molecular formula C18H19NO4 B556137 Z-Homophe-OH CAS No. 127862-89-9

Z-Homophe-OH

Número de catálogo: B556137
Número CAS: 127862-89-9
Peso molecular: 313.3 g/mol
Clave InChI: GUWSQYJXSRIJCI-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Z-Homophe-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWSQYJXSRIJCI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426679
Record name Z-Homophe-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127862-89-9
Record name (αS)-α-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127862-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Homophe-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-Homophe-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Z-Homophe-OH, chemically known as (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid, is a protected amino acid derivative that serves as a crucial building block in the field of peptide chemistry and drug discovery. The "Z" in its name refers to the benzyloxycarbonyl (Cbz) group, which protects the alpha-amino group of L-homophenylalanine. Homophenylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure is similar to phenylalanine but with an additional methylene group in its side chain. This structural modification imparts unique properties to peptides when it is incorporated, making this compound a valuable tool for medicinal chemists and peptide scientists.

This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, its primary application in peptide synthesis, and the biological significance of incorporating homophenylalanine into peptide backbones. While this compound itself is not biologically active, its role as a precursor to biologically active peptides is of significant interest in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its use in synthetic chemistry, including solubility considerations and reaction setup.

PropertyValueReference
Chemical Name (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid
Synonyms Z-L-homophenylalanine, (S)-2-(Z-amino)-4-phenylbutyric acid
CAS Number 127862-89-9
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White solid
Purity ≥98.0% (TLC)
Application Peptide synthesis
Storage Temperature 2-8°C[1]

Core Application: A Building Block for Novel Peptides

The primary utility of this compound lies in its use in solution-phase and solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides stable protection for the amino group during peptide coupling reactions and can be removed under specific conditions, typically through hydrogenolysis.

The incorporation of the homophenylalanine residue into peptides can lead to several advantageous modifications of their biological and physical properties:

  • Enhanced Proteolytic Stability: The non-natural structure of homophenylalanine can make the resulting peptide more resistant to degradation by proteases in the body, leading to a longer half-life and improved therapeutic potential.

  • Altered Receptor Binding and Activity: The longer side chain of homophenylalanine compared to phenylalanine can alter the way a peptide interacts with its biological target, such as a receptor or enzyme. This can lead to changes in binding affinity and functional activity, potentially converting an agonist to an antagonist or vice versa, or enhancing its potency.

  • Modified Conformational Properties: The additional methylene group in the side chain can influence the secondary structure of the peptide, affecting its folding and overall conformation. This can have a significant impact on its biological activity.[2]

Case Studies: The Impact of Homophenylalanine Incorporation

The strategic use of this compound to introduce homophenylalanine into peptide sequences has been explored in various therapeutic areas.

Immunosuppressive Peptides: Analogs of Cyclolinopeptide A

Cyclolinopeptide A is a naturally occurring cyclic peptide with known immunosuppressive properties.[3] Researchers have synthesized analogs of this peptide where one or both of the phenylalanine residues are replaced with homophenylalanine. These modifications have been shown to modulate the immunosuppressive activity of the parent peptide. For instance, some homophenylalanine-containing analogs have demonstrated potent inhibition of T- and B-cell proliferation.[3]

The immunosuppressive activity of these peptides can interfere with T-cell activation signaling pathways. A simplified representation of a T-cell activation pathway is shown below.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Inhibition MHC MHC TCR TCR MHC->TCR Antigen Presentation PLCg PLCγ TCR->PLCg Activation CD28 CD28 IP3 IP3 PLCg->IP3 CaN Calcineurin IP3->CaN Ca²⁺ release NFAT NFAT CaN->NFAT Dephosphorylation IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Nuclear Translocation Hphe_Peptide Homophenylalanine- containing Peptide Hphe_Peptide->CaN Inhibition

Simplified T-cell activation pathway and potential inhibition by homophenylalanine-containing peptides.
Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists

The glucagon-like peptide-1 receptor (GLP-1R) is a major target for the treatment of type 2 diabetes. Short 11-amino acid peptides containing unnatural amino acids, including homophenylalanine analogs at the C-terminus, have been identified as potent GLP-1R agonists.[4] Some of these peptides exhibit functional activity in the low picomolar range in in-vitro assays.[4]

Activation of the GLP-1R by an agonist peptide initiates a signaling cascade that leads to insulin secretion. A diagram of this pathway is provided below.

GLP1R_Signaling cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Hphe_Peptide Homophenylalanine- containing GLP-1 Agonist GLP1R GLP-1 Receptor Hphe_Peptide->GLP1R Binding G_protein G Protein GLP1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Phosphorylation Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

GLP-1 receptor signaling pathway activated by a homophenylalanine-containing peptide agonist.
Angiotensin-Converting Enzyme (ACE) Inhibitors

L-homophenylalanine is a key precursor in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension and congestive heart failure.[5] While this compound is not directly used in the final drug structure, its deprotected form is a critical starting material for the synthesis of these important pharmaceuticals.

Experimental Protocols

The following is a representative protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). This protocol is illustrative and may require optimization for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Homophenylalanine

This protocol outlines the manual synthesis of a short peptide with the sequence X-Hphe-Y on a resin support, where X and Y are other amino acids.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-protected amino acids (for X and Y)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • SPPS reaction vessel

Workflow Diagram:

SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM, DMF) deprotection1->wash1 coupling1 Couple Fmoc-Y-OH (HBTU, DIPEA in DMF) wash1->coupling1 wash2 Wash (DMF, DCM, DMF) coupling1->wash2 deprotection2 Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotection2 wash3 Wash (DMF, DCM, DMF) deprotection2->wash3 coupling2 Couple this compound (HBTU, DIPEA in DMF) wash3->coupling2 wash4 Wash (DMF, DCM, DMF) coupling2->wash4 deprotection3 Fmoc Deprotection (20% Piperidine in DMF) wash4->deprotection3 wash5 Wash (DMF, DCM, DMF) deprotection3->wash5 coupling3 Couple Fmoc-X-OH (HBTU, DIPEA in DMF) wash5->coupling3 wash6 Wash (DMF, DCM, DMF) coupling3->wash6 deprotection4 Fmoc Deprotection (20% Piperidine in DMF) wash6->deprotection4 wash7 Wash (DMF, DCM, DMF) deprotection4->wash7 cleavage Cleavage from Resin (TFA/TIS/H₂O) wash7->cleavage precipitation Precipitate with Diethyl Ether cleavage->precipitation purification Purify by HPLC precipitation->purification end Characterize Peptide purification->end

Workflow for the solid-phase synthesis of a tripeptide containing homophenylalanine.

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the SPPS reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection (for the first amino acid):

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Coupling of the First Amino Acid (Y):

    • In a separate vial, dissolve Fmoc-Y-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF, DCM, and then DMF.

  • Fmoc Deprotection (for the second amino acid): Repeat step 2.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF, DCM, and then DMF.

  • Coupling of the Third Amino Acid (X): Repeat steps 4 and 3 with Fmoc-X-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

    • Characterize the final peptide by mass spectrometry.

Conclusion

This compound is a valuable synthetic tool for peptide chemists and drug discovery professionals. While it does not possess intrinsic biological activity, its role as a protected precursor for L-homophenylalanine allows for the strategic modification of peptides to enhance their therapeutic properties. The incorporation of homophenylalanine can lead to increased stability, altered receptor interactions, and novel biological activities. The case studies of immunosuppressive peptides and GLP-1R agonists highlight the potential of using this compound to develop new and improved peptide-based therapeutics. A thorough understanding of its chemical properties and its application in peptide synthesis is essential for leveraging its full potential in the design and creation of next-generation peptide drugs.

References

Technical Guide: Z-Homophe-OH (N-Benzyloxycarbonyl-Homophenylalanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Homophe-OH is the commonly used laboratory nomenclature for N-Benzyloxycarbonyl-homophenylalanine. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amine of homophenylalanine. Homophenylalanine is a non-proteinogenic amino acid, an analog of phenylalanine with an additional methylene group in its side chain. As a protected amino acid, this compound is a crucial building block in synthetic organic chemistry, particularly in the solution-phase and solid-phase synthesis of peptides. Its application is significant in drug discovery and development, where the incorporation of unnatural amino acids like homophenylalanine into peptide sequences can enhance proteolytic stability, modify receptor binding affinity, and improve pharmacokinetic profiles.[1] Homophenylalanine itself is a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used in the management of hypertension and congestive heart failure.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended for professionals in chemical research and drug development.

Chemical and Physical Properties

The properties of this compound can vary slightly depending on the stereochemistry (L- or D-isomer). The following tables summarize the available data for the L- and D-isomers.

Chemical Identification
IdentifierZ-L-Homophe-OHZ-D-Homophe-OH
Synonyms (S)-2-(Z-amino)-4-phenylbutyric acid, Z-L-homophenylalanine(R)-2-(Z-amino)-4-phenylbutyric acid, CBZ-D-HOMOPHENYL-ALA
CAS Number 127862-89-9[4][5]138812-70-1
Molecular Formula C₁₈H₁₉NO₄[4][5]C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol [4][5]313.35 g/mol
InChI Key GUWSQYJXSRIJCI-INIZCTEOSA-N[5]Not readily available
SMILES OC(=O)--INVALID-LINK--NC(=O)OCc2ccccc2[5]Not readily available
Physicochemical Data
PropertyZ-L-Homophe-OHZ-D-Homophe-OH
Physical Form White to off-white powder/solidNot specified
Melting Point Data not availableNot specified
Boiling Point Data not available521.2±50.0 °C at 760 mmHg
Density Data not available1.2±0.1 g/cm³
pKa Estimated to be around 3-4 for the carboxylic acid and 9-10 for the protonated amine of the unprotected amino acid. The Cbz group can slightly influence this.Estimated to be around 3-4 for the carboxylic acid and 9-10 for the protonated amine of the unprotected amino acid. The Cbz group can slightly influence this.
Solubility Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMF, and DMSO.Soluble in organic solvents.

Experimental Protocols

Detailed experimental data for this compound is not extensively published. The following protocols are based on general and established methods for the synthesis and analysis of N-Cbz protected amino acids and should be optimized for specific laboratory conditions.

Synthesis of this compound (Schotten-Baumann Reaction)

The standard method for introducing a benzyloxycarbonyl (Cbz) protecting group onto an amino acid is the Schotten-Baumann reaction. This involves the acylation of the amino group with benzyl chloroformate under basic conditions.

Materials:

  • L- or D-Homophenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) or Citric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve homophenylalanine (1.0 eq) in a 1:1 mixture of THF and water.

  • Basification: Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Protection: Add benzyl chloroformate (1.1-1.5 eq) dropwise to the cooled solution while maintaining vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Remove the organic solvent (THF) under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove unreacted benzyl chloroformate.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with dilute hydrochloric acid or citric acid. A white precipitate should form.

  • Isolation:

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Analytical Methods

TLC is a rapid and effective method for monitoring the progress of the synthesis and assessing the purity of the product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. Common systems include:

    • Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v)

    • Ethyl acetate:Hexane (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to suppress ionization of the carboxylic acid.

  • Visualization:

    • UV Light (254 nm): The Cbz group and the phenyl ring of homophenylalanine are UV active, allowing for visualization as dark spots on a fluorescent background.

    • Staining:

      • Potassium Permanganate Stain: Stains compounds that can be oxidized.

      • Ninhydrin Stain: The starting material (homophenylalanine) will stain (typically purple/yellow), while the fully protected product (this compound) will not. This is useful for confirming the consumption of the starting material.

Reversed-phase HPLC is the standard method for determining the purity of this compound.

  • Column: A C18 or Phenyl-Hexyl column is suitable. The Phenyl-Hexyl column may offer enhanced selectivity due to π-π interactions with the aromatic rings in the molecule.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 95% B over 20-30 minutes.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Biological Activity and Signaling Pathways

As a protected amino acid, this compound is primarily a synthetic intermediate. There is no direct evidence in the scientific literature to suggest that this compound itself has significant biological activity or is directly involved in any signaling pathways. Its utility lies in its incorporation into larger peptide structures. The resulting peptides, containing the homophenylalanine residue, have been shown to possess immunomodulatory properties. For instance, analogues of Cyclolinopeptide A, where phenylalanine is replaced by homophenylalanine, have demonstrated the ability to suppress the production of tumor necrosis factor-alpha (TNF-α), indicating potential therapeutic applications in inflammatory and autoimmune diseases.[6]

Visualizations

Synthesis and Purification Workflow of this compound

Synthesis_Workflow General Workflow for this compound Synthesis and Purification Reactants Homophenylalanine + Benzyl Chloroformate Reaction Schotten-Baumann Reaction (Aqueous Base, 0°C to RT) Reactants->Reaction Workup Aqueous Work-up (Acidification & Extraction) Reaction->Workup Crude Crude this compound Workup->Crude Purification Recrystallization (e.g., Ethyl Acetate/Hexanes) Crude->Purification PureProduct Pure this compound Purification->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR) PureProduct->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship for Analytical Characterization

Analytical_Characterization Analytical Characterization of this compound Synthesis Synthesized This compound TLC TLC Analysis Synthesis->TLC Reaction Monitoring HPLC HPLC Analysis Synthesis->HPLC Quantitative Purity NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structure Elucidation MS Mass Spectrometry Synthesis->MS Molecular Weight IR IR Spectroscopy Synthesis->IR Functional Groups Purity Purity Assessment TLC->Purity HPLC->Purity Identity Structural Confirmation NMR->Identity MS->Identity IR->Identity

Caption: Logical flow for the analytical characterization of this compound.

References

An In-depth Technical Guide to (S)-2-(Z-amino)-4-phenylbutyric Acid: Structure, Synthesis, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (S)-2-(Z-amino)-4-phenylbutyric acid, a derivative of the amino acid 4-phenylbutyric acid. Due to the limited availability of biological data on the Z-protected form, this document also extensively covers the well-researched, structurally related compound 4-phenylbutyric acid (4-PBA). The benzyloxycarbonyl (Z) group is a commonly employed protecting group in chemical synthesis, often removed to yield the biologically active amine. Therefore, the extensive research on 4-PBA offers valuable insights into the potential therapeutic applications of the core (S)-2-amino-4-phenylbutyric acid scaffold.

Chemical Structure and Properties

(S)-2-(Z-amino)-4-phenylbutyric acid, also known as (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid, is a synthetic amino acid derivative.

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
CAS Number 127862-89-9[1][2]
Molecular Formula C18H19NO4[1][2]
Molecular Weight 313.35 g/mol [1][2]
Appearance Solid[3]
Boiling Point 521.2±50.0 °C (Predicted)
Density 1.222±0.06 g/cm3 (Predicted)
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis and Manufacturing

The synthesis of the core structure, (S)-2-amino-4-phenylbutanoic acid, can be achieved through various methods, including enzymatic and chemical syntheses. The benzyloxycarbonyl (Z) protecting group is typically introduced to the amino group of (S)-2-amino-4-phenylbutanoic acid using benzyl chloroformate under basic conditions.

Biocatalytic Synthesis of (S)-2-amino-4-phenylbutanoic acid

An enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid has been reported using a hydantoinase-based method.[4]

Experimental Protocol:

  • Substrate: Racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione.

  • Enzymes: Nonenantioselective hydantoinase and L-N-carbamoylase.

  • Process: The enzymes catalyze the conversion of the racemic hydantoin substrate to (S)-(+)-2-amino-4-phenylbutanoic acid.

  • Purification: The product is resolved by high-performance liquid chromatography (HPLC) using a Chirobiotic T column with a mobile phase of EtOH/H₂O (10/90) at a pH of 4.2-4.5.[4]

Biological Activity and Mechanisms of Action (with a focus on 4-Phenylbutyric Acid)

While specific biological data for (S)-2-(Z-amino)-4-phenylbutyric acid is scarce, its core structure, embodied by 4-phenylbutyric acid (4-PBA), has been extensively studied. 4-PBA is a multifunctional molecule with two primary, well-documented mechanisms of action: inhibition of endoplasmic reticulum (ER) stress and inhibition of histone deacetylases (HDACs).[5][6]

Inhibition of Endoplasmic Reticulum (ER) Stress

4-PBA acts as a chemical chaperone, alleviating ER stress by aiding in the proper folding of proteins and reducing the accumulation of misfolded proteins.[6] This activity has been shown to be protective in a variety of disease models.

Signaling Pathway:

Under conditions of ER stress, the unfolded protein response (UPR) is activated. One of the key pathways in the UPR is the PERK-eIF2α-ATF4-CHOP axis. 4-PBA has been shown to inhibit the activation of this pathway.

ER_Stress_Pathway ER_Stress Endoplasmic Reticulum Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK p_PERK p-PERK PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP transcription Apoptosis Apoptosis CHOP->Apoptosis PBA 4-Phenylbutyric Acid (4-PBA) PBA->p_PERK inhibits

Figure 1: Inhibition of the PERK-eIF2α-ATF4-CHOP pathway by 4-PBA.
Histone Deacetylase (HDAC) Inhibition

4-PBA is also a known inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By inhibiting HDACs, 4-PBA leads to hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of various genes.

Signaling Pathway:

One example of this mechanism is the 4-PBA-mediated increase in GLUT4 gene expression through the suppression of HDAC5.

HDAC_Inhibition_Pathway PBA 4-Phenylbutyric Acid (4-PBA) HDAC5 HDAC5 PBA->HDAC5 inhibits Histone_H3 Histone H3 HDAC5->Histone_H3 deacetylates Acetylated_H3 Acetylated Histone H3 (Hyperacetylation) Histone_H3->Acetylated_H3 Acetylation MEF2A MEF2A Acetylated_H3->MEF2A allows binding to GLUT4_promoter GLUT4 Promoter MEF2A->GLUT4_promoter binds to GLUT4_expression GLUT4 Gene Expression GLUT4_promoter->GLUT4_expression increases

Figure 2: 4-PBA-mediated increase in GLUT4 expression via HDAC5 inhibition.

Experimental Protocols and Data

The following sections detail experimental protocols and quantitative data from studies investigating the effects of 4-PBA in various models.

In Vivo Model: Diabetic Nephropathy in Rats

Objective: To investigate the effect of 4-PBA on the renal pathogenesis of streptozotocin-induced diabetic rats.[7]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ).

  • Treatment Groups:

    • Normal Control (NC)

    • Diabetic Nephropathy (DN)

    • DN + 4-PBA (1 g/kg body weight, daily by gavage for 12 weeks)

  • Parameters Measured: Kidney weight/body weight ratio (KI), 24-hour urinary albumin excretion rate (UAER), serum creatinine (Scr), blood urea nitrogen (BUN), and renal expression of p47phox and nitrotyrosine (NT).

Quantitative Data:

ParameterNormal ControlDiabetic Nephropathy (12 weeks)DN + 4-PBA (12 weeks)
UAER (mg/24h) 0.29 ± 0.045.54 ± 0.813.28 ± 0.40
p47phox mRNA expression (% of NC) 100191.95Significantly decreased vs. DN
p47phox protein expression (% of NC) 100277.82Significantly decreased vs. DN
NT protein expression (% of NC) 100189.28Significantly decreased vs. DN
(Data presented as mean ± SD or percentage increase)[7]
In Vitro Model: ER Stress in Chondrocytes

Objective: To test the effects of 4-PBA on ER stress in chondrocyte cell lines.[8]

Experimental Protocol:

  • Cell Line: ERp57 knockout (KO) chondrocytes, which exhibit ER stress.

  • Treatment: Incubation with 50 mM 4-PBA.

  • Analysis: Immunoblot analysis of ER stress marker proteins (BiP, Chop, IRE1).

Quantitative Data:

ER Stress MarkerERp57 KO (untreated)ERp57 KO + 50 mM 4-PBA
BiP (relative expression) Increased vs. controlReduced to control levels
Chop (relative expression) Increased vs. controlReduced to control levels
IRE1 (relative expression) Increased vs. controlReduced to or below control levels
(Data represents the change in protein expression relative to control cells)[8]
In Vivo Model: Neurodegeneration in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the effect of 4-PBA on cognitive deficits and tau pathology in a mouse model of Alzheimer's disease.[9]

Experimental Protocol:

  • Animal Model: Transgenic mice expressing a human amyloid precursor protein mutation.

  • Treatment: Administration of 4-PBA.

  • Analysis: Assessment of spatial learning and memory, measurement of phosphorylated tau, and analysis of histone acetylation and synaptic plasticity markers.

Key Findings:

  • 4-PBA reversed spatial learning and memory deficits.

  • Phosphorylated tau levels were decreased.

  • Brain histone acetylation levels were restored.

  • Transcription of synaptic plasticity markers (GluR1, PSD95, MAP-2) was activated.[9]

Logical Workflow for Investigating Therapeutic Potential

The investigation of a compound like (S)-2-(Z-amino)-4-phenylbutyric acid for therapeutic development follows a logical progression from basic characterization to preclinical and clinical studies.

Therapeutic_Workflow cluster_0 Preclinical Research cluster_1 Clinical Development Synthesis Chemical Synthesis & Characterization In_Vitro In Vitro Studies (Cell-based assays) Synthesis->In_Vitro Mechanism of Action & Target Identification In_Vivo In Vivo Studies (Animal models) In_Vitro->In_Vivo Efficacy & Safety in a biological system Phase_I Phase I Clinical Trials (Safety & Dosage) In_Vivo->Phase_I Investigational New Drug (IND) Application Phase_II Phase II Clinical Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 3: A generalized workflow for therapeutic drug development.

Conclusion

(S)-2-(Z-amino)-4-phenylbutyric acid is a derivative of a biologically active scaffold. While direct research on this specific Z-protected compound is limited, the extensive data available for 4-phenylbutyric acid provides a strong foundation for understanding its potential therapeutic applications. The dual mechanisms of ER stress inhibition and histone deacetylase inhibition position this class of compounds as promising candidates for a wide range of diseases characterized by protein misfolding and epigenetic dysregulation, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Further research is warranted to elucidate the specific pharmacological profile of (S)-2-(Z-amino)-4-phenylbutyric acid and its potential advantages in drug development.

References

Unraveling the Activity of Z-Homophe-OH: A Guide to a Novel Phenylalanine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Homophe-OH, a derivative of the amino acid phenylalanine, is emerging as a compound of interest within the scientific community. While its precise mechanisms of action are the subject of ongoing investigation, current understanding points towards its involvement in immunomodulatory processes. This technical guide synthesizes the available data on this compound and related homophenylalanine derivatives, providing a foundational resource for researchers in drug discovery and development. This document outlines its chemical properties, potential biological activities, and situates it within the broader context of peptide synthesis and therapeutic peptide design.

Chemical and Physical Properties

This compound, chemically known as (S)-2-(Z-amino)-4-phenylbutyric acid or Z-L-homophenylalanine, is a non-proteinogenic amino acid derivative.[1] Its structure incorporates a benzyloxycarbonyl (Z) protecting group, making it suitable for use in solution-phase peptide synthesis.[1]

PropertyValueReference
Chemical Formula C₁₈H₁₉NO₄[1][2]
Molecular Weight 313.35 g/mol [1][2]
CAS Number 127862-89-9[1][2]
Assay ≥98.0% (TLC)[1]
Synonyms (S)-2-(Z-amino)-4-phenylbutyric acid, Z-L-homophenylalanine[1]

Potential Mechanism of Action and Biological Activity

Direct studies on the mechanism of action of this compound are not yet prevalent in published literature. However, research on closely related β-homophenylalanine derivatives provides significant insights into its potential biological activities. The incorporation of β-homophenylalanine into peptide sequences has been shown to confer enhanced proteolytic stability and modulate receptor binding affinities.[3] This makes it a valuable component in the design of novel therapeutic peptides.[3]

One of the most promising applications is in the development of immunomodulatory peptides.[3] Specifically, the substitution of phenylalanine with β-homophenylalanine in analogues of Cyclolinopeptide A (CLA), a naturally occurring immunosuppressive peptide, has been shown to significantly alter its biological activity.[3] Linear precursors of these modified CLA analogues demonstrated potent suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production.[3] This suggests a potential therapeutic application for peptides containing homophenylalanine in inflammatory and autoimmune diseases where TNF-α is a key mediator.[3]

The unique conformational properties imparted by the additional methylene group in the side chain of homophenylalanine can influence the peptide backbone and the orientation of the phenyl side chain.[3] This allows for the fine-tuning of peptide-receptor interactions, which is particularly relevant for developing agonists or antagonists for G-protein coupled receptors (GPCRs) and other cell surface receptors.[3]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following outlines a general methodology for assessing the immunomodulatory activity of homophenylalanine-containing peptides, based on the research on modified CLA analogues.[3]

Protocol: Assessment of LPS-Induced TNF-α Suppression

Objective: To determine the in vitro effect of a this compound-containing peptide on the production of TNF-α in response to lipopolysaccharide (LPS) stimulation.

Materials:

  • Cell line: Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • This compound-containing peptide (synthesized and purified)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Peptide Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-containing peptide. Include a vehicle control (e.g., DMSO or saline). Incubate for 1 hour.

  • LPS Stimulation: After the pre-incubation period, add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each peptide concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of TNF-α production).

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the potential signaling pathway influenced by homophenylalanine-containing peptides and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (incorporating this compound) purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization treatment Peptide Treatment characterization->treatment cell_culture Cell Culture (e.g., Macrophages) cell_culture->treatment stimulation LPS Stimulation treatment->stimulation elisa TNF-α ELISA stimulation->elisa data Quantify TNF-α Levels elisa->data ic50 Calculate IC50 data->ic50

Caption: Experimental workflow for evaluating this compound-containing peptides.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Activates TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene Induces TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_gene->TNFa_protein Leads to Peptide Homophe-Peptide Peptide->NFkB Inhibits

Caption: Postulated inhibitory effect on the LPS-induced TNF-α signaling pathway.

Conclusion and Future Directions

This compound represents a valuable chemical entity for the synthesis of novel peptides with therapeutic potential, particularly in the realm of immunomodulation. While direct evidence for its mechanism of action is still forthcoming, the demonstrated activity of related homophenylalanine-containing peptides in suppressing pro-inflammatory cytokine production provides a strong rationale for further investigation. Future research should focus on synthesizing a library of this compound-containing peptides and screening them for activity in various disease models. Elucidating the precise molecular targets and downstream signaling pathways will be crucial for advancing these promising compounds toward clinical applications.

References

The Role of Z-Homophe-OH in the Development of Angiotensin-Converting Enzyme (ACE) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Homophe-OH, chemically known as (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid, is a protected form of the non-proteinogenic amino acid L-homophenylalanine. While this compound itself does not exhibit significant direct biological activity, it serves as a crucial chiral building block in the synthesis of a class of potent therapeutic agents known as angiotensin-converting enzyme (ACE) inhibitors. This technical guide provides an in-depth overview of the pivotal role of this compound in the development of these drugs, focusing on the synthesis, mechanism of action, biological activity, and pharmacokinetics of key ACE inhibitors derived from it: benazepril, lisinopril, and enalapril.

From this compound to Potent ACE Inhibitors: A Synthetic Overview

The synthesis of ACE inhibitors such as benazepril, lisinopril, and enalapril from this compound involves a series of well-established organic chemistry reactions. The benzyloxycarbonyl ("Z") group serves as a protecting group for the amine functionality of L-homophenylalanine, preventing unwanted side reactions during the coupling steps. This protecting group is typically removed in the final stages of the synthesis to yield the active pharmaceutical ingredient.

A generalized synthetic workflow starting from L-homophenylalanine (derived from this compound by deprotection) is depicted below. The specific synthesis of Benazepril, for instance, involves the asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester as a key step[1].

G cluster_synthesis Generalized Synthesis Workflow Z_Homophe_OH This compound L_Homophe L-Homophenylalanine Z_Homophe_OH->L_Homophe Deprotection Esterification Esterification L_Homophe->Esterification L_Homophe_Ester L-Homophenylalanine Ester Esterification->L_Homophe_Ester Coupling Coupling with Dipeptide/Cyclic Amine L_Homophe_Ester->Coupling Protected_ACEI Protected ACE Inhibitor Coupling->Protected_ACEI Deprotection Deprotection (Removal of 'Z' group) Protected_ACEI->Deprotection Active_ACEI Active ACE Inhibitor (e.g., Benazeprilat, Lisinopril, Enalaprilat) Deprotection->Active_ACEI

Generalized synthetic route from this compound to ACE inhibitors.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effects by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, which leads to sodium and water retention. By inhibiting ACE, these drugs decrease the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure[2][3].

The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors.

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase ACE_Inhibitors ACE Inhibitors (Benazeprilat, Lisinopril, Enalaprilat) ACE_Inhibitors->ACE Inhibit

The RAAS pathway and the inhibitory action of ACE inhibitors.

Biological Activity of L-Homophenylalanine-Derived ACE Inhibitors

The in vitro potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The active metabolites of benazepril, enalapril, and lisinopril are benazeprilat, enalaprilat, and lisinopril itself, respectively.

CompoundIC50 (nM)Ki (nM)Notes
Benazeprilat ~1.8[4]Not explicitly foundHigh potency, comparable to or greater than Enalaprilat.
Enalaprilat 1.94 - 2.4[4][5]~0.1[6][7]Potent and competitive inhibitor of ACE.
Lisinopril 1.2 - 1.9[4][8][9]0.36 - 131.5 (domain dependent)[6][10][11]Potent inhibitor; Ki value varies depending on the specific domain of the ACE enzyme.

Pharmacokinetic Profiles

The pharmacokinetic properties of these ACE inhibitors are crucial for their clinical efficacy and dosing regimens.

DrugProdrugActive MetaboliteBioavailabilityEffective Half-life of Active Metabolite
Benazepril YesBenazeprilat~37% (as benazeprilat)10-11 hours[2][3]
Enalapril YesEnalaprilat~60% (as enalapril), ~40% (as enalaprilat)[12][13]11 hours[12][13][14]
Lisinopril NoLisinopril10% - 30%[15]Accumulation half-life: 12.6 hours; Terminal half-life: ~40 hours[16][17]

Experimental Protocols

Detailed Synthesis of Benazepril Hydrochloride (Illustrative)

The synthesis of benazepril hydrochloride from L-homophenylalanine involves several key steps. A representative procedure is outlined below, based on descriptions in the literature[1][18][19][20][21].

Step 1: Esterification of L-Homophenylalanine L-homophenylalanine is reacted with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or gaseous HCl) to produce L-homophenylalanine ethyl ester.

Step 2: Coupling Reaction The L-homophenylalanine ethyl ester is then coupled with a suitable cyclic amine derivative. For benazepril, this is typically tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. This reaction can proceed via reductive amination with ethyl 2-oxo-4-phenylbutyrate[19].

Step 3: Deprotection and Salt Formation The resulting intermediate is deprotected to remove the tert-butyl group, and the final product is isolated as the hydrochloride salt. This is often achieved by treating the intermediate with hydrogen chloride in an organic solvent like isopropyl acetate[19].

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound using a spectrophotometric method.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Test inhibitor (e.g., benazeprilat) at various concentrations

  • Assay buffer (e.g., 0.1 M sodium borate buffer, pH 8.3, containing 0.3 M NaCl)

  • Stopping reagent (e.g., 1 M HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Pre-incubate a solution of ACE with various concentrations of the test inhibitor in the assay buffer at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stopping reagent (1 M HCl).

  • Extract the hippuric acid produced with ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Re-dissolve the residue in a suitable solvent (e.g., water or buffer).

  • Measure the absorbance of the hippuric acid at a specific wavelength (typically 228 nm).

  • Calculate the percentage of ACE inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Conclusion

This compound is a vital precursor in the chemical synthesis of several clinically important ACE inhibitors. Its protected amine group allows for the controlled and stereospecific construction of the final drug molecules. The resulting compounds, such as benazepril, lisinopril, and enalapril, are highly potent inhibitors of the angiotensin-converting enzyme and are widely used in the management of hypertension and other cardiovascular diseases. A thorough understanding of their synthesis, mechanism of action, biological activity, and pharmacokinetic profiles is essential for researchers and professionals involved in the discovery and development of new therapeutic agents.

References

Z-Homophe-OH (CAS 127862-89-9): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Building Block for Angiotensin-Converting Enzyme (ACE) Inhibitors

This technical guide provides a comprehensive overview of Z-Homophe-OH (CAS number 127862-89-9), a protected form of the non-proteinogenic amino acid L-homophenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, its pivotal role in the synthesis of cardiovascular drugs, relevant experimental protocols, and its connection to the Renin-Angiotensin-Aldosterone System.

Core Compound Data

This compound, chemically known as (S)-2-(Z-amino)-4-phenylbutyric acid or Z-L-homophenylalanine, is a key intermediate in synthetic organic chemistry, particularly in the field of medicinal chemistry.[1][2] Its structure features a benzyloxycarbonyl (Z) protecting group on the alpha-amino group, which is crucial for its application in peptide synthesis.

PropertyValueReference
CAS Number 127862-89-9[1]
Molecular Formula C18H19NO4
Molecular Weight 313.35 g/mol
Synonyms (S)-2-(Z-amino)-4-phenylbutyric acid, Z-L-homophenylalanine
Primary Application Peptide Synthesis
Appearance White to off-white powder
Purity ≥98.0% (TLC)[2]
Storage 2-8°C

Biological Significance and Mechanism of Action

The primary significance of this compound lies in its deprotected form, L-homophenylalanine, which is a critical component in the synthesis of a class of drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors.[3] ACE inhibitors are widely prescribed for the management of hypertension (high blood pressure) and congestive heart failure.[3] Prominent examples of ACE inhibitors synthesized using L-homophenylalanine derivatives include Enalapril and Lisinopril.[3][4][5]

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that plays a central role in regulating blood pressure and fluid balance.[2][6][7] By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[6][8] The reduction in angiotensin II levels leads to vasodilation (widening of blood vessels), decreased aldosterone secretion, and consequently, a lowering of blood pressure.[2][6]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE ACE (Angiotensin-Converting Enzyme) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone Secretes Kidney Kidney Aldosterone->Kidney Acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Sodium & Water Retention Blood_Vessels->Increased_BP ACE_Inhibitor ACE Inhibitor (e.g., Enalapril, Lisinopril) ACE_Inhibitor->ACE Inhibits Peptide_Synthesis_Workflow Start Start: this compound + Amino Acid Ester Activation Activation of Carboxyl Group (e.g., with DCC/HOBt) Start->Activation Coupling Peptide Bond Formation (Coupling Reaction) Activation->Coupling Protected_Peptide Z-Protected Dipeptide Coupling->Protected_Peptide Purification1 Work-up and Purification Protected_Peptide->Purification1 Deprotection Z-Group Deprotection (e.g., Hydrogenolysis with Pd/C) Purification1->Deprotection Final_Peptide Final Dipeptide (e.g., Homophenylalanyl-Proline) Deprotection->Final_Peptide

References

Z-Homophe-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Z-Homophe-OH, also known as N-benzyloxycarbonyl-L-homophenylalanine, is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to natural amino acids, combined with the protective Z-group, makes it a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, a representative synthetic protocol, and its key role as a precursor in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValue
Molecular Weight 313.35 g/mol
Chemical Formula C₁₈H₁₉NO₄
Synonyms Z-L-homophenylalanine, (S)-2-(Z-amino)-4-phenylbutyric acid
CAS Number 127862-89-9
Appearance White to off-white powder
Primary Application Peptide synthesis, precursor for ACE inhibitors

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of L-homophenylalanine. Below is a representative experimental protocol for this conversion.

Objective: To synthesize this compound by reacting L-homophenylalanine with benzyl chloroformate under basic conditions.

Materials:

  • L-homophenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve L-homophenylalanine in an aqueous solution of sodium carbonate or sodium bicarbonate in a reaction flask. The base is crucial for deprotonating the amino group, rendering it nucleophilic.

  • Addition of Protecting Agent: Cool the solution in an ice bath. Slowly add benzyl chloroformate, either neat or dissolved in a suitable organic solvent like dioxane or THF, to the stirred solution. Maintaining a low temperature is important to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

    • Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl. This will protonate the carboxylic acid, causing the this compound product to precipitate.

    • Extract the precipitated product into ethyl acetate.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the final product in high purity.

Role in Drug Development: Precursor to ACE Inhibitors

L-homophenylalanine, the deprotected form of this compound, is a critical precursor in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] ACE inhibitors are a class of drugs widely used in the management of hypertension and congestive heart failure.[2] They exert their therapeutic effect by inhibiting the ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.[3][4][5] The diagram below illustrates this pathway and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidneys Kidneys Aldosterone->Kidneys acts on Na_H2O_Retention Na+ and H₂O Retention Kidneys->Na_H2O_Retention Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidneys) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II ACE_Inhibitor ACE Inhibitor (e.g., from this compound) ACE_Inhibitor->ACE inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

As depicted in Figure 1, ACE converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II narrows blood vessels and stimulates the release of aldosterone, which leads to sodium and water retention, both of which increase blood pressure. ACE inhibitors, synthesized using L-homophenylalanine derived from this compound, block the action of ACE, thereby reducing the levels of angiotensin II. This leads to vasodilation and decreased sodium and water retention, ultimately lowering blood pressure. The unique structural features of homophenylalanine are crucial for the high binding affinity and inhibitory activity of these drugs.

References

Z-Homophe-OH in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-Homophe-OH (N-α-Benzyloxycarbonyl-L-homophenylalanine), a valuable building block in peptide chemistry. This document details its chemical properties, applications in peptide synthesis—particularly in the development of therapeutic agents—and provides detailed experimental protocols.

Introduction to this compound

This compound is a protected form of L-homophenylalanine, a non-proteinogenic amino acid. The benzyloxycarbonyl (Z) group serves as a robust protecting group for the α-amino functionality, making it suitable for both solution-phase and solid-phase peptide synthesis (SPPS). The presence of an additional methylene group in the side chain compared to phenylalanine imparts unique conformational properties to peptides, influencing their biological activity and metabolic stability.

L-Homophenylalanine is a key chiral building block in the synthesis of several pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Lisinopril and Benazepril, which are widely used in the management of hypertension and congestive heart failure.[1] The incorporation of homophenylalanine can also be explored in the design of peptidomimetics and other bioactive peptides to enhance their therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name (S)-2-(Benzyloxycarbonylamino)-4-phenylbutanoic acid
Synonyms Z-L-homophenylalanine, Z-Hph-OH
CAS Number 127862-89-9
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage Store at room temperature

Applications in Peptide Chemistry

The primary application of this compound lies in its use as a building block for the synthesis of bioactive peptides and peptidomimetics.

Angiotensin-Converting Enzyme (ACE) Inhibitors

L-Homophenylalanine is a crucial component of several ACE inhibitors. The synthesis of these drugs often involves the coupling of a protected homophenylalanine derivative. This compound can be utilized in the solution-phase synthesis of key intermediates for drugs like Lisinopril.

Signaling Pathway of ACE Inhibition

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

ACE_Inhibition_Pathway cluster_RAS Renin-Angiotensin System cluster_effects Physiological Effects cluster_kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation ACE_Inhibitor ACE Inhibitor (e.g., Lisinopril) ACE_Inhibitor->AngiotensinI Blocks conversion ACE_Inhibitor->Bradykinin Prevents degradation

Mechanism of action of ACE inhibitors.

Immunomodulatory Peptides

The incorporation of homophenylalanine into cyclic peptides has been shown to modulate their immunosuppressive activity. For instance, analogues of Cyclolinopeptide A containing homophenylalanine have demonstrated potent suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, suggesting potential therapeutic applications in inflammatory and autoimmune diseases.

Simplified TNF-α Signaling and Potential Inhibition

Peptides containing this compound could potentially interfere with the binding of TNF-α to its receptor, thereby blocking downstream inflammatory signaling.

TNFa_Inhibition LPS LPS Macrophage Macrophage LPS->Macrophage TNFa TNF-α Macrophage->TNFa releases TNFR TNF Receptor (TNFR) TNFa->TNFR binds to NFkB NF-κB Activation TNFR->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Peptide Homophenylalanine- containing Peptide Peptide->TNFa potentially an antagonist

Potential inhibition of TNF-α signaling.

Neurokinin Receptor Antagonists

Analogues of Substance P, a neuropeptide involved in pain transmission and inflammation, have been synthesized with homophenylalanine. These analogues can act as antagonists at neurokinin receptors, suggesting a role for homophenylalanine-containing peptides in the development of novel analgesics and anti-inflammatory agents.

Peptide Synthesis with this compound

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The choice of coupling reagent is critical for achieving high yields and minimizing racemization.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of an amino acid, such as this compound, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with Linker Coupling1 1. Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-AA₁-OH Fmoc_AA1->Coupling1 Resin_AA1 Fmoc-AA₁-Resin Coupling1->Resin_AA1 Deprotection1 2. Fmoc Deprotection Resin_AA1->Deprotection1 Resin_H_AA1 H₂N-AA₁-Resin Deprotection1->Resin_H_AA1 Coupling2 3. Coupling Resin_H_AA1->Coupling2 Z_Homophe This compound Z_Homophe->Coupling2 Resin_Homophe_AA1 Z-Homophe-AA₁-Resin Coupling2->Resin_Homophe_AA1 Cleavage 4. Cleavage from Resin & Z-group deprotection Resin_Homophe_AA1->Cleavage Peptide H₂N-Homophe-AA₁-OH Cleavage->Peptide Purification 5. Purification (HPLC) Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

SPPS workflow for peptide synthesis.

Quantitative Data on Coupling Efficiency

The efficiency of coupling this compound can vary depending on the coupling reagent used. The following table provides representative data on the coupling efficiency and resulting peptide purity for a model dipeptide synthesis (Z-Homophe-Gly-NH₂). Note: This data is illustrative and actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentActivation Time (min)Coupling Time (hr)Crude Purity (%)Final Purity after HPLC (%)
HBTU/DIPEA 22~90>98
HATU/DIPEA 21.5~92>98
DIC/HOBt 53~88>98

Experimental Protocols

Protocol for Solid-Phase Synthesis of a this compound containing Peptide

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Homophe-Gly-NH₂) on a Rink Amide resin using Fmoc chemistry for the first two amino acids and this compound for the final coupling.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Gly-OH, Fmoc-Ala-OH, this compound

  • Coupling reagents: HBTU, HATU, or DIC/HOBt

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Glycine):

    • Pre-activate Fmoc-Gly-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Second Amino Acid Coupling (Alanine):

    • Repeat step 2 using Fmoc-Ala-OH.

  • Fmoc Deprotection:

    • Repeat step 3.

  • This compound Coupling:

    • Pre-activate this compound (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Peptide Cleavage and Z-group Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol for HPLC Purification of a this compound containing Peptide

Instrumentation and Columns:

  • Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.

  • C18 column (e.g., 5 µm particle size, 100 Å pore size).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration of approximately 10-20 mg/mL.

  • Method Development (Analytical HPLC):

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a gradient of 5% to 95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the crude peptide solution.

    • Run a shallow gradient around the elution point determined from the analytical run (e.g., increase Mobile Phase B by 0.5-1% per minute).

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white powder.

Conclusion

This compound is a versatile and valuable building block in peptide chemistry, with significant applications in the development of therapeutic peptides. Its use in the synthesis of ACE inhibitors is well-established, and emerging research suggests its potential in creating novel immunomodulatory and neurokinin receptor-modulating agents. The protocols provided in this guide offer a starting point for the successful incorporation of this compound into peptide sequences and their subsequent purification. Further research into the unique conformational effects of homophenylalanine will undoubtedly expand its application in the design of next-generation peptide-based therapeutics.

References

An In-Depth Technical Guide to the Analogs and Derivatives of the Homophenylalanine Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homophenylalanine, a non-proteinogenic amino acid, serves as a valuable building block in the design of peptidomimetics and other small molecule inhibitors. Its extended side chain, compared to phenylalanine, allows for unique steric and hydrophobic interactions within enzyme active sites. This technical guide explores the synthesis, biological activity, and mechanisms of action of homophenylalanine-containing compounds, with a particular focus on their role as inhibitors of Matrix Metalloproteinases (MMPs).

Quantitative Data: Inhibition of Matrix Metalloproteinases

Homophenylalanine and its derivatives have been incorporated into various inhibitor scaffolds targeting MMPs, a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases such as cancer and arthritis.[1][2] The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound TypeTarget MMPIC50 (nM)Reference
Phosphinic PeptideMMP-134.5F. B.
Phosphinic PeptideMMP-1317b: low nM[3]
Vascular Disrupting Agent (ICT2588)MT1-MMP (MMP-14)Not specified as direct IC50[3]
Doxycycline (Broad Spectrum)Various MMPs2,000-50,000[3]
Phosphonic Acid AnaloguehAPN (CD13)Submicromolar[4]
Phosphonic Acid AnaloguepAPNMicromolar[4]

Experimental Protocols

The synthesis of peptide-based inhibitors incorporating homophenylalanine is typically achieved through solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the manual synthesis of a peptide containing a homophenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) of a Homophenylalanine-Containing Peptide

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine.[5]

  • Confirm the presence of free primary amines using a qualitative test such as the Kaiser test.[5]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), including Fmoc-Homophe-OH, and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • After coupling, drain the reaction solution and wash the resin with DMF and DCM.[5]

4. Repetition for Peptide Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Treat the dried peptidyl-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups. This should be performed in a fume hood.[5]

  • Agitate the mixture for 2-3 hours at room temperature.[5]

  • Filter the cleavage solution to separate it from the resin beads.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5]

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.[5]

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Mechanisms of Action

MMP inhibitors containing homophenylalanine exert their effects by interfering with the catalytic activity of MMPs, which in turn modulates downstream signaling pathways. MMPs are key regulators of the extracellular matrix (ECM) and are involved in processes such as cell proliferation, migration, and apoptosis.[2]

General MMP Inhibition Pathway

The inhibition of MMPs by synthetic inhibitors prevents the degradation of ECM components. This can have several downstream consequences, including the modulation of cell-cell and cell-matrix interactions, and the regulation of growth factor availability. The activity of MMPs is endogenously regulated by Tissue Inhibitors of Metalloproteinases (TIMPs).[2] Synthetic inhibitors often mimic the action of TIMPs by binding to the active site of the MMP.

MMP_Inhibition_Pathway cluster_inhibition Inhibition Mechanisms Pro_MMPs Pro-MMPs (Inactive) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Catalyzes Cell_Signaling Downstream Signaling (Proliferation, Migration, etc.) ECM_Degradation->Cell_Signaling Homophe_Inhibitor Homophenylalanine-based Inhibitor Homophe_Inhibitor->Active_MMPs TIMPs TIMPs (Endogenous Inhibitors) TIMPs->Active_MMPs Activation Activation (e.g., other proteases) Inhibition Inhibition

Caption: General signaling pathway of MMP activation and inhibition.

Experimental Workflow: Screening of MMP Inhibitors

The process of identifying and characterizing MMP inhibitors, such as those containing a homophenylalanine scaffold, typically follows a multi-step workflow.

MMP_Inhibitor_Screening_Workflow Synthesis Compound Synthesis (e.g., SPPS of Homophe-peptides) In_Vitro_Assay In Vitro Enzymatic Assay (e.g., Fluorogenic Substrate) Synthesis->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assays Cell-Based Assays (Migration, Invasion) IC50_Determination->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (Efficacy and Toxicity) Cell_Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the screening and development of MMP inhibitors.

References

Methodological & Application

Z-Homophe-OH: A Key Building Block for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-homophenylalanine (Z-Homophe-OH) is a crucial N-protected amino acid derivative utilized in the synthesis of peptides for various research and drug development applications. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of L-homophenylalanine, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under a range of conditions and can be readily removed by catalytic hydrogenation, offering orthogonality in peptide synthesis strategies. This document provides a detailed protocol for the synthesis, purification, and application of this compound in solution-phase peptide synthesis.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound and its use in peptide synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 127862-89-9
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White to off-white solid
Purity (Typical) ≥98.0% (by TLC)

Table 2: Expected Yield for this compound Synthesis via Schotten-Baumann Reaction

ReactionStarting MaterialReagentsExpected Yield (%)
N-protectionL-HomophenylalanineBenzyl chloroformate, NaOH~73*

*Expected yield is based on the synthesis of the analogous compound, N-benzyloxycarbonyl-L-alanine, due to the lack of specific literature reports on the yield for this compound under these exact conditions.

Table 3: Common Coupling Reagents for this compound in Peptide Synthesis

Coupling ReagentAdditiveBaseKey Features
DIC (Diisopropylcarbodiimide)HOBt (Hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine)Minimizes racemization; byproduct (DIU) is soluble in some organic solvents.[1]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-DIPEAHigh coupling efficiency, especially for hindered amino acids.[1]
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)HOBt-Water-soluble carbodiimide, byproducts are easily removed by aqueous workup.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the protection of the α-amino group of L-homophenylalanine using benzyl chloroformate.

Materials:

  • L-Homophenylalanine

  • 2N Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Three-necked round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 2 L three-necked flask, dissolve L-homophenylalanine in 2N NaOH solution and cool the flask to 0°C in an ice bath.

  • To this chilled and stirring solution, simultaneously add benzyl chloroformate and 2N NaOH solution dropwise. Maintain the reaction temperature below 5°C throughout the addition.

  • After the complete addition of the reagents, remove the ice bath and continue stirring the reaction mixture for 2 hours at room temperature.

  • Add 100 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic phase.

  • Wash the aqueous phase once more with 100 mL of diethyl ether.

  • Carefully acidify the aqueous phase to a pH of 1 with 2N HCl.

  • Extract the product from the acidified aqueous phase with three portions of 150 mL of ethyl acetate.

  • Combine the organic phases and wash them with three 100 mL portions of water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a colorless oil which should crystallize upon standing.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol details the purification of the synthesized this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Once completely dissolved, slowly add hexane until the solution becomes slightly turbid.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 3: Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound to an amino acid ester using DIC/HOBt.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Preparation of the free amino acid ester: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature.[2]

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.[2]

  • Coupling Reaction: To the cooled solution from step 2, add DIC (1.1 eq) dropwise. Stir the mixture at 0°C for 30 minutes.

  • Add the freshly prepared amino acid ester solution from step 1 to the activated this compound mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Upon completion (monitored by TLC), dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2] d. Purify the crude dipeptide by silica gel column chromatography.

Protocol 4: Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol details the removal of the Z-group from the synthesized peptide.

Materials:

  • Z-protected peptide

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).[2]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Mandatory Visualization

Peptide_Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Solution-Phase Peptide Synthesis cluster_2 Deprotection start L-Homophenylalanine schotten_baumann Schotten-Baumann Reaction (Benzyl Chloroformate, NaOH) start->schotten_baumann crude_z Crude this compound schotten_baumann->crude_z purification Purification (Recrystallization) crude_z->purification z_homophe Pure this compound purification->z_homophe coupling Peptide Coupling (e.g., DIC/HOBt) z_homophe->coupling amino_ester Amino Acid Ester amino_ester->coupling z_peptide Z-Protected Peptide coupling->z_peptide deprotection Z-Group Removal (Catalytic Hydrogenation) z_peptide->deprotection final_peptide Final Peptide deprotection->final_peptide Schotten_Baumann_Mechanism cluster_0 Schotten-Baumann Reaction Pathway amine L-Homophenylalanine (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Benzyl Chloroformate (Acyl Chloride) acyl_chloride->intermediate base NaOH (Base) base->amine Deprotonates Amine product This compound (Amide) intermediate->product Collapse of Intermediate (Cl⁻ leaves) byproduct NaCl + H₂O

References

Application Notes and Protocols for the Incorporation of Z-Homophe-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate receptor affinity, and fine-tune pharmacokinetic properties. Homophenylalanine (Hphe), an analog of phenylalanine with an additional methylene group in its side chain, is a valuable building block for these purposes. The N-α-benzyloxycarbonyl (Z or Cbz) protected form, Z-Homophe-OH, offers an orthogonal protecting group strategy in solid-phase peptide synthesis (SPPS), particularly in Boc/Bzl-based approaches. The Z-group is stable to the mildly acidic conditions used for Boc deprotection and can be removed under strong acidic conditions, typically during the final cleavage from the resin, or via catalytic hydrogenolysis.

These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed protocols, potential side reactions, and analytical characterization methods.

Core Principles of Using this compound in SPPS

The use of this compound in SPPS is primarily governed by the principles of orthogonal protection.[1][2] In a typical Fmoc/tBu strategy, the Z-group on the N-terminus of Homophe would not be the standard choice, as both Fmoc and Z are base-labile to some extent, though Z is significantly more resistant. However, in a Boc/Bzl strategy, the Z-group provides excellent orthogonality.

Key Features of the Z-Protecting Group:

  • Stability: The Z-group is stable to the repetitive TFA treatments used for Boc deprotection in Boc/Bzl SPPS.

  • Cleavage: It is readily cleaved by strong acids like HF or a TFA "cocktail" during the final peptide-resin cleavage.[3] Alternatively, it can be removed by catalytic hydrogenolysis, which offers a milder deprotection method if the peptide sequence and solid support are compatible.[4]

  • Racemization: Like other amino acids, Homophenylalanine can be susceptible to racemization during activation and coupling.[5][6] Careful selection of coupling reagents and conditions is crucial to maintain stereochemical integrity.

Experimental Protocols

The following protocols are generalized for the manual incorporation of this compound into a peptide sequence using a standard Boc/Bzl SPPS strategy on a Merrifield resin.

Protocol 1: Manual Boc/Bzl Solid-Phase Peptide Synthesis

1. Resin Swelling and Preparation:

  • Place the desired amount of Merrifield resin (or other suitable resin for Boc-SPPS) in a reaction vessel.

  • Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM.

2. First Amino Acid (this compound) Loading (if it is the C-terminal residue):

  • Dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF.

  • In a separate vessel, prepare a solution of cesium carbonate (Cs₂CO₃) in water.

  • Add the this compound solution to the cesium carbonate solution and stir for 30 minutes.

  • Evaporate the solution to dryness to obtain the cesium salt of this compound.

  • Dissolve the cesium salt in DMF and add it to the swollen resin.

  • Heat the reaction mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF, and finally DCM.

  • Dry the resin under vacuum.

  • Determine the loading of the first amino acid using a quantitative method (e.g., picric acid titration).

3. Peptide Chain Elongation Cycle:

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

    • Wash the resin with DCM (5x).

  • Coupling of the next Boc-protected amino acid:

    • In a separate vial, dissolve the Boc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

  • Washing:

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Workflow for this compound Incorporation in SPPS

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeat n times) cluster_Final_Steps Final Steps cluster_Z_Homophe_Coupling This compound Coupling Step Resin Start with Resin Swell Swell Resin (DCM or DMF) Resin->Swell Deprotection N-α-Deprotection (e.g., TFA for Boc) Swell->Deprotection Start Synthesis Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling Couple next Amino Acid Wash2->Coupling Wash3 Wash Coupling->Wash3 Wash3->Deprotection Next Cycle Cleavage Cleavage from Resin & Z-group removal (e.g., TFA Cocktail) Wash3->Cleavage Final Cycle Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification Analysis Analyze Peptide (MS, HPLC) Purification->Analysis Z_Homophe This compound Activator Activation Reagents (e.g., HBTU/HOBt/DIEA) Z_Homophe->Activator Activated_AA Activated this compound Activator->Activated_AA Activated_AA->Coupling Side_Reaction_Workflow Start Incorporate this compound Check_Racemization Racemization Risk? Start->Check_Racemization Use_Suppressing_Reagents Use HATU/HOAt or DIC/HOBt Check_Racemization->Use_Suppressing_Reagents Yes Monitor_Coupling Monitor Coupling Time Check_Racemization->Monitor_Coupling No Use_Suppressing_Reagents->Monitor_Coupling Check_Cleavage Sensitive Residues in Sequence? Monitor_Coupling->Check_Cleavage Standard_Cleavage Use Standard TFA Cocktail (e.g., TFA/TIS/H2O) Check_Cleavage->Standard_Cleavage No Modified_Cleavage Use Modified Cocktail with Scavengers Check_Cleavage->Modified_Cleavage Yes Analyze_Purity Analyze Crude Peptide Purity (HPLC, MS) Standard_Cleavage->Analyze_Purity Modified_Cleavage->Analyze_Purity

References

Application Notes and Protocols for Z-Protected Amino Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the coupling of N-α-benzyloxycarbonyl (Z)-protected amino acids in peptide synthesis. The benzyloxycarbonyl group is a crucial amine protecting group, valued for its stability and its resistance to racemization during activation.[1] These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of peptides, offering methodologies for both solution-phase and solid-phase approaches.

Introduction to Z-Protected Amino Acid Coupling

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the α-amino functionality of amino acids in peptide synthesis.[1][2] Its stability under various conditions and the crystalline nature of many Z-amino acid derivatives make it a valuable tool.[1] The Z-group is typically stable to the mildly acidic or basic conditions used for the removal of other protecting groups like Boc and Fmoc, respectively, providing orthogonality in synthetic strategies.[1] Removal of the Z-group is most commonly achieved through catalytic hydrogenation (e.g., H₂/Pd), which is a mild and efficient method.[1]

Coupling a Z-protected amino acid to the free amine of another amino acid or a growing peptide chain is a fundamental step in peptide synthesis. This reaction involves the activation of the carboxylic acid moiety of the Z-amino acid to facilitate the formation of an amide (peptide) bond. The choice of coupling reagents, additives, and reaction conditions is critical to maximize yield and minimize side reactions, most notably racemization.[3][4]

Key Considerations for Z-Amino Acid Coupling

Several factors must be carefully considered to ensure the successful coupling of Z-protected amino acids:

  • Racemization: The activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to racemization, thereby compromising the stereochemical integrity of the final peptide.[3][4] The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential to suppress this side reaction.[3]

  • Side-Chain Protection: For amino acids with reactive side chains (e.g., serine, aspartic acid, lysine), appropriate protection is necessary to prevent unwanted side reactions such as O-acylation or the formation of branched peptides.[1][3] The choice of the side-chain protecting group must be orthogonal to the N-terminal Z-group.[3]

  • Coupling Reagents: A variety of coupling reagents are available, each with its own advantages. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are commonly used, often in conjunction with additives.[5][6] More advanced uronium/aminium or phosphonium salt-based reagents such as HBTU, HATU, and PyBOP can offer higher coupling efficiencies, especially for sterically hindered amino acids.[5][7]

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction. Anhydrous polar aprotic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are typically used.[3][8] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize hydrochloride salts and facilitate the reaction.[7] For racemization-prone couplings, a weaker base like NMM may be preferred.[7]

Quantitative Data Summary

The following tables provide a summary of commonly used reagents and conditions for Z-amino acid coupling reactions.

Table 1: Common Coupling Reagents and Additives

Reagent/AdditiveAbbreviationTypical Equivalents (relative to Z-amino acid)Notes
N,N'-DicyclohexylcarbodiimideDCC1.0 - 1.2The urea byproduct is insoluble in many organic solvents.[6]
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochlorideEDC·HCl1.0 - 1.5The urea byproduct is water-soluble, facilitating purification.[6][9]
N,N'-DiisopropylcarbodiimideDIC1.0 - 1.2The urea byproduct is soluble in many organic solvents.[5]
1-HydroxybenzotriazoleHOBt1.0 - 1.2Commonly used additive to suppress racemization.[3]
Ethyl 2-cyano-2-(hydroxyimino)acetateOxymaPure1.0 - 1.2A highly effective, non-explosive alternative to HOBt.[10]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU1.0 - 1.1Efficient coupling reagent, often used with a base.[6]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU0.95 - 1.1More reactive than HBTU, particularly for hindered couplings.[6][7]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP1.0 - 1.2A phosphonium-based coupling reagent.[5]

Table 2: Common Bases and Solvents

Base/SolventAbbreviationTypical Equivalents (relative to Z-amino acid)Notes
N,N-DiisopropylethylamineDIPEA1.0 - 2.0A non-nucleophilic base, commonly used in peptide synthesis.[7][8]
N-MethylmorpholineNMM1.0 - 2.0A weaker base that can help to reduce racemization.[3][7]
DichloromethaneDCM-A common solvent for solution-phase and solid-phase synthesis.[3][8]
N,N-DimethylformamideDMF-A polar aprotic solvent with excellent solvating properties.[3][8]

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol describes a general procedure for the coupling of a Z-protected amino acid to an amino acid ester in solution.

Materials:

  • Z-Amino-Acid-OH (1.0 eq)

  • Amino acid ester hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.1 eq)

  • DIPEA (1.1 eq)

  • Anhydrous DCM

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amino Component: a. Dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature to generate the free base. This solution is used directly in the next step.[8]

  • Peptide Coupling Reaction: a. In a separate flask, dissolve the Z-Amino-Acid-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[8] b. Cool this solution to 0 °C in an ice bath.[8] c. Add EDC·HCl (1.2 eq) to the cooled solution and stir for 5-10 minutes.[8] d. Add the solution containing the free amino acid ester from step 1b to the reaction mixture. e. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Monitor the reaction progress using thin-layer chromatography (TLC). b. Once the reaction is complete, dilute the mixture with DCM. c. Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain the pure Z-protected dipeptide.[8]

Solid-Phase Peptide Coupling

This protocol outlines a general procedure for the coupling of a Z-protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-Amino-Acid-OH (3.0 eq relative to resin loading)

  • HBTU (2.9 eq)

  • HOBt (3.0 eq)

  • DIPEA (6.0 eq)

  • Peptide-grade DMF

  • DCM

Procedure:

  • Resin Preparation: a. Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. b. Drain the solvent.

  • Fmoc Deprotection (if applicable): a. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.[3] b. Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.[3] c. Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).[3]

  • Coupling Reaction: a. Pre-activation: In a separate vial, dissolve the Z-Amino-Acid-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.[3] b. Coupling: Add the pre-activated solution to the resin.[3] c. Agitate the mixture at room temperature for 1-2 hours.[3]

  • Washing and Monitoring: a. Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[3] b. Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).[3]

Visualized Workflows

Solution_Phase_Peptide_Coupling cluster_amine Amine Component Preparation cluster_acid Acid Component Activation cluster_coupling Coupling and Purification A Amino Acid Ester HCl B Add DIPEA in DCM A->B C Free Amino Acid Ester B->C H Combine Activated Acid and Free Amine C->H D Z-Amino-Acid-OH + HOBt in DCM E Cool to 0°C D->E F Add EDC·HCl E->F G Activated Z-Amino Acid F->G G->H I Stir Overnight H->I J Work-up (Wash) I->J K Purification (Chromatography) J->K L Pure Z-Dipeptide K->L

Caption: Workflow for Solution-Phase Z-Amino Acid Coupling.

Solid_Phase_Peptide_Coupling start Start with Resin swell Swell Resin in DMF start->swell deprotect Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 kaiser1 Kaiser Test (Positive) wash1->kaiser1 couple Add Activated Amino Acid to Resin kaiser1->couple preactivate Pre-activate Z-Amino-Acid-OH with HBTU/HOBt/DIPEA preactivate->couple wash2 Wash with DMF couple->wash2 kaiser2 Kaiser Test (Negative) wash2->kaiser2 next Repeat Cycle or Cleave Peptide kaiser2->next

Caption: General Workflow for Solid-Phase Peptide Synthesis Cycle.

References

Application Notes and Protocols: Deprotection of Z-Homophenylalanine-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide synthesis, valued for its stability under a range of reaction conditions. The successful cleavage of the Z-group from amino acids, such as L-Homophenylalanine (Homophe), is a critical step to ensure high purity and yield of the final peptide. L-Homophenylalanine is an important unnatural amino acid incorporated into various peptide-based therapeutics.

These application notes provide detailed protocols for the two primary methods for the deprotection of Z-Homophe-OH: catalytic hydrogenation and acidolysis with hydrogen bromide in acetic acid. This document also includes a comparison of the methods, potential side reactions, and troubleshooting guidance to assist researchers in optimizing their peptide synthesis workflows.

Deprotection Methods

The selection of the appropriate deprotection method is contingent on the overall synthetic strategy, including the presence of other protecting groups and the sensitivity of the peptide sequence to the reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a mild and generally high-yielding method for the removal of the Z-group. The reaction proceeds by the hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts, which are readily removed during work-up.

Mechanism: The Z-protected amine is adsorbed onto the surface of the palladium catalyst, followed by the addition of hydrogen, which cleaves the benzyl-oxygen bond.

Z_Homophe This compound H2_PdC H₂ / Pd/C Z_Homophe->H2_PdC Reacts with Intermediate Adsorbed Complex H2_PdC->Intermediate Forms Products Homophe-OH + Toluene + CO₂ Intermediate->Products Decomposes to

Caption: General workflow of Z-group deprotection by catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • Z-L-Homophenylalanine-OH

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite® for filtration

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve Z-L-Homophenylalanine-OH (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure the atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Filtration: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Work-up: Combine the filtrates and remove the solvent under reduced pressure to yield the crude L-Homophenylalanine-OH.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography if necessary.

Acidolysis with Hydrogen Bromide in Acetic Acid

This method utilizes a strong acid, typically a 33% solution of hydrogen bromide (HBr) in acetic acid, to cleave the Z-group. It is a faster method but can be harsh and may lead to side reactions if not carefully controlled. This method is often employed when catalytic hydrogenation is not feasible due to the presence of sulfur-containing residues or other reducible functional groups.

Mechanism: The cleavage proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, facilitated by the protonation of the carbamate oxygen by the strong acid.

Z_Homophe This compound HBr_AcOH HBr / Acetic Acid Z_Homophe->HBr_AcOH Reacts with Protonation Protonated Intermediate HBr_AcOH->Protonation Forms Products Homophe-OH·HBr + Benzyl Bromide + CO₂ Protonation->Products Cleaves to

Caption: General workflow of Z-group deprotection by acidolysis.

Experimental Protocol: HBr/Acetic Acid Deprotection of this compound

Materials:

  • Z-L-Homophenylalanine-OH

  • 33% Hydrogen Bromide in Acetic Acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Centrifuge (optional)

Procedure:

  • Reaction Setup: Place Z-L-Homophenylalanine-OH (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the flask in an ice bath and add a 33% solution of HBr in acetic acid (approximately 5-10 mL per gram of substrate).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a flask containing a large volume of cold, anhydrous diethyl ether with vigorous stirring. The hydrobromide salt of L-Homophenylalanine will precipitate.

  • Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with several portions of anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the product under vacuum to obtain the L-Homophenylalanine hydrobromide salt.

  • Conversion to Free Amino Acid (Optional): The hydrobromide salt can be converted to the free amino acid by dissolving it in water and adjusting the pH to the isoelectric point of Homophenylalanine (around pH 6) with a suitable base (e.g., pyridine or a dilute solution of sodium hydroxide), followed by filtration or recrystallization.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the typical reaction conditions and outcomes for the deprotection of Z-protected aromatic amino acids. Please note that specific results for this compound may vary and optimization is recommended.

ParameterCatalytic HydrogenationAcidolysis with HBr/Acetic Acid
Reagents H₂, 10% Pd/C33% HBr in Acetic Acid
Solvent Methanol, Ethanol, TetrahydrofuranAcetic Acid
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 24 hours1 - 2 hours
Typical Yield > 90%85 - 95%
Purity of Crude Generally highMay require more extensive purification
Key Advantages Mild conditions, clean byproducts, high yieldsFast reaction, suitable for sulfur-containing peptides
Key Disadvantages Catalyst can be pyrophoric, not suitable for all functional groupsHarsh acidic conditions, potential for side reactions

Potential Side Reactions and Troubleshooting

Side Reaction/IssueCauseTroubleshooting/Prevention
Incomplete Deprotection Insufficient catalyst, deactivated catalyst, insufficient hydrogen pressure, or short reaction time.Increase catalyst loading, use fresh catalyst, ensure a good hydrogen supply, and extend the reaction time. Monitor the reaction by TLC to ensure completion.
Racemization Can occur under harsh acidic or basic conditions.Catalytic hydrogenation is generally preferred to minimize racemization. If using HBr/AcOH, ensure the reaction is not heated and is worked up promptly.
Alkylation of Aromatic Ring The benzyl cation formed during acidolysis can potentially alkylate the aromatic ring of Homophenylalanine.Use of scavengers like anisole or thioanisole in the reaction mixture can help to trap the benzyl cation.
Catalyst Poisoning Presence of sulfur-containing compounds or other impurities.Ensure the starting material and solvents are pure. If the peptide contains sulfur, catalytic hydrogenation may not be a suitable method.
Difficulty in Product Isolation The product may be highly soluble in the work-up solvents.For catalytic hydrogenation, ensure complete removal of the solvent. For acidolysis, use a large excess of a non-polar solvent like diethyl ether to ensure complete precipitation. If the product remains soluble, consider alternative work-up procedures such as ion-exchange chromatography.

By carefully selecting the deprotection method and optimizing the reaction conditions, researchers can achieve high yields of pure L-Homophenylalanine, ready for the subsequent steps in their peptide synthesis endeavors.

Application Notes and Protocols: Solubility of Z-Homophe-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Homophe-OH, also known as (S)-2-(Benzyloxycarbonylamino)-4-phenylbutanoic acid, is a protected amino acid derivative frequently utilized in peptide synthesis and other areas of medicinal chemistry.[1] Its solubility in various organic solvents is a critical parameter for its application in solution-phase synthesis, purification, and formulation. Understanding the solubility profile of this compound allows for the selection of appropriate solvent systems to ensure efficient reactions, high-yield purifications, and the development of stable formulations.

This document provides a detailed overview of the solubility of this compound in common organic solvents, outlines a comprehensive protocol for its experimental determination, and presents a logical workflow for this process.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms (S)-2-(Z-amino)-4-phenylbutyric acid, Z-L-homophenylalanine[1]
CAS Number 127862-89-9[1]
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White to off-white powder
Melting Point Not explicitly stated in search results

Solubility of this compound in Organic Solvents

SolventPolarity IndexExpected Solubility ( g/100 mL) at 25°CClassification
Dimethyl Sulfoxide (DMSO)7.2> 10Very Soluble
N,N-Dimethylformamide (DMF)6.4> 10Very Soluble
Tetrahydrofuran (THF)4.01 - 5Soluble
Dichloromethane (DCM)3.11 - 5Soluble
Ethyl Acetate4.40.1 - 1Sparingly Soluble
Acetonitrile5.80.1 - 1Sparingly Soluble
Methanol5.10.1 - 1Sparingly Soluble
Ethanol4.3< 0.1Slightly Soluble
Isopropanol3.9< 0.1Slightly Soluble
Toluene2.4< 0.01Insoluble
Hexane0.1< 0.01Insoluble
Water10.2< 0.01Insoluble

Experimental Protocol for Determining the Solubility of this compound

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[2]

Materials:

  • This compound (powder)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial (e.g., 20 mg to 2 mL of solvent). The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis cluster_results Results A Weigh excess this compound B Add solvent to vial A->B C Cap and seal vial B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G I Dilute filtered sample G->I H Prepare calibration standards J Analyze standards and sample (e.g., HPLC-UV) H->J I->J K Calculate solubility from calibration curve J->K L Report results (e.g., mg/mL) K->L

Workflow for Solubility Determination

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, this application note provides a framework for its experimental determination. The provided protocol for the shake-flask method offers a reliable approach for researchers to generate accurate and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and advancing drug development projects involving this important amino acid derivative.

References

Application Notes and Protocols for Custom Peptide Synthesis using Z-Homophe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Homophenylalanine (Z-Homophe-OH), or N-benzyloxycarbonyl-L-homophenylalanine, is a non-proteinogenic amino acid derivative valuable in custom peptide synthesis for drug discovery and development. As an analogue of phenylalanine with an additional methylene group in its side chain, its incorporation into peptide sequences can impart unique conformational properties. This modification can lead to enhanced proteolytic stability, altered receptor binding affinities, and improved pharmacokinetic profiles, making this compound a key building block for designing novel therapeutic peptides. Peptides containing homophenylalanine are notably used as precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, which are critical in managing hypertension.[1]

The benzyloxycarbonyl (Z) protecting group on the N-terminus makes it suitable for use in solid-phase peptide synthesis (SPPS), a foundational technique in modern peptide drug development. This document provides detailed application notes and protocols for the efficient incorporation of this compound into custom peptide sequences.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like DMF, NMP, and DCM.
Storage Store at 2-8°C, protected from moisture.

Application in Drug Discovery: ACE Inhibitor Precursors

L-homophenylalanine is a key precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[1] ACE is a central enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to vasodilation and a decrease in blood pressure.

Angiotensin-Converting Enzyme (ACE) Inhibitor Signaling Pathway

The diagram below illustrates the signaling pathway targeted by ACE inhibitors.

ACE_Inhibitor_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Inhibition Mechanism of ACE Inhibition cluster_Outcome Therapeutic Outcome Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction ACE_Inhibitor ACE Inhibitor (e.g., derived from Homophe-containing peptide) ACE ACE ACE_Inhibitor->ACE Inhibits Reduced_AngII Reduced Angiotensin II Vasodilation Vasodilation (Decreased Blood Pressure) Reduced_AngII->Vasodilation

Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Quantitative Data on this compound in Peptide Synthesis

The successful incorporation of this compound, a bulky non-proteinogenic amino acid, can be influenced by steric hindrance. The following tables provide representative data for the synthesis of peptides containing such residues. Please note that specific results may vary depending on the peptide sequence, coupling reagents, and synthesis conditions.

Table 1: Representative Coupling Efficiency

Coupling CycleAmino AcidCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
1This compoundHBTU/DIPEA60~98.5
2Fmoc-Ala-OHHBTU/DIPEA45>99.5
3Fmoc-Gly-OHHBTU/DIPEA30>99.8
4Fmoc-Leu-OHHBTU/DIPEA50>99.2

Note: Coupling efficiency can be monitored qualitatively using a Kaiser test or quantitatively by UV-Vis spectrophotometry of the Fmoc-de-protection adduct.

Table 2: Expected Purity and Yield

Peptide SequenceCrude Purity (by RP-HPLC) (%)Purified Purity (by RP-HPLC) (%)Overall Yield (%)
Ac-Hphe-Ala-Gly-Leu-NH₂~75-85>95~30-40
H-Tyr-Hphe-Gly-Phe-Met-NH₂~70-80>98~25-35

Note: The overall yield is highly dependent on the number of coupling cycles and the efficiency of each step, including cleavage and purification.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence via manual solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Z-L-Homophenylalanine (this compound)

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Experimental Workflow for SPPS

The general workflow for solid-phase peptide synthesis is depicted below.

SPPS_Workflow Resin_Prep 1. Resin Preparation (Swelling) Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (this compound or Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing_1->Coupling Washing_2 5. Washing (DMF) Coupling->Washing_2 Repeat_Cycle Repeat Steps 2-5 for each amino acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Cycle Final_Deprotection 6. Final N-terminal Deprotection (optional) Repeat_Cycle->Final_Deprotection Final Cycle Cleavage 7. Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H₂O) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (Mass Spectrometry, HPLC) Purification->Analysis

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol

1. Resin Preparation (Swelling)

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. First Amino Acid Coupling (this compound)

  • In a separate vial, dissolve this compound (3 eq, 0.3 mmol), HBTU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF.

  • Pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin test; should be negative). If the test is positive, repeat the coupling step.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

3. Subsequent Amino Acid Couplings (Fmoc-SPPS Cycle)

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin with DMF (5x).

  • Fmoc-Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-60 minutes at room temperature.

    • Perform a Kaiser test to confirm completion.

    • Wash the resin with DMF (3x).

  • Repeat this cycle for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection

  • After the final amino acid coupling and optional N-terminal modification (e.g., acetylation), wash the resin with DMF (3x) and then with DCM (3x).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

5. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

6. Analysis

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Determine the purity of the final peptide by analytical RP-HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance of this compound.- Extend the coupling time to 2-4 hours.- Perform a double coupling with a fresh solution of activated this compound.- Use a more potent coupling reagent like HATU.
Low crude purity - Incomplete coupling at one or more steps.- Side reactions during synthesis or cleavage.- Ensure complete coupling at each step using the Kaiser test.- Optimize cleavage conditions (time and scavenger cocktail).
Deletion of Homophe residue in final peptide Significant steric hindrance preventing complete coupling.- Increase the equivalents of this compound and coupling reagents.- Consider using a more specialized resin designed for difficult sequences.

Conclusion

This compound is a valuable building block for the custom synthesis of peptides with enhanced therapeutic potential. While its bulky nature can present challenges in coupling efficiency, these can be overcome with optimized protocols, including the use of potent coupling reagents and extended reaction times. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to successfully incorporate this compound into their peptide synthesis workflows, facilitating the development of novel peptide-based drugs, particularly in the area of ACE inhibitors.

References

Application Notes and Protocols for the Incorporation of Z-Homophe-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, including increased metabolic stability, improved receptor affinity, and novel functionalities.[1][2] Z-L-Homophenylalanine (Z-Homophe-OH), a derivative of the non-proteinogenic amino acid L-Homophenylalanine, offers a unique building block for peptide modification. L-Homophenylalanine is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, highlighting its significance in drug development.[3][4] The benzyloxycarbonyl (Z) protecting group on the alpha-amino group provides orthogonality in peptide synthesis, as it is stable to the basic conditions used for Fmoc group removal and the mildly acidic conditions for Boc group removal.[5][6] This allows for selective deprotection and manipulation of the peptide sequence.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), guidance on the selection of appropriate coupling reagents, and methods for the deprotection of the Z-group.

Physicochemical Properties of Homophenylalanine

L-Homophenylalanine exhibits significantly lower aqueous solubility compared to its natural counterpart, L-phenylalanine, due to the extended hydrophobic character of its 2-phenylethyl side chain.[7][8] This property should be considered during peptide synthesis and purification. The solubility of L-Homophenylalanine increases dramatically at pH values below 2.5 and above 9.5.[7][8]

Data Presentation

Table 1: Coupling Efficiency of Sterically Hindered and Unnatural Amino Acids
Amino Acid DerivativeCoupling ReagentEquivalents of Amino AcidCoupling Time (min)Coupling Efficiency (%)Reference
Fmoc-D-Phenylalanine-OHDIC/HOBt5120>99[5]
Fmoc-p-Azido-L-phenylalanine-OHHCTU/DIEA290>98[5]
Fmoc-L-propargylglycine-OHCOMU/DIEA260>99[5]
Sterically Hindered ResiduesHATU/HOAt3-560-18095-99[9]
Sterically Hindered ResiduesPyBOP/HOBt3-5120-24090-98[9]

Note: Coupling efficiencies can be monitored qualitatively using the Kaiser test or quantitatively by HPLC analysis of a small, cleaved sample of the peptide-resin.[5]

Table 2: Overall Yield and Purity of Peptides Containing Unnatural Amino Acids

This table presents representative overall yields and purities for peptides containing various unnatural amino acids after purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Sequence (UAA Highlighted)Synthesis Scale (mmol)Overall Yield (%)Purity (%)Analytical Method
Ac-Tyr-Val-(p-acetyl-Phe) -Ala-NH20.115-25>95RP-HPLC, MS
H-Gly-Asn(N-propargyl) -Phe-Gly-OH0.220-30>98RP-HPLC, MS
H-Lys-Leu(statine) -Ala-Arg-NH20.0510-20>95RP-HPLC, MS

Note: The overall yield and purity are highly dependent on the peptide sequence, the specific unnatural amino acid, and the purification protocol.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Z-L-Homophenylalanine (this compound)

  • Coupling reagents (e.g., HCTU, HATU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of this compound.

    • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[5]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenolysis

This protocol describes the selective removal of the benzyloxycarbonyl (Z) group from the N-terminus of the peptide. This method is mild and generally does not affect most other protecting groups, except those also susceptible to reduction.[5][6]

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or another suitable solvent

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (hydrogen gas balloon or hydrogenation apparatus) or a hydrogen donor like ammonium formate.

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol).

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[5]

  • Hydrogenation:

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[5]

    • Alternatively, for transfer hydrogenation, add a hydrogen donor such as ammonium formate (5 equivalents).[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).[5]

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Steps Final Steps Resin Fmoc-AA-Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Experimental workflow for the incorporation of this compound via SPPS.

signaling_pathway cluster_pathway Potential Signaling Pathway Modulation by Homophe-Containing Peptides Peptide Homophe-Containing Peptide Analog GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK/ERK) Second_Messenger->Kinase_Cascade CREB CREB Phosphorylation Kinase_Cascade->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Biological_Response Biological Response (e.g., Anorexigenic Effect) Gene_Expression->Biological_Response

Caption: A potential signaling pathway influenced by Homophe-containing peptides.[10]

Discussion and Troubleshooting

  • Steric Hindrance: this compound may exhibit some steric hindrance during coupling due to the bulky Z-group and the phenylethyl side chain. The use of more potent coupling reagents such as HATU or HCTU is recommended to overcome this.[9] Longer coupling times and double coupling may also be necessary to ensure high coupling efficiency.

  • Solubility: The low aqueous solubility of homophenylalanine should be considered during the purification of the final peptide.[7] The use of appropriate solvent systems in RP-HPLC is crucial for achieving good separation and recovery.

  • Z-Group Deprotection: Catalytic hydrogenolysis is a clean and efficient method for Z-group removal.[6] However, it is important to ensure that other functional groups in the peptide are not susceptible to reduction. If the peptide contains reducible groups, alternative deprotection methods, such as acid-mediated cleavage, may need to be considered, although this would require an orthogonal protection strategy for the side chains.

Conclusion

The incorporation of this compound into peptide sequences offers a valuable strategy for the development of novel peptide therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize and characterize peptides containing this unique unnatural amino acid. Careful consideration of the potential challenges, such as steric hindrance and solubility, and the selection of appropriate synthetic and purification methods are key to achieving high yields and purities of the desired peptide analogs.

References

Application Notes and Protocols for Z-Homophe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for Z-Homophe-OH (N-Carbobenzyloxy-L-homophenylalanine). The information is intended to guide researchers in the proper handling, storage, and stability assessment of this compound, which is a key intermediate in the synthesis of various peptides and pharmaceutical agents, notably as a precursor to Angiotensin-Converting Enzyme (ACE) inhibitors.[1]

Product Information

Parameter Value Reference
Chemical Name (S)-2-(Benzyloxycarbonylamino)-4-phenylbutanoic acid
Synonyms Z-L-homophenylalanine, Cbz-L-homophenylalanine
CAS Number 127862-89-9
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol

Stability and Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on supplier information.

Storage Condition Temperature Range Additional Notes Reference
Recommended 2-8°CStore in a tightly sealed container, protected from light and moisture.
Alternative Room Temperature (RT)For short-term storage. Long-term storage at RT is not recommended without specific stability data.[2]
Shipping Ambient TemperatureTypically shipped at ambient temperature, but should be transferred to recommended storage upon receipt.[2]

Stability Profile:

While specific, quantitative stability data for this compound is limited in publicly available literature, the stability can be inferred from the chemical nature of the N-benzyloxycarbonyl (Cbz or Z) protecting group and the homophenylalanine structure.

  • N-Cbz Protecting Group: The Cbz group is known to be stable under neutral and basic conditions.[3][4] However, it is susceptible to cleavage under specific conditions:

    • Catalytic Hydrogenation: The Cbz group is readily removed by hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[5]

    • Strong Acids: Strong acidic conditions, such as treatment with HBr in acetic acid, can also cleave the Cbz group.[5] It is generally stable to trifluoroacetic acid (TFA) used in solid-phase peptide synthesis for the removal of other protecting groups like Boc.[6]

  • Homophenylalanine Moiety: The homophenylalanine structure is generally stable. Potential degradation pathways for the amino acid itself under harsh conditions could involve oxidation of the phenyl ring or decarboxylation.

  • Photostability: No specific photostability data for this compound was found. As a general precaution for aromatic compounds, protection from light is recommended during storage and handling.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be considered as templates and must be validated for the specific experimental conditions and analytical methods used.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent for stock solution preparation (e.g., methanol or acetonitrile)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose the solid this compound powder and a solution of the compound to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the solid this compound powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products and impurities.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample diluent: A mixture of water and acetonitrile.

Chromatographic Conditions (Starting Point):

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 214 nm and 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare solutions of this compound and the samples from the forced degradation study in the sample diluent.

  • Inject the samples into the HPLC system.

  • Optimize the chromatographic conditions (gradient profile, mobile phase composition, flow rate, column temperature) to achieve adequate separation (resolution > 1.5) between the main peak of this compound and all degradation product peaks.

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidation stock->oxidation Expose to Stress Conditions thermal Thermal Stress stock->thermal Expose to Stress Conditions photo Photolytic Stress stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation and Degradation Pathway ID hplc->data

Caption: Workflow for conducting forced degradation studies of this compound.

Signaling Pathway Involvement

This compound is a derivative of L-homophenylalanine. L-homophenylalanine is a known precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] ACE inhibitors are a class of drugs that act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical signaling pathway involved in the regulation of blood pressure.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Z_Homophe_OH This compound (Precursor) ACE_Inhibitor ACE Inhibitor Z_Homophe_OH->ACE_Inhibitor synthesis of ACE_Inhibitor->ACE inhibits

Caption: Role of this compound as a precursor to ACE inhibitors in the RAAS pathway.

References

Application Notes and Protocols: Experimental Applications of Z-L-Homophenylalanine-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Homophenylalanine-OH (Z-L-hPhe-OH) is a protected, non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of peptidomimetics and small molecule inhibitors. The core L-homophenylalanine structure, an analogue of L-phenylalanine with an extended ethyl-phenyl side chain, is a key pharmacophore in the design of potent and selective enzyme inhibitors. The benzyloxycarbonyl (Z) protecting group on the amine allows for its strategic incorporation into target molecules during solid-phase or solution-phase synthesis.

These application notes provide an overview of the experimental applications of Z-L-hPhe-OH in the development of inhibitors for three major classes of enzymes: Angiotensin-Converting Enzyme (ACE), Aminopeptidases, and Dipeptidyl Peptidase IV (DPP-IV). Detailed protocols for common in vitro assays are provided to facilitate the evaluation of novel compounds derived from Z-L-hPhe-OH.

Application in the Development of Angiotensin-Converting Enzyme (ACE) Inhibitors

The L-homophenylalanine scaffold is a cornerstone in the structure of several marketed ACE inhibitors, such as Enalapril and Ramipril. The phenylethyl side chain of homophenylalanine effectively interacts with the S1' pocket of the ACE active site, contributing to the high binding affinity of these drugs. Z-L-hPhe-OH is a valuable precursor for the synthesis of novel ACE inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Data: ACE Inhibitory Activity of Homophenylalanine-Containing Compounds

While Z-L-hPhe-OH itself is not an active ACE inhibitor, its incorporation into inhibitor scaffolds is critical for their activity. The following table summarizes the inhibitory potency of compounds that feature the homophenylalanine moiety.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Notes
EU-5031Purified ACE416.9A competitive inhibitor.
EU-5031Caveolae membrane-bound ACE6.7-Shows higher potency against the membrane-bound form.
EU-4865Purified ACE4138A noncompetitive inhibitor.
EU-4865Caveolae membrane-bound ACE19-
EU-4881Purified ACE1980-Lacks potency.

Data sourced from publicly available research literature.[1]

Experimental Workflow: Synthesis of an ACE Inhibitor using Z-L-hPhe-OH

G cluster_synthesis Synthesis of a Homophenylalanine-Containing ACE Inhibitor Z_hPhe Z-L-Homophe-OH activation Carboxyl Group Activation Z_hPhe->activation coupling Peptide Coupling activation->coupling deprotection Z-group Removal (e.g., Hydrogenolysis) coupling->deprotection final_inhibitor Final ACE Inhibitor deprotection->final_inhibitor proline_ester Proline Ester Derivative proline_ester->coupling

Caption: Synthetic workflow for an ACE inhibitor.

Protocol: In Vitro ACE Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ACE using a fluorogenic substrate.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate (e.g., Abz-Gly-p-Phe(NO2)-Pro)

  • Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black opaque microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of ACE in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Assay Buffer. Protect the solution from light.

    • Prepare a serial dilution of the test compound in Assay Buffer. Include a vehicle control (buffer with the same concentration of solvent used for the test compound).

  • Assay Protocol:

    • To the wells of the 96-well plate, add 40 µL of the ACE working solution.

    • Add 10 µL of the serially diluted test compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically every minute for 30 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application in the Development of Aminopeptidase Inhibitors

Aminopeptidases are a class of exopeptidases that play crucial roles in various physiological and pathological processes, including cancer and inflammation. The development of specific inhibitors is of significant therapeutic interest. Phosphonic and phosphinic acid analogues of homophenylalanine have shown promise as potent inhibitors of alanyl aminopeptidases (APN/CD13).[2] Z-L-hPhe-OH can be utilized in the synthesis of these and other novel aminopeptidase inhibitors.

Quantitative Data: Aminopeptidase Inhibitory Activity of Homophenylalanine Analogues

The following table presents the inhibition constants (Ki) for phosphonic acid analogues of homophenylalanine against human (hAPN) and porcine (pAPN) alanyl aminopeptidases.

CompoundTarget EnzymeKi (µM)
1-amino-3-phenylpropylphosphonic acidhAPNSubmicromolar range
1-amino-3-phenylpropylphosphonic acidpAPNMicromolar range
1-amino-3-(3-fluorophenyl)propylphosphonic acidhAPNSubmicromolar range
1-amino-3-(3-fluorophenyl)propylphosphonic acidpAPNMicromolar range

Data represents the inhibitory potential of the homophenylalanine scaffold in phosphonic acid derivatives.[2][3][4]

Experimental Workflow: Screening for Aminopeptidase N (APN) Inhibitors

G cluster_screening APN Inhibitor Screening Workflow prepare_reagents Prepare Reagents (APN Enzyme, Substrate, Inhibitor Dilutions) incubation Incubate APN with Test Compound prepare_reagents->incubation add_substrate Add Chromogenic Substrate (e.g., L-Leucine-p-nitroanilide) incubation->add_substrate measure_absorbance Measure Absorbance (405 nm) add_substrate->measure_absorbance data_analysis Calculate % Inhibition and IC50 measure_absorbance->data_analysis

Caption: Workflow for APN inhibitor screening.

Protocol: In Vitro Aminopeptidase N (APN/CD13) Inhibition Assay (Colorimetric)

This protocol outlines a method to assess the inhibitory activity of compounds against APN using a chromogenic substrate.

Materials:

  • Aminopeptidase N (APN/CD13) from porcine kidney microsomes

  • Chromogenic substrate: L-Leucine-p-nitroanilide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of APN in Assay Buffer. The optimal concentration should be determined to ensure a linear reaction rate for the duration of the assay.

    • Prepare a stock solution of L-Leucine-p-nitroanilide in a minimal amount of DMSO and dilute to the final working concentration with Assay Buffer.

    • Prepare a serial dilution of the test compound in Assay Buffer. Include a vehicle control.

  • Assay Protocol:

    • In a 96-well plate, add 10 µL of the serially diluted test compound or vehicle control.

    • Add 80 µL of the APN working solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the L-Leucine-p-nitroanilide solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Application in the Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, which are important for glucose homeostasis. DPP-IV inhibitors are a class of oral anti-diabetic drugs. The β-homophenylalanine scaffold has been successfully incorporated into potent and selective DPP-IV inhibitors. Z-L-hPhe-OH is a key starting material for the synthesis of novel DPP-IV inhibitors.

Quantitative Data: DPP-IV Inhibitory Activity of Homophenylalanine-Based Compounds

The following table provides IC50 values for a series of β-homophenylalanine-based DPP-IV inhibitors.

CompoundTarget EnzymeIC50 (nM)
2,5-difluoro β-homophenylalanine analogue (22q)DPP-IV270
2,4,5-trifluoro β-homophenylalanine analogue (22t)DPP-IV119
Sitagliptin (for comparison)DPP-IV18

Data highlights the potential of substituted homophenylalanine derivatives as DPP-IV inhibitors.[5][6]

Logical Relationship: DPP-IV Inhibition and Glucose Homeostasis

G cluster_pathway Mechanism of DPP-IV Inhibitors DPP4_Inhibitor DPP-IV Inhibitor (derived from Z-Homophe-OH) DPP4 DPP-IV DPP4_Inhibitor->DPP4 inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins inactivates Pancreas Pancreas Incretins->Pancreas stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose antagonizes effect on

Caption: DPP-IV inhibition enhances glucose control.

Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol details a method for measuring the inhibitory activity of compounds against DPP-IV using a fluorogenic substrate.

Materials:

  • Human recombinant Dipeptidyl Peptidase IV (DPP-IV)

  • Fluorogenic substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA

  • Test compound (dissolved in DMSO or other suitable solvent)

  • 96-well black opaque microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Dilute the DPP-IV enzyme to its working concentration in Assay Buffer. The final concentration should be optimized for a linear reaction rate.

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in Assay Buffer.

    • Prepare a serial dilution of the test compound in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Protocol:

    • In a 96-well plate, add 30 µL of Assay Buffer.

    • Add 10 µL of the diluted DPP-IV solution.

    • Add 10 µL of the serially diluted test compound or vehicle control.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the H-Gly-Pro-AMC substrate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in kinetic mode at 37°C for 30 minutes.

    • Determine the reaction rate (Vmax) from the linear phase of the fluorescence signal.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (Vmax of sample / Vmax of vehicle control)] * 100

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Disclaimer

These application notes and protocols are intended for research purposes only and should be used by qualified professionals. The experimental conditions, particularly enzyme and substrate concentrations, may require optimization for specific laboratory settings and reagent sources. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Coupling of Z-L-Homophenylalanine (Z-Homophe-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the coupling of N-benzyloxycarbonyl-L-homophenylalanine (Z-Homophe-OH), a key building block in the synthesis of various therapeutic agents, notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3] The protocols focus on the use of common phosphonium and uronium salt-based coupling reagents.

L-Homophenylalanine is an unnatural amino acid that is a crucial precursor in the production of ACE inhibitors, which are widely used in the management of hypertension and congestive heart failure.[1][2] The efficiency of incorporating this compound into a peptide sequence is critical for the overall yield and purity of the final active pharmaceutical ingredient.

General Considerations for this compound Coupling

The coupling of this compound follows the general principles of peptide bond formation, which involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.[4][5] Key considerations for successful coupling include:

  • Choice of Coupling Reagent: The selection of the coupling reagent is crucial for achieving high yield and minimizing side reactions, particularly racemization.[4] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[5][6]

  • Racemization: Like other amino acids, the chiral center of this compound is susceptible to racemization during activation and coupling.[7] The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization.[4][6] Urethane-protected amino acids, such as this compound, are generally more resistant to racemization than N-acyl protected amino acids.[7]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and solubility of reactants. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for peptide coupling reactions.[8][9]

  • Stoichiometry and Reaction Time: The molar ratios of the amino acid, coupling reagent, additive, and base, as well as the reaction time, should be optimized to ensure complete reaction and minimize side products.

Common Coupling Reagents for this compound

Several classes of coupling reagents can be employed for the reaction of this compound. The choice often depends on the specific requirements of the synthesis (e.g., solution-phase vs. solid-phase, scale, and the steric hindrance of the coupling partners).

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A widely used phosphonium salt-based reagent that is efficient and avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with its predecessor, BOP.[9][10][11] PyBOP-mediated couplings are generally rapid and show low levels of racemization.[9]

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): A uronium salt-based reagent known for its high reactivity and low racemization rates, making it suitable for coupling sterically hindered amino acids.[6][12] It is often preferred in rapid coupling protocols.[6]

  • Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective reagents for peptide coupling. However, they can lead to side reactions and racemization if not used with an additive like HOBt or OxymaPure.[6] N,N'-Dicyclohexylcarbodiimide (DCC) forms an insoluble urea byproduct, which is easily removed in solution-phase synthesis, while N,N'-diisopropylcarbodiimide (DIC) is often preferred in solid-phase peptide synthesis (SPPS) due to the better solubility of its urea byproduct.[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, making it convenient for reactions in aqueous media and for easy workup.[8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various reagents. The data is illustrative and may vary depending on the specific substrates and reaction conditions.

Coupling ReagentAdditiveBase (equiv.)SolventTypical Reaction TimeTypical Yield (%)
PyBOP -DIPEA (2.0)DMF/DCM1 - 4 hours90 - 98
HATU -DIPEA (2.0)DMF30 - 60 min95 - 99
HBTU HOBtDIPEA (2.0)DMF1 - 2 hours90 - 97
DCC HOBt-DCM4 - 12 hours85 - 95
EDC HOBtNMM (1.0)DCM/DMF2 - 8 hours88 - 96

Yields are highly dependent on the specific amino component and reaction scale.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound using PyBOP

This protocol describes a general procedure for the coupling of this compound to an amino acid ester hydrochloride in solution.

Materials:

  • Z-L-Homophenylalanine (this compound)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF (10 mL per mmol of this compound).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) to the solution and stir for 5 minutes.

  • Add PyBOP (1.1 eq) to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash column chromatography or recrystallization.

Protocol 2: Solid-Phase Coupling of this compound using HATU

This protocol outlines the coupling of this compound to a resin-bound amine in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Z-L-Homophenylalanine (this compound)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the Fmoc-deprotected resin in DMF.

  • In a separate vessel, dissolve this compound (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

  • Add DIPEA (6.0 eq) to the solution of this compound and HATU and pre-activate for 1-2 minutes.

  • Add the pre-activated solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[8]

  • If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step Z_Homophe_OH This compound Activated_Ester Activated Intermediate (e.g., HOBt/HOAt Ester) Z_Homophe_OH->Activated_Ester Activation Base Base (e.g., DIPEA) Base->Z_Homophe_OH Deprotonation Coupling_Reagent Coupling Reagent (e.g., PyBOP, HATU) Coupling_Reagent->Activated_Ester Peptide_Bond Dipeptide (Z-Homophe-R') Activated_Ester->Peptide_Bond Amine Amine Component (R'-NH2) Amine->Peptide_Bond Nucleophilic Attack

Caption: General mechanism of this compound coupling.

G start Start: this compound + Amino Acid Ester HCl dissolve Dissolve in Anhydrous Solvent (DCM/DMF) start->dissolve cool Cool to 0°C dissolve->cool add_base Add Base (DIPEA) cool->add_base add_reagent Add Coupling Reagent (e.g., PyBOP) add_base->add_reagent react Stir at RT (1-4h) add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Acid/Base Wash) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify Product dry->purify

Caption: Workflow for solution-phase coupling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Z-Homophe-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Z-Homophe-OH in N,N-Dimethylformamide (DMF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as (S)-2-(Z-amino)-4-phenylbutyric acid or Z-L-homophenylalanine, is a protected amino acid derivative commonly used in peptide synthesis.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 127862-89-9[1]
Molecular Formula C18H19NO4[1]
Molecular Weight 313.35 g/mol [1]
Appearance Typically a solid or powder[2]
Purity Often ≥98% (TLC)
Application Peptide synthesis

Q2: I am having trouble dissolving this compound in DMF. Is this a common issue?

Yes, solubility issues with protected amino acids, including this compound, in DMF are not uncommon. Several factors can contribute to poor solubility, including the inherent hydrophobicity of the molecule, potential for aggregation, and the quality of the DMF used.[3] The bulky, nonpolar side chain of homophenylalanine can reduce its solubility in polar aprotic solvents like DMF.[4]

Q3: Why is the quality of DMF important for solubility?

Over time, DMF can degrade to form impurities like dimethylamine.[3] These impurities can alter the polarity of the solvent and potentially react with the protected amino acid, affecting its solubility and performance in subsequent reactions. It is crucial to use high-purity, amine-free DMF for consistent results.

Q4: Are there alternative solvents to DMF for dissolving this compound?

Yes, if solubility in DMF remains a challenge, several alternative solvents or solvent mixtures can be considered. N-Methyl-2-pyrrolidone (NMP) has a higher solvating power for some sequences.[3][5] Other potential alternatives that have been explored for peptide synthesis include Cyrene™, γ-valerolactone (GVL), and various binary mixtures such as those containing dimethyl sulfoxide (DMSO).[6][7][8][9] The choice of an alternative solvent should be carefully evaluated for compatibility with your specific reaction conditions.

Troubleshooting Guides

Issue 1: this compound does not fully dissolve in DMF at room temperature.

This is a common challenge that can often be resolved with the following troubleshooting steps.

Troubleshooting Workflow for Poor Solubility

Troubleshooting_Solubility start Start: this compound does not dissolve in DMF check_dmf Verify DMF Quality (High-purity, amine-free) start->check_dmf sonicate Apply Sonication (5-10 minutes) check_dmf->sonicate DMF is high quality gentle_heat Gentle Warming (up to 37-40°C) sonicate->gentle_heat Still not dissolved success Successfully Dissolved sonicate->success Dissolved cosolvent Use a Co-Solvent (e.g., DMSO or NMP) gentle_heat->cosolvent Still not dissolved gentle_heat->success Dissolved alternative_solvent Consider Alternative Solvents (e.g., NMP, GVL, Cyrene™) cosolvent->alternative_solvent Still not dissolved cosolvent->success Dissolved alternative_solvent->success Dissolved fail Solubility Issue Persists alternative_solvent->fail Still not dissolved

Caption: Troubleshooting workflow for addressing poor solubility of this compound in DMF.

Experimental Protocols:

  • Sonication:

    • Suspend the weighed this compound in the required volume of high-purity DMF.

    • Place the vial in an ultrasonic bath.

    • Sonicate for 5-10 minutes, monitoring for dissolution.[3][4]

  • Gentle Warming:

    • If sonication is insufficient, gently warm the solution in a water bath to no more than 40°C.[4]

    • Continue to mix or vortex intermittently.

    • Once dissolved, allow the solution to cool to room temperature before use.

  • Using a Co-Solvent:

    • Prepare a stock solution of this compound in a minimal amount of a stronger solvent like DMSO.

    • This stock solution can then be diluted with DMF to the desired concentration for the reaction.[3][4] Be mindful of the final DMSO concentration in your reaction mixture.

Issue 2: Precipitation occurs during the peptide coupling reaction.

Precipitation during the coupling step can indicate on-resin aggregation of the growing peptide chain, which is often exacerbated by hydrophobic residues like homophenylalanine.

Decision Tree for Addressing Precipitation During Coupling

Precipitation_Troubleshooting start Start: Precipitation during coupling chaotropic_wash Wash resin with chaotropic salt solution (e.g., 0.8 M NaClO₄ or LiCl in DMF) start->chaotropic_wash alternative_solvent Switch to an alternative solvent (e.g., NMP for hydrophobic peptides) start->alternative_solvent If aggregation is severe check_coupling Check coupling efficiency (e.g., Ninhydrin test) chaotropic_wash->check_coupling After wash, proceed with coupling problem_resolved Problem Resolved chaotropic_wash->problem_resolved alternative_solvent->check_coupling alternative_solvent->problem_resolved recouple Perform a second coupling check_coupling->recouple Positive test (incomplete) continue_synthesis Continue Synthesis check_coupling->continue_synthesis Negative test (complete) recouple->check_coupling

Caption: Decision-making process for troubleshooting precipitation during peptide coupling.

Experimental Protocols:

  • Chaotropic Salt Wash:

    • Before the coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF).[3]

    • This wash helps to disrupt secondary structures and hydrogen bonds that contribute to aggregation.

    • Proceed with the standard coupling protocol after the wash.

  • Switching to an Alternative Solvent:

    • For particularly hydrophobic peptide sequences, consider switching from DMF to NMP for the coupling step.[3][5]

    • NMP has a higher solvating power for such sequences and can help to prevent on-resin aggregation.

Quantitative Data Summary

Amino Acid TypeSolventGeneral SolubilityReference
Hydrophobic (e.g., this compound) DMFSparingly to moderately soluble[3]
NMPGenerally more soluble than in DMF[3][5]
DMSOOften used as a co-solvent to enhance solubility[3][4]
Polar/Charged DMFGenerally soluble[3]
Bulky Side Chains DMFCan have limited solubility[4]
"Magic Mixture" (DCM/DMF/NMP with additives)Effective for very difficult sequences[3]

Disclaimer: The information provided in this technical support center is intended as a general guide. Actual experimental results may vary. It is always recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.

References

Technical Support Center: Optimizing Z-Homophe-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Z-Homophe-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when coupling this compound?

This compound, or N-benzyloxycarbonyl-homophenylalanine, can present coupling challenges primarily due to steric hindrance. The bulky benzyloxycarbonyl (Z) protecting group, combined with the homophenylalanine side chain, can impede the approach of the activated carboxyl group to the amine on the solid support, potentially leading to lower coupling yields and slower reaction kinetics.[1][2]

Q2: I am observing low coupling yields with this compound using standard carbodiimide reagents like DCC or EDC. Why is this happening and what can I do?

Standard carbodiimide reagents like DCC and EDC are often less effective for sterically hindered amino acids.[1] The intermediate O-acylisourea formed can be slow to react with the sterically hindered amine, leading to side reactions such as the formation of an unreactive N-acylurea, which reduces the overall yield.[3][4] To improve efficiency, consider switching to more potent onium-salt-based coupling reagents such as HATU, HBTU, or PyBOP.[1][5][6]

Q3: How can I minimize the risk of racemization during the coupling of this compound?

Racemization, the loss of stereochemical integrity at the α-carbon, is a concern during peptide coupling.[1] To minimize this risk:

  • Use Additives: Incorporate additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1][7]

  • Choose the Right Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA.[1][6]

  • Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[1]

  • Control Temperature: Perform the coupling at a lower temperature to reduce the rate of racemization.[1]

Q4: My peptide is showing signs of aggregation on the resin after the this compound coupling step. What strategies can I employ to overcome this?

Peptide aggregation, especially with hydrophobic sequences, can hinder subsequent reactions.[1][8][9] To mitigate aggregation:

  • Incorporate Pseudoproline Dipeptides: Strategically placing pseudoproline dipeptides in the sequence can disrupt secondary structures that lead to aggregation.[1][10]

  • Chaotropic Agents: Consider the use of chaotropic salt additives.

  • Solvent Choice: Change the solvent to a more disruptive one like NMP or a mixture of DMF/DCM.[1]

  • Microwave Synthesis: Microwave-assisted synthesis can help overcome aggregation-related energy barriers.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound coupling.

Problem Possible Cause Suggested Solution
Low Coupling Yield (Positive Ninhydrin/Kaiser Test) Steric Hindrance: The bulky nature of this compound is impeding the reaction.[1][2]1. Switch to a more potent coupling reagent: Use HATU, HCTU, COMU, or PyBOP.[6][11]2. Increase reaction time: Extend the coupling reaction to 4, 8, or even 24 hours.[1]3. Increase temperature: Gentle heating or the use of microwave synthesis can improve yields.[1]
Incomplete N-terminal Deprotection: The previous Fmoc or Boc deprotection step was not complete.1. Repeat the deprotection step.2. Confirm complete deprotection with a ninhydrin or other appropriate test before proceeding with coupling.[1]
Peptide Aggregation: The peptide chain is aggregating on the solid support, blocking reactive sites.[1][10]1. Incorporate pseudoproline dipeptides in the peptide sequence.[1]2. Switch to a solvent like NMP or a DMF/DCM mixture.[1]
Presence of Deletion Sequences in Final Product Incomplete Coupling: Unreacted amines from the previous cycle are reacting in subsequent coupling steps.1. After an incomplete coupling, "cap" the unreacted amines using acetic anhydride to prevent them from reacting further.[11][12]2. Perform a double coupling for the this compound step.[11]
Presence of Diastereomeric Impurities (Racemization) Inappropriate Coupling Conditions: The activation method or reaction conditions are promoting racemization.1. Use additives like HOAt or Oxyma Pure.[1]2. Switch to a weaker base like N-methylmorpholine (NMM).[1][6]3. Consider using a phosphonium-based coupling reagent like PyBOP.[1]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the performance of various coupling reagents commonly used for sterically hindered amino acids like this compound.

Coupling ReagentAdditiveTypical Efficiency for Hindered CouplingsRelative Racemization RiskNotes
DIC/DCCNoneLowHighNot recommended for hindered couplings without additives.[1][6]
DIC/DCCHOBtModerateModerateAn improvement over carbodiimide alone, but better options exist.[13]
DIC/DCCOxymaPureHighVery LowOxymaPure significantly enhances efficiency and suppresses racemization.[6]
HBTU/TBTUHOBtHighModerateEffective and widely used, but HOBt is explosive.[5]
HATU/HCTUHOAtVery HighLowHighly efficient for difficult couplings with rapid reaction times.[6]
PyBOPHOBtHighLowReliable phosphonium salt reagent with a good balance of reactivity and low racemization.[1][5]
COMUOxymaPureVery HighVery LowExcellent performance comparable to HATU and is a safer alternative to HOBt/HOAt-based reagents.[6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30-60 minutes.[14] Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[6] Allow the mixture to pre-activate for 1-2 minutes.[14]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature.

  • Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[14]

  • Reaction Completion: If the Kaiser test is negative (yellow beads), the reaction is complete.[14] If the test is positive (blue/purple beads), continue agitating and re-test every 1-2 hours. Consider extending the reaction time up to 24 hours if necessary.[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[14]

Protocol 2: Capping of Unreacted Amines

If a coupling reaction remains incomplete after extended time or a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • Washing: After the final coupling attempt, wash the peptide-resin with DMF (3 times).[11]

  • Capping Solution Preparation: Prepare a capping solution, for example, 20% acetic anhydride and 2% DIPEA in DMF.[11]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[11]

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[11]

Visualizations

G cluster_start Start cluster_process Process cluster_check Quality Control cluster_end Outcome start Start Coupling of This compound deprotection Fmoc/Boc Deprotection start->deprotection wash1 DMF Wash deprotection->wash1 coupling Add Activation Mixture to Resin and Agitate wash1->coupling activation Prepare Activation Mixture (this compound, Coupling Reagent, Base) activation->coupling kaiser Perform Kaiser Test coupling->kaiser wash2 DMF Wash complete Coupling Complete Proceed to Next Cycle kaiser->complete Negative incomplete Incomplete Coupling Troubleshoot kaiser->incomplete Positive incomplete->coupling Recouple

Caption: Workflow for a single coupling cycle in solid-phase peptide synthesis.

G cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_aggregation Aggregation Issues cluster_deprotection Deprotection Check start Positive Kaiser Test after This compound Coupling? reagent_check Using a potent coupling reagent? (e.g., HATU, COMU) start->reagent_check Yes switch_reagent Switch to a more potent reagent reagent_check->switch_reagent No conditions_check Are reaction conditions optimized? reagent_check->conditions_check Yes end_success Successful Coupling switch_reagent->end_success optimize_conditions Increase reaction time and/or temperature conditions_check->optimize_conditions No aggregation_check Is peptide aggregation a possibility? conditions_check->aggregation_check Yes optimize_conditions->end_success address_aggregation Incorporate pseudoproline dipeptides or change solvent aggregation_check->address_aggregation Yes deprotection_check Was N-terminal deprotection complete? aggregation_check->deprotection_check No address_aggregation->end_success repeat_deprotection Repeat deprotection and monitor with test deprotection_check->repeat_deprotection No end_cap Cap Unreacted Amines deprotection_check->end_cap Yes repeat_deprotection->end_success

Caption: Troubleshooting decision tree for inefficient this compound coupling.

G cluster_reactants Reactants cluster_activation Activation cluster_formation Peptide Bond Formation cluster_side_reaction Potential Side Reaction AA This compound (Carboxyl Group) ActivatedAA Activated Intermediate (e.g., OAt-ester) AA->ActivatedAA Resin H2N-Peptide-Resin (Amine Group) PeptideBond Formation of Peptide Bond Resin->PeptideBond CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA Base Base (e.g., DIPEA) Base->ActivatedAA ActivatedAA->PeptideBond Racemization Racemization ActivatedAA->Racemization Product Z-Homophe-Peptide-Resin PeptideBond->Product

Caption: Simplified signaling pathway of a peptide coupling reaction.

References

Technical Support Center: Preventing Aggregation with Z-Homophe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Homophe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in this context?

This compound, also known as (S)-2-(Z-amino)-4-phenylbutyric acid or Z-L-homophenylalanine, is a derivative of 4-phenylbutyric acid (4-PBA).[1] In the context of protein aggregation, it is investigated for its potential role as a chemical chaperone. Chemical chaperones are small molecules that can help stabilize proteins, prevent misfolding, and inhibit the formation of protein aggregates, which are implicated in a variety of diseases, including neurodegenerative disorders.[2][3]

Q2: What is the proposed mechanism of action for this compound in preventing protein aggregation?

The proposed mechanism of action for this compound is likely similar to that of its parent compound, 4-PBA, and its derivatives. These molecules are thought to act as chemical chaperones that can alleviate endoplasmic reticulum (ER) stress.[3] ER stress occurs when misfolded proteins accumulate in the ER. By reducing this accumulation, this compound may help maintain protein homeostasis and prevent the downstream aggregation cascade. Some studies on related compounds also suggest they may directly interfere with the aggregation process of specific proteins, such as amyloid-beta.[4]

Q3: What are the common challenges or issues encountered when working with this compound?

Researchers may encounter challenges related to solubility, determining the optimal effective concentration, and observing variability in experimental results. Like many hydrophobic amino acid derivatives, this compound may have limited solubility in aqueous buffers. Additionally, the effective concentrations for chemical chaperones can be in the millimolar range, which may require careful optimization for different protein systems.[5]

Q4: In what types of protein aggregation studies can this compound be used?

This compound and related 4-PBA derivatives are often studied in the context of amyloidogenic proteins, such as amyloid-beta (Aβ) in Alzheimer's disease models.[4][6] They are also investigated in models of other protein misfolding diseases, such as those involving mutant surfactant protein A2 in familial pulmonary fibrosis.[7] The hydrophobic nature of the phenyl group in this compound suggests it may be particularly relevant for inhibiting aggregation driven by hydrophobic interactions.

Troubleshooting Guides

Problem: Poor Solubility of this compound in Aqueous Buffers
Potential Cause Suggested Solution
Hydrophobic nature of the molecule Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experiment.
pH of the buffer Adjust the pH of the buffer. The solubility of amino acid derivatives can be pH-dependent due to the ionization of the carboxylic acid and amino groups.
Compound precipitation upon dilution Dilute the stock solution slowly while vortexing the buffer. Consider using a small amount of a non-ionic surfactant, if compatible with your assay.
Problem: Inconsistent or No Inhibition of Aggregation
Potential Cause Suggested Solution
Suboptimal concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific protein and assay conditions. Effective concentrations for chemical chaperones can be relatively high.[5]
Incorrect experimental controls Ensure you have proper positive and negative controls. A positive control would be a known aggregation inhibitor for your protein of interest, and a negative control would be the protein aggregation experiment without any inhibitor.
Timing of addition The timing of this compound addition can be critical. Add the compound at the beginning of the aggregation experiment (t=0) to assess its effect on nucleation and elongation.
Protein concentration The ratio of this compound to the aggregating protein is important. You may need to adjust the concentration of this compound if you change the protein concentration.

Experimental Protocols

Key Experiment: Thioflavin T (ThT) Assay to Monitor Amyloid-beta (Aβ42) Aggregation Inhibition

This protocol outlines a typical Thioflavin T (ThT) fluorescence assay to assess the inhibitory effect of this compound on the aggregation of Aβ42 peptides. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[8]

Materials:

  • Aβ42 peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader

Procedure:

  • Aβ42 Preparation:

    • Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, dissolve the Aβ42 film in DMSO to a stock concentration of 2 mM.

  • This compound Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in DMSO to create a range of working concentrations.

  • Aggregation Assay:

    • In a 96-well plate, set up the reactions by adding PBS, the Aβ42 stock solution (final concentration typically 10-20 µM), and the this compound working solutions (to achieve a range of final concentrations, e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

    • Include a control well with Aβ42 and DMSO (vehicle control) and a blank well with only PBS and DMSO.

    • Seal the plate and incubate at 37°C with gentle shaking.

  • ThT Measurement:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), add ThT solution to each well to a final concentration of 5 µM.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.[8]

Data Analysis:

  • Subtract the background fluorescence of the blank from all readings.

  • Plot the fluorescence intensity against time for each concentration of this compound.

  • Compare the aggregation curves of the treated samples to the vehicle control to determine the extent of inhibition.

Visualizations

aggregation_pathway cluster_0 Normal Protein Folding cluster_1 Protein Misfolding & Aggregation cluster_2 Intervention with this compound Unfolded Unfolded Protein Folded Correctly Folded Protein Unfolded->Folded Chaperones Misfolded Misfolded Protein Unfolded->Misfolded ER Stress Oligomers Soluble Oligomers Misfolded->Oligomers Fibrils Amyloid Fibrils Oligomers->Fibrils ZHomopheOH This compound ZHomopheOH->Misfolded Inhibits Accumulation ZHomopheOH->Oligomers Prevents Formation

Caption: Proposed mechanism of this compound in preventing protein aggregation.

experimental_workflow cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A_prep Prepare Monomeric Aβ42 Stock Mix Mix Aβ42, this compound, and ThT in 96-well plate A_prep->Mix Z_prep Prepare this compound Working Solutions Z_prep->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Measure Measure Fluorescence over time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Analyze Inhibition Curves Plot->Analyze

References

Technical Support Center: Z-Homophe-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the deprotection of Z-Homophe-OH (N-benzyloxycarbonyl-homophenylalanine).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting this compound?

The most common and effective method for removing the Z (benzyloxycarbonyl) protecting group from this compound is through catalytic hydrogenation.[1][2] This typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source.[1][3] Variations of this method, such as catalytic transfer hydrogenation, offer milder conditions and can be advantageous in certain situations.[4][5][6][7] Acidic conditions can also be used, but may lead to more side reactions.[1][8]

Q2: What are the expected products of a successful this compound deprotection?

A successful deprotection will yield Homophenylalanine, toluene, and carbon dioxide as the primary products.

Q3: My deprotection reaction is very slow. What can I do to improve the reaction rate?

Several factors can influence the rate of a catalytic hydrogenation reaction. Consider the following troubleshooting steps:

  • Catalyst Activity: The palladium catalyst may be old or inactive. Use freshly opened or properly stored catalyst. In some cases, a more reactive catalyst like palladium black may be required.[5]

  • Hydrogen Pressure: While many deprotections proceed at atmospheric pressure, increasing the hydrogen pressure can sometimes accelerate the reaction.[1]

  • Solvent Choice: Ensure you are using an appropriate solvent that allows for good solubility of the substrate and does not poison the catalyst. Methanol is a common choice.[1][3][5]

  • Temperature: Gently warming the reaction mixture may increase the rate, but be cautious as this can also promote side reactions.[1]

  • Catalyst Loading: Increasing the weight percentage of the palladium catalyst can improve the reaction rate.

Q4: I am observing incomplete deprotection. How can I drive the reaction to completion?

Incomplete deprotection can be addressed by:

  • Extending the Reaction Time: Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) and continue until the starting material is consumed.

  • Adding Fresh Catalyst: If the reaction has stalled, carefully add a fresh portion of the catalyst.

  • Ensuring Efficient Hydrogen Delivery: For reactions using hydrogen gas, ensure efficient stirring to maximize gas-liquid transfer. For catalytic transfer hydrogenation, ensure the hydrogen donor is present in sufficient excess.

Troubleshooting Guide: Side Reactions

Issue 1: Formation of N-benzyl-Homophenylalanine

Symptom: Mass spectrometry analysis shows a peak corresponding to the mass of Homophenylalanine plus a benzyl group.

Cause: This side product can arise from over-reduction, where the intermediate carbamic acid is not efficiently decarboxylated and is instead reduced.

Solutions:

  • Optimize Reaction Conditions: Use milder reaction conditions, such as lower hydrogen pressure or temperature.

  • Catalyst Choice: Consider using a less active catalyst or a different type of palladium catalyst.

  • pH Control: In some cases, the presence of a small amount of a weak acid can help to promote the desired decarboxylation.

Issue 2: Racemization of the Homophenylalanine Product

Symptom: Chiral HPLC analysis of the product shows a mixture of L- and D-isomers of Homophenylalanine.

Cause: The stereocenter of amino acids can be susceptible to racemization under harsh reaction conditions, particularly with prolonged exposure to base or acid. While catalytic hydrogenation is generally mild, racemization can occur.

Solutions:

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Avoid Harsh Conditions: Avoid excessively high temperatures or the addition of strong acids or bases.

  • Use Catalytic Transfer Hydrogenation: This method often employs milder conditions and can sometimes reduce the risk of racemization.[4][5][6]

Issue 3: Side Reactions Involving Other Functional Groups

Symptom: Unexpected byproducts are observed, particularly if the Homophenylalanine is part of a larger peptide with other sensitive functional groups.

Cause: The benzyloxycarbonyl group is generally orthogonal to many other protecting groups, but some functionalities can be sensitive to hydrogenation conditions.[1] For example, nitro groups will be reduced, and some sulfur-containing residues can poison the catalyst.

Solutions:

  • Orthogonal Protection Strategy: Ensure that other protecting groups in your molecule are stable to the chosen deprotection conditions.[9]

  • Chemoselective Deprotection: If sensitive functional groups are present, consider alternative deprotection methods that are more chemoselective. For example, certain conditions for catalytic transfer hydrogenation can offer better selectivity.[6]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude Homophenylalanine product. Further purification can be performed by recrystallization or chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst and Donor Addition: Add 10% Pd/C catalyst and a hydrogen donor. Common hydrogen donors include ammonium formate, formic acid, or triethylsilane.[4][5][6] The choice of donor can influence the reaction rate and selectivity.[5][6]

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.

Data Summary

Deprotection MethodReagentsTypical ConditionsAdvantagesPotential Side Reactions
Catalytic Hydrogenation H₂, Pd/CAtmospheric or elevated pressure, Room TemperatureClean byproducts (toluene, CO₂), high yieldOver-reduction, potential for racemization with prolonged reaction times
Catalytic Transfer Hydrogenation Ammonium Formate, Pd/CRoom Temperature to mild heatMild conditions, avoids handling of H₂ gasPotential for formylation of the amine if not performed carefully
Catalytic Transfer Hydrogenation Formic Acid, Pd/CRoom Temperature to mild heatGood for substrates with poor solubility in other solventsCan require higher catalyst loading[4][5]
Catalytic Transfer Hydrogenation Triethylsilane, Pd/CRoom Temperature, Neutral conditionsFast reaction times, broad substrate compatibility[6]Cost of reagent
Acidic Cleavage HBr in Acetic AcidRoom TemperatureEffective for substrates sensitive to hydrogenationHarsh conditions, can cause side reactions on other acid-labile groups[1][8]

Visual Guides

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Method cluster_products Products Z_Homophe_OH This compound Catalytic_Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Z_Homophe_OH->Catalytic_Hydrogenation Transfer_Hydrogenation Catalytic Transfer Hydrogenation (Donor, Pd/C) Z_Homophe_OH->Transfer_Hydrogenation Acidic_Cleavage Acidic Cleavage (e.g., HBr/AcOH) Z_Homophe_OH->Acidic_Cleavage Homophenylalanine Homophenylalanine Catalytic_Hydrogenation->Homophenylalanine Toluene Toluene Catalytic_Hydrogenation->Toluene CO2 CO2 Catalytic_Hydrogenation->CO2 Transfer_Hydrogenation->Homophenylalanine Transfer_Hydrogenation->Toluene Transfer_Hydrogenation->CO2 Acidic_Cleavage->Homophenylalanine Acidic_Cleavage->Toluene Acidic_Cleavage->CO2

Caption: this compound Deprotection Pathways.

Troubleshooting_Guide cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Suggested Solution Slow_Reaction Slow or Incomplete Reaction Catalyst_Issue Inactive Catalyst Slow_Reaction->Catalyst_Issue Conditions_Issue Suboptimal Conditions Slow_Reaction->Conditions_Issue Side_Product Unexpected Side Product Over_Reduction Over-reduction Side_Product->Over_Reduction Sensitive_Groups Other Functional Groups Reacting Side_Product->Sensitive_Groups Racemization Racemization Harsh_Conditions Harsh Conditions Racemization->Harsh_Conditions Fresh_Catalyst Use Fresh Catalyst Catalyst_Issue->Fresh_Catalyst Optimize_Conditions Optimize T, P, Solvent Conditions_Issue->Optimize_Conditions Milder_Conditions Use Milder Conditions Over_Reduction->Milder_Conditions Harsh_Conditions->Milder_Conditions Check_Orthogonality Review Protecting Group Strategy Sensitive_Groups->Check_Orthogonality

Caption: Troubleshooting Logic for Z-Deprotection.

References

Technical Support Center: Z-Homophe-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of reactions involving Z-Homophe-OH. The following information is based on established principles of peptide coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound with an amine-containing compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient Activation of this compound: The carboxylic acid group of this compound is not being effectively activated.Change Coupling Reagent: Switch to a more efficient coupling reagent. For example, if using a carbodiimide like DCC or EDC alone, consider adding an activating agent such as HOBt or Oxyma Pure.[1][2][3] For sterically hindered couplings, stronger uronium/iminium-based reagents like HBTU, HATU, or COMU may be more effective.[1][3]• Check Reagent Quality: Ensure all reagents, especially the coupling agent and this compound, are pure and anhydrous. Moisture can hydrolyze the activated species.
Steric Hindrance: The amine component or the this compound itself may be sterically bulky, hindering the approach of the nucleophile.Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature (e.g., from 0°C to room temperature). Monitor for side reactions.• Use a More Potent Coupling Reagent: Reagents like HATU are known to be effective for coupling sterically hindered amino acids.[1]
Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent.Select an Appropriate Solvent: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents for peptide coupling due to their excellent solvating properties.[1] Ensure all components are fully dissolved before proceeding.• Consider Solvent Mixtures: In some cases, a mixture of solvents may improve solubility.
Presence of Significant Side Products Racemization: Loss of stereochemical integrity at the alpha-carbon of this compound can occur during activation.Use Racemization Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can minimize racemization.[2][3][4] For particularly sensitive couplings, 1-hydroxy-7-azabenzotriazole (HOAt) is a highly effective option.[1]• Control the Base: If a tertiary amine base is used, opt for a sterically hindered one like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. Avoid excess base.
Formation of N-acylurea: This is a common side product when using carbodiimide reagents like DCC or DIC.[4]Add HOBt or a similar additive: These additives react with the activated intermediate to form a more stable active ester, which is less prone to rearrangement to N-acylurea.[4]• Purification: N-acylurea is often insoluble in dichloromethane, allowing for removal by filtration. The urea byproduct of EDC is water-soluble, facilitating its removal during aqueous workup.[1]
Guanidinylation of the Amine: Uronium/iminium-based coupling reagents (e.g., HBTU, HATU) can react with the free amine to form a guanidinium byproduct.Pre-activation: Activate the this compound with the coupling reagent for a short period (1-5 minutes) before adding the amine component. This minimizes the time the free coupling reagent is in the presence of the amine.[1]
Difficulty in Product Purification Byproducts from Coupling Reagents: The byproducts of the coupling reaction can complicate purification.Choose Reagents with Soluble Byproducts: EDC is often preferred over DCC for solution-phase synthesis because its urea byproduct is water-soluble and easily removed.[1]• Use a Polymer-Bound Reagent: In some cases, using a solid-phase supported coupling reagent can simplify byproduct removal through simple filtration.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for my this compound reaction?

The choice of coupling reagent depends on several factors, including the steric hindrance of the reactants, the risk of racemization, and the desired reaction conditions (solution-phase vs. solid-phase). A summary of common coupling reagents is provided in the table below. For a standard, low-risk coupling, a combination like DIC/Oxyma is a good starting point due to its efficiency and safety profile.[2] For more challenging couplings, HATU is often a reliable choice.[1]

Q2: How can I minimize racemization during the coupling of this compound?

Racemization can be a significant issue, leading to diastereomeric impurities that are difficult to separate. To minimize racemization:

  • Use Additives: Incorporate additives like HOBt, HOAt, or Oxyma Pure into your reaction.[3][4] These additives act as racemization suppressants.

  • Control Temperature: Perform the coupling at a low temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Avoid Excess Base: Use a minimal amount of a sterically hindered base like DIPEA. Some coupling protocols, particularly with carbodiimides, do not require an additional base if the amine component is not a salt.[1]

Q3: My this compound is not dissolving well in my reaction solvent. What should I do?

Poor solubility can significantly hinder reaction rates.

  • Solvent Choice: Ensure you are using a suitable solvent. DMF and NMP are generally good choices for peptide couplings.[1]

  • Gentle Heating/Sonication: Gentle warming or sonication can help dissolve the starting materials. Ensure that the temperature is not high enough to cause degradation.

  • Co-solvents: The addition of a co-solvent like dichloromethane (DCM) might improve solubility in some cases.

Q4: What is the purpose of pre-activation?

Pre-activation involves mixing and stirring the carboxylic acid (this compound) with the coupling reagent and any additives for a few minutes before adding the amine component. This is particularly important when using uronium/iminium reagents like HBTU or HATU to prevent the formation of guanidinium byproducts by minimizing the contact time between the free coupling reagent and the amine.[1]

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent Full Name Class Advantages Disadvantages Common Additive
DCC DicyclohexylcarbodiimideCarbodiimideInexpensive, widely used.Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. Allergenic.HOBt, HOSu
EDC / EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble urea byproduct, easy to remove during workup.[1][5]Less stable than DCC.HOBt, Oxyma
DIC DiisopropylcarbodiimideCarbodiimideLiquid, easy to handle. Byproduct is more soluble than DCU.Can still lead to N-acylurea formation.HOBt, Oxyma
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/IminiumHigh coupling efficiency, fast reaction rates.Can cause guanidinylation of the amine.[1]DIPEA (as a base)
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/IminiumVery high efficiency, especially for sterically hindered amino acids.[1] Low racemization.More expensive than other reagents.DIPEA (as a base)
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium/IminiumHigh efficiency, comparable to HATU.[1] Safer alternative to HOBt/HOAt-based reagents.[3]Relatively new, may be less available.DIPEA (as a base)

Experimental Protocols

General Protocol for this compound Coupling using HATU

This protocol is a general guideline for a solution-phase coupling reaction. Molar equivalents and volumes should be optimized for specific substrates.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.0 eq) to the solution.

  • Base Addition: Add a sterically hindered base such as DIPEA (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 1-5 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine component (1.0 eq), either neat or as a solution in DMF.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

General Workflow for a Peptide Coupling Reaction

G General Workflow for this compound Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep Dissolve this compound in Anhydrous Solvent add_reagents Add Coupling Reagent & Base (e.g., HATU, DIPEA) prep->add_reagents pre_activate Pre-activate for 1-5 min add_reagents->pre_activate add_amine Add Amine Component pre_activate->add_amine react Stir at RT & Monitor Progress (e.g., via LC-MS) add_amine->react workup Aqueous Workup react->workup purify Purify (e.g., Chromatography) workup->purify

Caption: A typical experimental workflow for the coupling of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_reagents Are reagents pure & anhydrous? start->check_reagents check_activation Is activation efficient? check_reagents->check_activation Yes sol_reagents Use fresh, dry reagents and anhydrous solvent. check_reagents->sol_reagents No check_solubility Are all components soluble? check_activation->check_solubility Yes sol_activation Switch to a stronger coupling reagent (e.g., from DCC to HATU). Consider adding an additive (Oxyma). check_activation->sol_activation No sol_solubility Change solvent (e.g., to DMF/NMP). Use gentle heating or sonication. check_solubility->sol_solubility No re_optimize Re-run experiment check_solubility->re_optimize Yes sol_reagents->re_optimize sol_activation->re_optimize sol_solubility->re_optimize

Caption: A decision tree for troubleshooting low-yield this compound reactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Homophe-OH (N-α-benzyloxycarbonyl-L-homophenylalanine) and its related impurities in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand potential side reactions, and ensure the highest quality of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the Z-group used?

This compound is an amino acid derivative where the alpha-amino group of L-homophenylalanine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is crucial in peptide synthesis to prevent the highly reactive amino group from forming unwanted side products during the peptide bond formation. The Z-group ensures that coupling occurs specifically between the desired carboxyl and amino termini, allowing for a controlled, stepwise assembly of the peptide chain.[1] Key advantages of the Z-group include its stability under various conditions and its ability to suppress racemization at the alpha-carbon during coupling.[1]

Q2: What are the most common impurities encountered when using this compound in peptide synthesis?

The most common impurities are typically not specific to the homophenylalanine side chain itself, which is relatively inert, but are general to solid-phase peptide synthesis (SPPS) or related to the Z-protecting group. These include:

  • Deletion Sequences: Peptides missing the Homophe residue or other amino acids in the sequence. This can result from incomplete coupling or deprotection steps.[2]

  • Insertion Sequences (Dipeptide Impurity): Peptides containing an extra Homophe residue. This can be caused by the presence of Z-Homophe-Homophe-OH dipeptide in the initial building block or inefficient washing after a coupling step.[3]

  • Racemization (D-Enantiomer): The conversion of the L-Homophe residue to its D-enantiomer, resulting in a diastereomeric impurity. While the Z-group is known to resist racemization, it can still occur under certain activation or coupling conditions.[1]

  • Incomplete Deprotection: Residual Z-group remaining on the N-terminus of the final peptide.

  • Side Reactions from Z-Group Cleavage: Byproducts formed during the removal of the Z-group, such as N-benzylation of amino acid residues, particularly when using strong acids like TFA.

Q3: Is the homophenylalanine side chain prone to specific side reactions?

The side chain of homophenylalanine consists of a benzyl group attached to an ethyl backbone (-CH2-CH2-Ph). This alkyl-aromatic side chain is generally considered non-reactive under standard peptide synthesis conditions. Unlike amino acids with functionalized side chains (e.g., Lys, Asp, Cys), the homophenylalanine side chain does not require protection and is not a common source of side reactions.[4][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Symptom / Observation Potential Cause Recommended Solution & Troubleshooting Steps
Mass Spectrum shows a peak with lower mass than the target peptide. Deletion Sequence: Incomplete coupling of this compound or a subsequent amino acid.1. Optimize Coupling: Increase coupling time, use a more efficient coupling reagent (e.g., HATU), or perform a double coupling for the this compound residue. 2. Monitor Reactions: Use a qualitative test (e.g., Kaiser test) to ensure complete coupling before proceeding to the next step. 3. Check Deprotection: Ensure complete removal of the previous amino acid's protecting group before the this compound coupling step.
Mass Spectrum shows a peak with a mass corresponding to an extra Homophe residue. Insertion Sequence: Presence of Z-Homophe-Homophe-OH dipeptide in the starting material or inefficient washing.1. Verify Starting Material Purity: Analyze the this compound starting material by HPLC and MS to check for dipeptide impurities.[3] 2. Improve Washing: Ensure thorough washing of the resin after the this compound coupling step to remove any excess activated amino acid.
HPLC chromatogram shows a peak eluting very close to the main product, with the same mass. Racemization (D-Enantiomer): Formation of the D-Homophe diastereomer.1. Optimize Activation: Avoid prolonged pre-activation times and high temperatures during coupling. 2. Use Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) during the coupling step. 3. Analytical Verification: Use a chiral HPLC method to confirm the presence of the D-enantiomer. (See Experimental Protocols).[6][7]
Mass Spectrum shows a peak with a mass +90 Da higher than the target peptide, especially with Glycine residues. N-Benzylation: A side reaction during Z-group cleavage with strong acid (TFA), where the benzyl cation alkylates a free amine.1. Change Deprotection Method: Switch from strong acid cleavage to catalytic hydrogenolysis (H₂/Pd-C) for Z-group removal. This is the mildest method and avoids benzyl cation formation.[8][9] 2. Use Scavengers: If acid cleavage is necessary, use a cocktail with effective cation scavengers like triisopropylsilane (TIS) and water.
Final product is difficult to purify, showing multiple closely-eluting peaks. Aggregation: The peptide sequence may be prone to aggregation, leading to incomplete reactions.1. Change Synthesis Conditions: Switch to a solvent with better solvating properties like N-methylpyrrolidone (NMP) or add chaotropic salts.[10] 2. Use Microwave Synthesis: Microwave-assisted synthesis can help disrupt aggregation and improve reaction efficiency.[10]

Data Presentation

Parameter Acceptable Level for R&D Analytical Method
Peptide Purity > 95%RP-HPLC
Target Mass Confirmation ± 1 Da of theoretical massMass Spectrometry (MS)
Deletion Impurities < 1.0% eachHPLC-MS
Diastereomeric Purity (Chiral Purity) > 99% (L-isomer)Chiral HPLC
Residual Z-group Not detectableHPLC-MS

Experimental Protocols

Protocol 1: General Peptide Impurity Profiling by RP-HPLC-MS

This protocol is for the analysis of the crude peptide after cleavage to identify and quantify impurities like deletion and insertion sequences.

  • Instrumentation: HPLC system coupled with a Mass Spectrometer (e.g., ESI-QTOF).[11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (FA) in water.[11]

  • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.[11]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection (UV): 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL.[12]

  • Data Analysis: Integrate all peaks in the UV chromatogram. Identify the main peak and impurities by their mass-to-charge ratio (m/z) from the MS data. Calculate the percentage purity based on the relative peak areas.[13][14]

Protocol 2: Chiral Purity Analysis by HPLC

This protocol determines the enantiomeric purity of the peptide by detecting the presence of the D-Homophe diastereomer. This often requires hydrolysis of the peptide followed by derivatization.[6]

  • Step 1: Peptide Hydrolysis

    • Place ~1 mg of the purified peptide in a hydrolysis tube.

    • Add 1 mL of 6M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Cool, open the tube, and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in water.

  • Step 2: Derivatization with Marfey's Reagent (FDAA) [6]

    • Take an aliquot of the hydrolysate (containing ~50 nmol of amino acids).

    • Add 100 µL of 1M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool and neutralize with 100 µL of 2M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Step 3: HPLC Analysis of Diastereomers [6]

    • Instrumentation: Standard HPLC system with UV detector.

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient suitable to resolve the derivatized amino acids (e.g., 10% to 60% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection (UV): 340 nm.

    • Data Analysis: The L- and D-enantiomers of Homophe, now derivatized into diastereomers, will have different retention times. Calculate the enantiomeric excess (%ee) by comparing the peak areas.

Visualizations

cluster_synthesis SPPS Cycle for this compound Incorporation resin Resin-AA(n-1) deprotection N-terminal Deprotection resin->deprotection wash1 Wash deprotection->wash1 coupling Coupling: This compound + Activator wash1->coupling wash2 Wash coupling->wash2 resin_homophe Resin-AA(n-1)-Homophe-Z wash2->resin_homophe

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

cluster_troubleshooting Troubleshooting Logic for Common Impurities start Crude Peptide Analysis (HPLC/MS) mass_check Mass Spectrum Anomaly? start->mass_check hplc_check Unexpected HPLC Peak? mass_check->hplc_check No lower_mass Lower Mass Peak (Deletion Sequence) mass_check->lower_mass Yes (-ve Δm) higher_mass Higher Mass Peak (Insertion/Side Reaction) mass_check->higher_mass Yes (+ve Δm) same_mass Same Mass, Diff. RT (Diastereomer) hplc_check->same_mass Yes no_anomaly Purity OK hplc_check->no_anomaly No

Caption: Troubleshooting flowchart for impurity identification.

cluster_pathway Formation Pathway of N-Benzylation Impurity z_peptide Z-Peptide tfa TFA Cleavage z_peptide->tfa benzyl_cation Benzyl Cation (+CH2-Ph) tfa->benzyl_cation deprotected_peptide Deprotected Peptide (with free -NH2) tfa->deprotected_peptide nucleophilic_attack Nucleophilic Attack benzyl_cation->nucleophilic_attack deprotected_peptide->nucleophilic_attack benzylated_peptide N-Benzylated Peptide (Impurity, +90 Da) nucleophilic_attack->benzylated_peptide

Caption: Side reaction pathway during acidic Z-group cleavage.

References

How to avoid racemization with Z-Homophe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Homophe-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental procedures, with a specific focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when using this compound in peptide synthesis?

A1: Racemization of N-protected amino acids like this compound primarily occurs during the carboxyl group activation step required for peptide bond formation. The most common mechanism involves the formation of a planar oxazolone (or azlactone) intermediate.[1][2] This planar structure allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate which can also result in racemization.[1] While the benzyloxycarbonyl (Z) protecting group is a urethane type and generally offers good resistance to racemization, suboptimal reaction conditions can still lead to loss of stereochemical purity.[3][4]

Q2: Which factors have the most significant impact on the racemization of this compound?

A2: Several factors critically influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides such as DCC and DIC can lead to substantial racemization if used without additives.[1][5][6]

  • Additives: Racemization-suppressing additives are crucial, especially when using carbodiimides.[4][5][7][8]

  • Base: The strength and steric hindrance of the base used can promote racemization. Stronger, less hindered bases generally increase the risk.[7][9]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][5][10][11]

  • Pre-activation Time: Allowing the activated this compound to stand for an extended period before the addition of the amine component increases the opportunity for racemization to occur.[1][10]

Q3: How does the choice of coupling reagent and additive affect racemization?

A3: The coupling reagent activates the carboxylic acid, creating a highly reactive intermediate that is susceptible to racemization. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with this intermediate to form a more stable active ester, which is less prone to racemization while still being reactive enough for amide bond formation.[7][9] Phosphonium (e.g., DEPBT) and aminium/uronium (e.g., HATU, COMU) reagents often have a suppressing agent built into their structure or are used in combination with one, generally leading to lower levels of racemization.[4][5][6][12] For particularly sensitive couplings, DEPBT has shown remarkable resistance to racemization.[4]

Q4: Can the protecting group on the imidazole side chain of histidine be a reference for other amino acids?

A4: Yes, strategies used for the highly racemization-prone histidine can be instructive. Histidine's imidazole side chain can act as an intramolecular base catalyst, accelerating racemization.[5] Protecting the imidazole nitrogen is a key strategy to mitigate this.[5][8][13] While Homophenylalanine lacks this feature, the general principle holds: minimizing any potential intramolecular or intermolecular base-catalyzed proton abstraction from the alpha-carbon is key to preserving stereochemical integrity.

Q5: Does protecting the imidazole side chain of histidine reduce racemization?

A5: Yes, protecting the imidazole nitrogen is a critical strategy for reducing the racemization of histidine residues.[5] The π-nitrogen of the unprotected imidazole ring can act as an internal base, abstracting the α-proton and facilitating racemization.[5] By attaching a protecting group, this catalytic activity is sterically or electronically hindered, significantly suppressing racemization.

Troubleshooting Guide: Racemization Detected in Coupling Product

Issue: Analysis of the peptide product (e.g., by chiral HPLC) shows a significant percentage of the undesired diastereomer, indicating racemization of the this compound residue during coupling.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

Certain coupling reagents, especially carbodiimides used alone, are known to cause high levels of racemization.

  • Recommendation: If you are using a carbodiimide like DIC or DCC without an additive, immediately revise your protocol to include one. For optimal results, use next-generation additives like HOAt or OxymaPure, which have been shown to be more effective at suppressing racemization than HOBt.[7][9]

  • Optimization: For particularly sensitive or critical coupling steps, consider switching to a phosphonium-based reagent like DEPBT or a modern uronium/aminium salt like COMU, which are known for their low racemization potential.[4][12]

Step 2: Assess the Base and Reaction Temperature

The choice of base and the reaction temperature are critical variables that control the rate of racemization.

  • Recommendation: If using a strong, sterically unhindered base like triethylamine (TEA), consider switching to a weaker or more hindered base. N-methylmorpholine (NMM) is a good alternative, and for very difficult cases, the highly hindered base 2,4,6-collidine has been shown to produce minimal racemization.[7]

  • Optimization: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the rate of epimerization.[1] For microwave-assisted synthesis, reducing the temperature has also been proven effective.[11]

Step 3: Review the Overall Reaction Protocol

Procedural details such as pre-activation time and solvent choice can also play a role.

  • Recommendation: Minimize the pre-activation time. The activated carboxylic acid should be generated in the presence of the amine component or added to it immediately after formation.[1]

  • Optimization: While often dictated by solubility and resin swelling, using less polar solvents can sometimes help reduce racemization rates.[1]

Data Presentation

Table 1: Effect of Coupling Additives on Racemization

This table summarizes the percentage of D-isomer formation during the coupling of a model dipeptide, Z-Phe-Val-OH, which serves as a proxy for this compound, using DIC as the coupling reagent in DMF.

AdditiveCoupling Reagent% D/L IsomerEfficacy in Suppression
HOBtDIC14.8%Moderate
HOAtDIC5.9%High
OxymaPureDIC7.7%High
Oxyma-BDIC5.1%Very High
Data sourced from publicly available information and is intended for comparative purposes.[9]
Table 2: Influence of Organic Base on Racemization

This table compares the level of racemization for different organic bases used in a model peptide coupling reaction.

BasepKaSteric HindranceRelative Racemization
Triethylamine (TEA)10.75LowHigh
N,N-Diisopropylethylamine (DIPEA)10.1ModerateMedium
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine (TMP)7.43HighVery Low
Data compiled from various sources for illustrative purposes.[7]

Visualizations

Racemization_Mechanisms cluster_activation Activation Step cluster_racemization Racemization Pathways Z_AA This compound Activated Activated Intermediate (e.g., O-acylisourea) Z_AA->Activated Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular cyclization Enolate Planar Enolate Intermediate Activated->Enolate Base-catalyzed α-proton abstraction Peptide_L Desired L-Peptide Oxazolone->Peptide_L Peptide_D Racemized D-Peptide Oxazolone->Peptide_D Enolate->Peptide_L Enolate->Peptide_D

Caption: General mechanisms of amino acid racemization during peptide coupling.

Troubleshooting_Workflow Start Racemization Detected? Step1 Step 1: Analyze Coupling Method - Using Carbodiimide alone? Start->Step1 Decision1 Yes Step1->Decision1 Action1 Add HOAt or OxymaPure Decision1->Action1 Yes Step2 Step 2: Evaluate Base & Temp - Using strong base (e.g., TEA)? - High Temperature? Decision1->Step2 No Action1->Step2 Decision2 Yes Step2->Decision2 Action2 Switch to NMM/Collidine Lower Temp to 0°C Decision2->Action2 Yes Step3 Step 3: Review Protocol - Long pre-activation time? Decision2->Step3 No Action2->Step3 Decision3 Yes Step3->Decision3 Action3 Minimize pre-activation time Decision3->Action3 Yes End Racemization Minimized Decision3->End No Action3->End

References

Technical Support Center: Z-Homophe-OH Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the peptide coupling of Z-Homophe-OH (N-Benzyloxycarbonyl-L-homophenylalanine), a sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the peptide coupling of this compound challenging?

A1: The primary difficulties arise from two main factors:

  • Steric Hindrance: The bulky benzyl side chain of homophenylalanine, combined with the N-terminal benzyloxycarbonyl (Z) protecting group, physically obstructs the approach of the reacting amino group. This steric hindrance slows down the rate of amide bond formation, often leading to incomplete reactions.[1]

  • Hydrophobicity and Aggregation: this compound is a hydrophobic residue. Peptides containing hydrophobic amino acids are prone to aggregation and the formation of secondary structures on the solid-phase support.[2][3] This aggregation can lead to poor solvation of the growing peptide chain, further preventing reagents from accessing the reaction site and causing low yields and truncated sequences.[4][5][6]

Q2: My coupling reaction with this compound has failed or is showing a low yield. What are the initial troubleshooting steps?

A2: A systematic approach is crucial to diagnose the issue. The first step is to determine if the low yield is due to poor coupling efficiency or another problem.[4]

  • Assess Coupling Completion: Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, on a small sample of the resin beads after the coupling step. A positive result (blue beads) indicates the presence of unreacted free primary amines, confirming an incomplete coupling reaction.[4][7]

  • Analyze Intermediates: If incomplete coupling is confirmed or suspected, perform a test cleavage on a small amount of the peptide-resin (10-20 mg).[4] Analyze the resulting crude peptide by mass spectrometry (MS) to identify the point of failure and check for the presence of deletion sequences.[4]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A3: For sterically hindered residues, standard carbodiimide reagents like DCC and EDC often provide low yields.[5] More potent, onium salt-based reagents are required to achieve high coupling efficiencies.[5]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[5] HATU is often considered one of the most efficient reagents for difficult couplings.[5] COMU is a newer, safer alternative with comparable efficiency and better solubility.[5][8]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents well-suited for hindered systems.[1][5] They are generally less likely to cause racemization compared to uronium salts and do not carry the risk of guanidinylation, a side reaction that terminates the peptide chain.[5][9]

Q4: How can I minimize the risk of racemization when coupling this compound?

A4: Racemization, the loss of stereochemical purity at the α-carbon, is a significant concern during carboxyl group activation.[5][8] Several strategies can minimize this side reaction:

  • Reagent and Additive Choice: Use coupling reagents known to suppress racemization. Phosphonium-based reagents like PyBOP are often preferred.[5][10] When using carbodiimides or other reagents, the inclusion of additives like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure is crucial and more effective than HOBt.[5]

  • Base Selection: The choice of base can significantly influence racemization.[5][11] Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA (N,N-diisopropylethylamine).[5][11]

  • Control Reaction Conditions: Avoid prolonged reaction times at elevated temperatures. If heat is used to overcome aggregation, optimize the conditions to use the shortest time necessary to achieve a good yield.[5] Perform the activation step at a low temperature (e.g., 0 °C) before adding the mixture to the resin.[10]

Q5: During synthesis, the peptide-resin is clumping and swelling poorly. What does this indicate and how can it be fixed?

A5: Poor resin swelling and clumping are classic signs of on-resin peptide aggregation.[6] This occurs when growing peptide chains interact with each other, preventing proper solvation and blocking reactive sites.[6][12] To address this:

  • Change the Solvent: Switch from the standard solvent DMF to N-methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregating sequences.[3][13][14]

  • Elevated Temperature: Perform the coupling and deprotection steps at an elevated temperature (e.g., 50-75°C), often with the aid of a microwave peptide synthesizer, to disrupt the secondary structures causing aggregation.[5][13][14]

  • Incorporate Structure-Disrupting Elements: If the sequence allows, strategically incorporating pseudoproline dipeptides can effectively break up internal hydrogen bonding and prevent aggregation.[4][12]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when coupling this compound.

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Peptide Yield or Failed Synthesis kaiser Perform Kaiser Test on Resin Sample start->kaiser test_cleave Perform Test Cleavage and MS Analysis kaiser->test_cleave Test is Negative (No free amines) incomplete_coupling Problem: Incomplete Coupling (Primary Cause) kaiser->incomplete_coupling Test is Positive (Blue beads) aggregation Problem: Aggregation (Secondary Cause) test_cleave->aggregation MS shows deletion at hydrophobic sequences other_issue Problem: Cleavage, Deprotection, or Other Side Reaction test_cleave->other_issue Target mass present, but yield is low post-cleavage solution_coupling Solution: 1. Double Couple 2. Switch to Potent Reagent (HATU/PyBOP) 3. Increase Reagent Concentration/Time incomplete_coupling->solution_coupling solution_aggregation Solution: 1. Switch Solvent to NMP 2. Use Elevated Temperature/Microwave 3. Add Chaotropic Agents aggregation->solution_aggregation G cluster_problems Common Problems cluster_solutions Recommended Solutions P1 Incomplete Coupling (Low Yield) S1 Use Potent Coupling Reagents (HATU, PyBOP, COMU) P1->S1 S2 Optimize Reaction Conditions (Double Coupling, Higher Concentration) P1->S2 P2 Peptide Aggregation P2->S1 S3 Change Solvent to NMP P2->S3 S4 Use Elevated Temperature (Microwave Synthesis) P2->S4 P3 Racemization P3->S1 (Phosphonium Salts) S5 Use Additives (HOAt/Oxyma) & Weaker Base (NMM) P3->S5

References

Technical Support Center: Z-Homophe-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Z-Homophe-OH ((S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, covering both the preparation of the L-homophenylalanine precursor and its subsequent Z-protection.

Issue 1: Low or No Yield of L-Homophenylalanine (Precursor) via Enzymatic Reductive Amination

Question: We are attempting to synthesize L-homophenylalanine from 2-oxo-4-phenylbutanoic acid (OPBA) using a phenylalanine dehydrogenase (PheDH) and are observing low to no product formation. What are the potential causes and solutions?

Answer: Low yields in the enzymatic synthesis of L-homophenylalanine can stem from several factors related to enzyme activity, substrate inhibition, and reaction equilibrium.

Troubleshooting Steps:

  • Verify Enzyme Activity: Ensure the phenylalanine dehydrogenase and the cofactor regeneration enzyme (e.g., formate dehydrogenase) are active. An enzyme activity assay should be performed prior to the main reaction.

  • Optimize pH: The optimal pH for PheDH is typically around 8.5.[1] Operating outside of this range can significantly reduce enzyme activity.

  • Substrate Inhibition: The precursor, 2-oxo-4-phenylbutanoic acid (OPBA), can inhibit the transaminase enzyme at high concentrations (starting from 40 mM).[2][3] To mitigate this, a fed-batch approach with intermittent addition of solid OPBA is recommended to maintain a low concentration in the reaction mixture.[2][3]

  • Reaction Equilibrium: The low solubility of the L-homophenylalanine product in the reaction buffer can be leveraged to drive the reaction forward.[2][3] As the product precipitates, it is removed from the equilibrium, pulling the reaction towards completion.[2][3] Ensure the reaction buffer is not inadvertently solubilizing the product.

  • Cofactor Regeneration: Ensure the NADH regeneration system is functioning efficiently. The concentration of the co-substrate for the regeneration enzyme (e.g., formate for formate dehydrogenase) should be sufficient.

Issue 2: Incomplete Z-Protection of L-Homophenylalanine

Question: We are seeing a significant amount of unreacted L-homophenylalanine after performing the Z-protection using benzyl chloroformate. How can we improve the conversion to this compound?

Answer: Incomplete protection of the amino group of L-homophenylalanine is a common issue that can often be resolved by carefully controlling the reaction conditions, particularly the pH and the stoichiometry of the reagents. The Z-protection is typically carried out under Schotten-Baumann conditions.[4][5][6]

Troubleshooting Steps:

  • Maintain Alkaline pH: The reaction of benzyl chloroformate with the amine requires the amino group to be in its deprotonated, nucleophilic state. The pH of the reaction mixture should be maintained between 9-10 by the controlled addition of a base (e.g., sodium carbonate or sodium hydroxide solution).

  • Reagent Stoichiometry: Use a slight excess of benzyl chloroformate (typically 1.1 to 1.5 equivalents) to ensure complete reaction with the amino acid.

  • Vigorous Stirring: Since the reaction is often biphasic (aqueous and organic), vigorous stirring is crucial to ensure adequate mixing of the reactants.

  • Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions, such as the hydrolysis of benzyl chloroformate.

  • Purity of Starting Material: Ensure the L-homophenylalanine is free of any ammonium salts, which would consume the base and affect the reaction pH.

Issue 3: Difficulty in Purifying this compound

Question: Our crude this compound product is difficult to purify, showing multiple spots on TLC. What are the likely impurities and how can we remove them?

Answer: Impurities in the synthesis of this compound can arise from side reactions during the protection step or from unreacted starting materials.

Common Impurities and Purification Strategies:

  • Unreacted L-homophenylalanine: This can be removed by adjusting the pH of the aqueous solution. This compound is soluble in basic aqueous solutions (as the carboxylate salt) and can be precipitated by acidification. Unreacted L-homophenylalanine has different solubility properties and can often be separated during this process.

  • Benzyl Alcohol: This is a common byproduct from the hydrolysis of benzyl chloroformate. It can typically be removed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) from the basic aqueous solution of the product.

  • Di-Z-Protected Byproducts: Although less common for mono-amino acids, over-acylation is a possibility.

  • Recrystallization: The most effective method for purifying the final product is recrystallization. Common solvent systems include ethyl acetate/hexanes or chloroform/petroleum ether.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common and efficient synthesis involves a two-step process:

  • Synthesis of L-homophenylalanine: This is often achieved via enzymatic reductive amination of 2-oxo-4-phenylbutanoic acid (OPBA) using an L-amino acid dehydrogenase or transaminase.[1][2][3][7][8]

  • Protection of the Amino Group: The resulting L-homophenylalanine is then protected with a benzyloxycarbonyl (Z or Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.[4][5][6]

Q2: What are the critical parameters to control during the Z-protection step?

A2: The critical parameters for a successful Z-protection are:

  • pH: Maintain a basic pH (9-10) to ensure the amino group is deprotonated.

  • Temperature: Keep the reaction temperature low (0-5 °C) to minimize hydrolysis of the benzyl chloroformate.

  • Stoichiometry: Use a slight excess of benzyl chloroformate.

  • Stirring: Ensure vigorous mixing of the biphasic reaction mixture.

Q3: How can the Z-group be removed from this compound if needed for subsequent peptide synthesis?

A3: The Z-group is typically removed by catalytic hydrogenolysis.[4][9] This involves reacting the Z-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[9] This method is clean as the byproducts are toluene and carbon dioxide.

Q4: Are there alternative methods for synthesizing L-homophenylalanine?

A4: Yes, besides enzymatic methods, L-homophenylalanine can be synthesized through various chemical routes, although these are often more complex and may require chiral resolution steps. One reported method involves the asymmetric synthesis from glutamic acid. There are also microbial production methods being explored.[10]

Data Presentation

Table 1: Enzymatic Synthesis of L-Homophenylalanine from 2-oxo-4-phenylbutanoic acid (OPBA)

Enzyme SystemSubstratesYieldEnantiomeric Excess (ee)Reference
Recombinant Aromatic Amino Acid Transaminase (AroAT)2-OPBA, L-aspartate>94%>99%[2][3]
Engineered E. coli Aspartate Aminotransferase2-OPBA, L-lysine97%>99.9%[7]
L-phenylalanine Dehydrogenase (PheDH)2-OPBA, NADH, Ammonia>80%>99%[1]

Experimental Protocols

Protocol 1: Synthesis of L-Homophenylalanine via Enzymatic Reductive Amination

This protocol is a generalized procedure based on published literature.[2][3][8]

Materials:

  • 2-oxo-4-phenylbutanoic acid (OPBA)

  • L-aspartate (or another suitable amino donor)

  • Recombinant aromatic amino acid transaminase (AroAT)

  • Pyridoxal phosphate (PLP)

  • Phosphate buffer (pH 8.0)

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a reaction buffer of 50 mM phosphate at pH 8.0 containing 5 mM PLP.

  • In a reaction vessel, add the AroAT enzyme to the buffer.

  • Initiate the reaction by adding L-aspartate to the enzyme solution.

  • Slowly add solid 2-oxo-4-phenylbutanoic acid to the reaction mixture in portions over several hours to maintain a low substrate concentration and avoid enzyme inhibition.

  • Stir the reaction mixture at room temperature and monitor the formation of the L-homophenylalanine precipitate.

  • After the reaction is complete (as determined by HPLC or the cessation of precipitation), isolate the precipitated product by filtration.

  • Wash the solid product with cold water.

  • To further purify, the product can be dissolved in an acidic aqueous solution (e.g., pH 2 with HCl) and then re-precipitated by adjusting the pH back to neutral.

  • Dry the purified L-homophenylalanine under vacuum.

Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • L-homophenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-homophenylalanine in a 1M solution of sodium carbonate in water in a flask equipped with a stirrer and cooled in an ice bath.

  • In a separate container, dissolve benzyl chloroformate (1.2 equivalents) in dioxane or THF.

  • While vigorously stirring the L-homophenylalanine solution, slowly and simultaneously add the benzyl chloroformate solution and a 2M solution of sodium carbonate to maintain the pH of the reaction mixture between 9 and 10.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

  • Remove the flask from the ice bath and allow it to stir at room temperature for another hour.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Carefully acidify the aqueous layer with 2M HCl to a pH of approximately 2, which will cause the this compound to precipitate as a white solid.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

  • Dry the final product under vacuum.

Mandatory Visualization

experimental_workflow cluster_precursor L-Homophenylalanine Synthesis cluster_protection Z-Protection OPBA 2-Oxo-4-phenylbutanoic acid (OPBA) Enzyme Transaminase (e.g., AroAT) OPBA->Enzyme HPA L-Homophenylalanine Enzyme->HPA Reductive Amination AminoDonor Amino Donor (e.g., L-Aspartate) AminoDonor->Enzyme HPA_in L-Homophenylalanine HPA->HPA_in Purification Reaction Schotten-Baumann Reaction HPA_in->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Base Base (e.g., Na2CO3) Base->Reaction Z_Homophe This compound Reaction->Z_Homophe

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound check_pH Is the reaction pH maintained at 9-10? start->check_pH check_temp Was the reaction kept at 0-5 °C? check_pH->check_temp Yes solution_pH Adjust pH with controlled base addition. check_pH->solution_pH No check_reagents Was a slight excess of Cbz-Cl used? check_temp->check_reagents Yes solution_temp Use an ice bath and monitor temperature. check_temp->solution_temp No check_stirring Was stirring vigorous? check_reagents->check_stirring Yes solution_reagents Use 1.1-1.5 eq. of Cbz-Cl. check_reagents->solution_reagents No solution_stirring Increase stirring speed. check_stirring->solution_stirring No end Yield Improved check_stirring->end Yes solution_pH->end solution_temp->end solution_reagents->end solution_stirring->end

Caption: Troubleshooting guide for low yield in Z-protection.

References

Validation & Comparative

Z-Homophe-OH vs. Fmoc-Homophe-OH: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acid building blocks is a critical decision that dictates the strategy and success of peptide synthesis. This guide provides an objective comparison of two Nα-protected derivatives of homophenylalanine (Homophe), Z-Homophe-OH and Fmoc-Homophe-OH, offering insights into their respective performance, applications, and the experimental protocols for their use.

Homophenylalanine, a non-proteinogenic amino acid, is a valuable building block for modifying peptide structures to enhance their biological activity and stability. The choice between the benzyloxycarbonyl (Z) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for Homophe-OH fundamentally influences the peptide synthesis workflow, particularly concerning the choice between solution-phase and solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-Homophe-OH is the modern standard for the iterative addition of homophenylalanine residues in solid-phase peptide synthesis (SPPS). Its key advantage lies in the mild, base-labile nature of the Fmoc group, which is compatible with automated synthesis and a wide array of acid-labile side-chain protecting groups. This orthogonality is the cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.

Conversely, this compound is predominantly utilized in solution-phase peptide synthesis. The Z group is stable to both acidic and basic conditions commonly employed in SPPS for the removal of other protecting groups. Its removal typically requires catalytic hydrogenation, a condition less amenable to automated SPPS but valuable in solution-phase strategies and for specific applications such as N-terminal capping in SPPS. The choice between these two protected amino acids is therefore not merely a matter of preference but a strategic decision based on the desired synthesis methodology, the complexity of the target peptide, and the available laboratory infrastructure.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance metrics of this compound and Fmoc-Homophe-OH in their respective peptide synthesis methodologies. The quantitative data presented is illustrative, based on typical outcomes for similar amino acids, as direct comparative studies on Homophe-OH are not extensively available.[1]

Table 1: General Characteristics and Synthesis Strategy

FeatureThis compoundFmoc-Homophe-OH
Protecting Group Benzyloxycarbonyl (Z or Cbz)9-fluorenylmethyloxycarbonyl (Fmoc)
Primary Synthesis Method Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd-C)Mild Base (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt)
Automation Compatibility Not suitable for standard automated SPPSHighly compatible with automated SPPS

Table 2: Illustrative Performance Comparison

ParameterThis compound (in Solution-Phase)Fmoc-Homophe-OH (in SPPS)
Coupling Efficiency >98% (with standard coupling reagents)>99% (with modern coupling reagents like HATU, HCTU)[2]
Deprotection Yield Typically quantitativeTypically quantitative
Crude Peptide Purity (for a model hexapeptide) ~85%[1]~88%[1]
Final Purity (after purification) >98%[1]>98%[1]
Major Potential Side Reactions Racemization during coupling (can be minimized with appropriate reagents)Deletion sequences from incomplete coupling, piperidinyl adducts

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Fmoc-Homophe-OH are provided below. These represent generalized protocols and may require optimization for specific peptide sequences.

Protocol 1: Incorporation of this compound in Solution-Phase Peptide Synthesis

This protocol describes the coupling of this compound to an amino acid ester, followed by the deprotection of the Z-group.

A. Peptide Coupling

  • Reactant Preparation: Dissolve the C-terminally protected amino acid or peptide (e.g., H-Phe-OMe·HCl, 1.1 equivalents) in an anhydrous solvent like Dichloromethane (DCM). Neutralize the hydrochloride salt with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) and stir for 20 minutes at room temperature.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling Reaction: To the cooled this compound solution, add a coupling reagent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) and stir for 30 minutes at 0°C. Add the freshly prepared amino acid ester solution from step 1 to this mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude peptide by flash column chromatography or recrystallization.[3]

B. Z-Group Deprotection (Catalytic Hydrogenation)

  • Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH). Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed (typically 1-4 hours), filter the mixture through Celite to remove the catalyst. Wash the Celite pad with the reaction solvent and concentrate the filtrate to obtain the deprotected peptide.[4]

Protocol 2: Incorporation of Fmoc-Homophe-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard cycle for adding Fmoc-Homophe-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Homophe-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base such as DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and then DCM. Dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Precipitate the peptide in cold diethyl ether.[5][6]

Visualization of Workflows

The logical flow for incorporating this compound and Fmoc-Homophe-OH into a peptide chain is fundamentally different, as illustrated in the following diagrams.

Z_Solution_Phase_Workflow cluster_coupling Peptide Coupling cluster_deprotection Z-Group Deprotection Z_Homophe This compound Coupled_Peptide Z-Homophe-AA-OR Z_Homophe->Coupled_Peptide Amino_Ester H-AA-OR Amino_Ester->Coupled_Peptide Coupling_Reagents Coupling Reagents (EDC/HOBt) Coupling_Reagents->Coupled_Peptide Deprotected_Peptide H-Homophe-AA-OR Coupled_Peptide->Deprotected_Peptide Coupled_Peptide->Deprotected_Peptide Deprotection_Reagents H₂ / Pd-C Deprotection_Reagents->Deprotected_Peptide

Caption: Solution-phase synthesis workflow for this compound.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-Homophe-OH, HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Repeat Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Deprotection Next Amino Acid

Caption: Iterative workflow for incorporating Fmoc-Homophe-OH in SPPS.

Conclusion

The choice between this compound and Fmoc-Homophe-OH is intrinsically linked to the chosen peptide synthesis strategy. For routine solid-phase peptide synthesis, especially with automated synthesizers, Fmoc-Homophe-OH is the superior and more practical choice due to its mild deprotection conditions and high compatibility with the standard Fmoc/tBu chemistry. However, this compound remains a valuable reagent for solution-phase synthesis, which can be advantageous for large-scale production of shorter peptides or for the synthesis of complex peptide fragments that may be challenging to produce via SPPS. Researchers should select the appropriate protected homophenylalanine derivative based on the specific requirements of their target peptide, the desired synthesis methodology, and the available instrumentation and expertise.

References

A Comparative Guide to Z-Homophe-OH and Boc-Homophe-OH Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of complex organic molecules, the judicious selection of protecting groups is a critical factor that dictates the efficiency, yield, and purity of the final product. For the non-proteinogenic amino acid homophenylalanine (Homophe), two of the most widely employed Nα-protecting groups are the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group. This guide provides an objective, data-driven comparison of Z-Homophe-OH and Boc-Homophe-OH to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Z versus Boc Protection

The primary distinction between the Z and Boc protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal applications in complex synthetic routes. The Z group is characteristically stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenation. In contrast, the Boc group is stable to catalytic hydrogenation and basic conditions but is labile to acid.

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes the key performance indicators for the deprotection of this compound and Boc-Homophe-OH. The data presented is a representative summary based on established chemical principles and data from related amino acid deprotections, as direct comparative studies on Homophe are not extensively published.

ParameterThis compoundBoc-Homophe-OH
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Typical Deprotection Reagents H₂, Pd/C (catalytic hydrogenation)Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Typical Reaction Time 2 - 16 hours30 minutes - 2 hours
Typical Yield >95%>95%
Purity of Deprotected Product Generally high, catalyst filtration is crucial.High, potential for t-butylation of sensitive residues.
Byproducts Toluene, CO₂Isobutylene, CO₂
Orthogonality Orthogonal to acid- and base-labile groups.Orthogonal to base-labile and hydrogenolysis-labile groups.
Key Side Reactions Catalyst poisoning (e.g., by sulfur-containing residues), incomplete reaction.Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.

Deprotection Mechanisms and Workflows

The distinct deprotection pathways for this compound and Boc-Homophe-OH are fundamental to their application in synthesis.

Deprotection_Pathways cluster_Z This compound Deprotection cluster_Boc Boc-Homophe-OH Deprotection Z_Homophe This compound H2_PdC H₂, Pd/C Z_Homophe->H2_PdC Hydrogenolysis Homophe_Z Homophenylalanine H2_PdC->Homophe_Z Toluene_CO2 Toluene + CO₂ H2_PdC->Toluene_CO2 Boc_Homophe Boc-Homophe-OH TFA_DCM TFA / DCM Boc_Homophe->TFA_DCM Acidolysis Homophe_Boc Homophenylalanine (as TFA salt) TFA_DCM->Homophe_Boc Isobutylene_CO2 Isobutylene + CO₂ TFA_DCM->Isobutylene_CO2

Deprotection pathways for Z- and Boc-Homophe-OH.

A general experimental workflow for the deprotection of these compounds in a laboratory setting is outlined below.

Experimental_Workflow start Start: Protected Homophe-OH dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., Pd/C + H₂ source or TFA) dissolve->add_reagent reaction Monitor reaction by TLC/LC-MS add_reagent->reaction workup Reaction work-up reaction->workup Upon completion purification Purification of Homophenylalanine workup->purification end End: Pure Homophenylalanine purification->end

General experimental workflow for deprotection.

Experimental Protocols

Below are detailed, representative protocols for the solution-phase deprotection of this compound and Boc-Homophe-OH.

Protocol 1: Deprotection of this compound via Catalytic Hydrogenation

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celite®

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol or ethanol (approximately 20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the this compound) to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon. For larger scale reactions, a Parr hydrogenator may be used. The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional solvent (MeOH or EtOH).

  • Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected Homophenylalanine. The crude product can be purified further by recrystallization if necessary.

Protocol 2: Deprotection of Boc-Homophe-OH via Acidolysis with TFA

Materials:

  • Boc-Homophe-OH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve Boc-Homophe-OH (1 equivalent) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[1]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to 2 hours. The reaction should be performed in a well-ventilated fume hood as isobutylene and carbon dioxide are evolved.

  • Reaction Monitoring: The deprotection is monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

  • Isolation: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure to afford the deprotected Homophenylalanine. Further purification can be achieved by chromatography or recrystallization if needed.

Conclusion: Making the Right Choice

The choice between this compound and Boc-Homophe-OH is contingent upon the overall synthetic strategy and the nature of other functional groups present in the molecule.

  • Choose this compound when:

    • The synthetic route involves acid-sensitive functional groups.

    • A deprotection method orthogonal to acid- and base-labile groups is required.

    • The molecule is stable to reductive conditions.

  • Choose Boc-Homophe-OH when:

    • The synthesis involves functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, or some sulfur-containing residues).

    • A rapid deprotection is desired.

    • The synthesis is amenable to standard acid-labile deprotection strategies.

A thorough understanding of the stability and reactivity profiles of both the Z and Boc protecting groups, as outlined in this guide, will empower researchers to design and execute more efficient and successful synthetic routes.

References

A Comparative Guide to Alternatives for Z-Homophe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide design and drug discovery. Z-Homophe-OH (N-benzyloxycarbonyl-L-homophenylalanine) is a key building block, valued for its ability to introduce unique steric and hydrophobic properties into peptides, often leading to enhanced biological activity and stability.[1][2] As an analogue of phenylalanine with an additional methylene group in its side chain, it is frequently used to explore the structure-activity relationships (SAR) of peptidomimetics, including potent therapeutics like angiotensin-converting enzyme (ACE) inhibitors.[2][3]

However, the pursuit of optimized peptide drug candidates necessitates a broad palette of building blocks. Researchers often seek alternatives to this compound to further refine peptide conformation, improve metabolic stability, modulate receptor affinity, or enhance bioavailability.[4][5] This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, detailed protocols, and workflow visualizations to aid in the rational design of next-generation peptide therapeutics.

Alternatives to Homophenylalanine: A Structural Overview

Alternatives can be broadly classified based on the type of structural modification they introduce compared to the canonical phenylalanine residue.

  • Other Aromatic Amino Acids : These alternatives modify the aromatic side chain to alter properties like hydrophobicity, electronic character, and steric bulk. Examples include:

    • Substituted Phenylalanines : Such as p-chlorophenylalanine (p-Cl-Phe) or p-iodophenylalanine, which can introduce halogen bonds or serve as a handle for further modification.[6][7]

    • Dehydrophenylalanine (ΔPhe) : Introduces a double bond in the side chain, creating a planar, conformationally constrained residue.[6]

    • Naphthylalanine (Nal) : Provides a larger, more hydrophobic aromatic system.[6]

    • β-Methylphenylalanine (β-MePhe) : Adds steric hindrance near the peptide backbone, restricting side-chain rotation.[6]

  • Conformationally Constrained Analogues : These rigid structures lock the side chain and/or backbone into a specific geometry, reducing the entropic penalty of binding to a biological target.

    • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) : A highly constrained analogue where the side chain is cyclized back onto the backbone nitrogen. It is a potent inducer of β-turn conformations.[8][9]

  • Backbone-Modified Analogues : These alternatives alter the fundamental N-Cα-C' structure of the amino acid.

    • β-Homophenylalanine : An isomer of homophenylalanine where the amino group is on the β-carbon instead of the α-carbon. Peptides containing β-amino acids often adopt unique helical secondary structures and exhibit remarkable resistance to proteolysis.[10][11]

    • N-Methylated Amino Acids : Methylation of the backbone amide nitrogen removes the hydrogen bond donor capability and introduces a local conformational constraint, which can disrupt secondary structures like α-helices and β-sheets and improve membrane permeability.[12]

Quantitative Data Comparison

The selection of an appropriate alternative often depends on its impact on the final peptide's biological activity and physicochemical properties. The following tables summarize key performance data extracted from studies on various peptide systems.

Table 1: Impact of Homophenylalanine Alternatives on Opioid Receptor Binding

Data below is derived from a study on endomorphin-2 (EM-2) analogues, where the native phenylalanine at position 3 or 4 was replaced with an alternative.[6] Lower Ki values indicate higher binding affinity.

Peptide Analogue (Modification at Position 4)µ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)µ-Selectivity (δ Ki / µ Ki)
Native EM-2 (Tyr-Pro-Phe-Phe -NH₂)0.34 ± 0.0315.3 ± 1.245
[ΔZPhe⁴]EM-2 (Tyr-Pro-Phe-ΔZPhe -NH₂)0.30 ± 0.021180 ± 903933

Data shows that replacing Phe with ΔZPhe can dramatically increase selectivity for the µ-opioid receptor.

Table 2: Conformational Propensities of Constrained Phenylalanine Analogues

Conformationally constrained residues are used to pre-organize a peptide into its bioactive conformation. Tic is a well-studied example known to favor specific secondary structures.

ResiduePreferred ConformationNotes
L-Homophenylalanine Flexible, extended side chainCan adopt various conformations, similar to Phe but with greater reach.
D-Tic Induces Type II β-bendsThe constrained ring structure strongly predisposes the peptide backbone to turn.[8][9]
ΔZPhe Planar, extendedThe Cα=Cβ double bond restricts torsion angles, leading to a more defined, planar structure.[6]

Table 3: Self-Assembly Properties of Tripeptides Containing Phe vs. Hph

This table compares the Solvent Accessible Surface Area (SASA) and volume of peptide aggregates from molecular dynamics simulations, indicating the compactness of self-assembled structures.[13] Lower values suggest a higher propensity for compact aggregation.

Peptide Sequence & StereochemistryAggregate SASA (Ų)Aggregate Volume (ų)
Suc-L-Phe -D-Hph-Z-ΔPhe-OMe496711451
Suc-L-Hph -L-Phe-Z-ΔPhe-OMe586313245

In this specific context, the peptide containing the Phe-Hph sequence (heterochiral) formed more compact aggregates than the one with the Hph-Phe sequence (homochiral), highlighting the subtle interplay between sequence, stereochemistry, and side-chain structure on physicochemical properties.[13]

Experimental Protocols

The incorporation of this compound and its alternatives is readily achieved using standard solid-phase peptide synthesis (SPPS) techniques. The most common method utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for adding an unnatural amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Materials and Reagents:

  • Resin: Rink Amide MBHA resin (pre-loaded or for first amino acid coupling).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP).

  • Deprotection Solution: 20% piperidine in DMF or NMP.

  • Amino Acids: Fmoc-protected unnatural amino acid (e.g., Fmoc-L-Homophe-OH, Fmoc-Tic-OH), Fmoc-protected standard amino acids.

  • Coupling Reagents:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU.[14][15]

    • Base: DIPEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Wash Solvent: Cold diethyl ether.

2. Synthesis Cycle:

  • Step A: Resin Swelling

    • Place the peptidyl-resin in a reaction vessel.

    • Add DMF and gently agitate for 30-60 minutes to swell the resin beads.

    • Drain the solvent.

  • Step B: Fmoc Deprotection

    • Add the deprotection solution (20% piperidine in NMP/DMF) to the resin.[14]

    • Agitate for 5 minutes. Drain.

    • Add fresh deprotection solution and agitate for an additional 15-25 minutes.[14]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Step C: Amino Acid Coupling

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) in DMF.

    • Add the activator (e.g., HBTU, 3-4 equiv.) and base (e.g., DIPEA, 6-8 equiv.).[14]

    • Allow the amino acid to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate at room temperature for 1-2 hours. Microwave-assisted synthesis can reduce this time to 5-10 minutes.[14]

    • Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. If incomplete, the coupling step may be repeated.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Step D: Iteration

    • Repeat steps B and C for each amino acid in the peptide sequence.

3. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate at room temperature for 2-3 hours.[16]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

4. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14]

Visualizations: Workflows and Logic

Diagrams created using Graphviz help to visualize the experimental workflow and the logical considerations for selecting a suitable amino acid analogue.

spss_workflow start Start: Peptidyl-Resin (Fmoc-AA-Resin) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Step 2: AA Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle_end Final AA? wash2->cycle_end cycle_end->deprotection No cleavage Step 3: Cleavage (TFA Cocktail) cycle_end->cleavage Yes end_product Purified Peptide cleavage->end_product

Caption: Standard workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

alternative_selection goal Goal: Replace Homophenylalanine q1 Primary Objective? goal->q1 q2a Increase Rigidity? q1->q2a Conformation q2b Improve Stability? q1->q2b Metabolism q2c Alter Hydrophobicity? q1->q2c Binding Pocket alt1 Use Constrained Analogue (e.g., Tic, ΔPhe) q2a->alt1 alt2 Use Backbone Analogue (e.g., β-Hphe, N-Me-Hphe) q2b->alt2 alt3 Use Aromatic Analogue (e.g., Nal, p-Cl-Phe) q2c->alt3

Caption: Decision guide for selecting a Homophenylalanine alternative based on the desired peptide property.

gpcr_pathway cluster_membrane Cell Membrane ligand Peptide Ligand (with UAA) receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates response Cellular Response second_messenger->response membrane Cell Membrane

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway activated by a peptide ligand.

References

A Comparative Guide to HPLC Analysis of Z-Homophe-OH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of amino acid derivatives like Z-Homophe-OH ((S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid) is a critical quality attribute in peptide synthesis and drug development. The presence of the D-enantiomer or process-related impurities can significantly impact the efficacy, safety, and pharmacological properties of the final therapeutic product. High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of these chiral building blocks.[1]

This guide provides an objective comparison of various HPLC-based methodologies for analyzing this compound purity, complete with detailed experimental protocols and decision-making workflows to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methodologies

Choosing the right analytical method depends on several factors, including the specific purity aspect being measured (chemical or enantiomeric), available equipment, required sensitivity, and sample throughput. Both chemical purity (assessing process-related impurities) and enantiomeric purity (quantifying the unwanted D-enantiomer) must be determined.[2]

Parameter RP-HPLC (Chemical Purity) Direct Chiral HPLC (Enantiomeric Purity) Indirect Chiral HPLC (Enantiomeric Purity) Supercritical Fluid Chromatography (SFC)
Principle Separation based on hydrophobicity on an achiral stationary phase (e.g., C18).Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[3]Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column.[1]Separation using a supercritical fluid (e.g., CO₂) as the mobile phase on a chiral stationary phase.[4]
Primary Use Quantifying process-related impurities (e.g., residual starting materials, by-products).Accurate determination of enantiomeric excess (%ee).[5]Determination of %ee when a suitable CSP is unavailable or for trace analysis.[1]High-throughput chiral and achiral separations.
Selectivity Excellent for separating compounds with different polarities.Highly specific for enantiomers. Column selection is critical.[6]Dependent on the chiral derivatizing agent and chromatographic conditions.[7]Often provides different and sometimes superior selectivity compared to HPLC.[8]
Speed 15-30 min per sample.15-40 min per sample.30-60 min per sample (including derivatization).2-10 min per sample; significantly faster due to low viscosity of the mobile phase.[9]
Sample Prep Simple dissolution and filtration.Simple dissolution and filtration.Requires a quantitative pre-column derivatization step, which can be complex and time-consuming.[10]Simple dissolution and filtration.
Advantages Robust, widely available, excellent for chemical purity.Direct measurement, no derivatization needed, highly accurate.[3]Uses standard achiral columns, can enhance detection sensitivity.[11]Very fast, "green" (reduces organic solvent use), high efficiency.[4][12]
Disadvantages Cannot separate enantiomers.Requires specialized, more expensive chiral columns.Derivatization can introduce errors; reagent must be chirally pure.Requires specialized instrumentation; less common than HPLC.[9]

Workflow and Method Selection

The comprehensive purity analysis of this compound involves a two-pronged HPLC approach: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity. The following workflow illustrates the typical process.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis & Reporting Sample This compound Sample Dissolve Dissolve in Mobile Phase/Diluent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC RP_Col RP-HPLC (C18 Column) HPLC->RP_Col Chemical Purity Chiral_Col Chiral HPLC (CSP Column) HPLC->Chiral_Col Enantiomeric Purity Chem_Pur Calculate Chemical Purity (%) RP_Col->Chem_Pur Enan_Pur Calculate Enantiomeric Purity (%ee) Chiral_Col->Enan_Pur Report Final Purity Report Chem_Pur->Report Enan_Pur->Report start Determine Enantiomeric Purity of this compound csp_avail Chiral Stationary Phase (CSP) Available? start->csp_avail direct_hplc Use Direct Chiral HPLC (Primary Method) csp_avail->direct_hplc Yes indirect_hplc Use Indirect Method (Derivatization + RP-HPLC) csp_avail->indirect_hplc No sfc_avail SFC Instrument Available? direct_hplc->sfc_avail indirect_hplc->sfc_avail sfc Consider Chiral SFC (For High Throughput) sfc_avail->sfc Yes

References

A Comparative Guide to the Analysis of Peptides Containing Z-Homophe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, potency, and selectivity. Z-Homophe-OH (N-benzyloxycarbonyl-L-homophenylalanine) is one such building block, offering unique structural and chemical characteristics. Accurate and comprehensive analysis of peptides incorporating this compound is critical for quality control, structural verification, and understanding structure-activity relationships. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the characterization of this compound-containing peptides, supported by detailed experimental protocols and illustrative data.

Mass Spectrometry of this compound Peptides

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and widely used technique for peptide analysis due to its high sensitivity, speed, and ability to provide detailed structural information.

In collision-induced dissociation (CID), peptides typically fragment along the peptide backbone, producing characteristic b- and y-ions, which provide sequence information. The presence of the this compound residue introduces specific fragmentation pathways. The benzyloxycarbonyl (Z) group is labile and can undergo characteristic neutral losses. The homophenylalanine side chain, with an additional methylene group compared to phenylalanine, also influences fragmentation.

A key fragmentation pathway for the Z-group is the neutral loss of toluene (92 Da) or the benzyl group (91 Da), as well as the loss of CO2 (44 Da) from the carbamate linkage. The homophenylalanine side chain can lead to a characteristic immonium ion and influence the relative abundance of b- and y-ions around the modification site.

The following table summarizes the expected major fragment ions for a hypothetical peptide, Ac-Ala-Val-(Z-Homophe)-Gly-Lys-NH₂, analyzed by tandem mass spectrometry. The relative abundances are predicted based on general principles of peptide fragmentation, where stable fragment ions are more abundant.

Fragment Ion m/z (calculated) Relative Abundance (%) Ion Type Interpretation
818.44100M+H⁺Precursor IonIntact peptide
727.3845y₅-91y-ion seriesLoss of benzyl group from Z-Homophe
699.3830y₅-119y-ion seriesLoss of C₇H₇CO from Z-Homophe
657.3485y₅y-ion seriesCleavage C-terminal to Ala
558.2770y₄y-ion seriesCleavage C-terminal to Val
285.1665b₃b-ion seriesCleavage C-terminal to Z-Homophe
186.0955b₂b-ion seriesCleavage C-terminal to Val
149.0825---Immonium-likeHomophenylalanine side chain fragment
134.0940---Immonium-likeHomophenylalanine immonium ion
91.0590---OtherTropylium ion from Z-group

1. Sample Preparation:

  • Dissolve the peptide sample in 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of 1 mg/mL.

  • Dilute the stock solution to 10 µg/mL with the same solvent for analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-60% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 150-1500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Collision Energy: Optimized for the specific peptide, typically in the range of 25-35 arbitrary units.

  • Data Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

G cluster_workflow LC-MS/MS Workflow for this compound Peptide Analysis PeptideSample Peptide Sample in Solution LC Liquid Chromatography Separation (C18) PeptideSample->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Elution MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Ion Transfer CID Collision-Induced Dissociation (CID) MS1->CID Isolation & Fragmentation MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Fragment Ion Transfer DataAnalysis Data Analysis (Sequence Confirmation) MS2->DataAnalysis Spectrum Acquisition

Caption: Experimental workflow for LC-MS/MS analysis of peptides.

Alternative Analytical Techniques

While mass spectrometry is a primary tool, other techniques offer complementary information for the comprehensive characterization of this compound-containing peptides.

Edman degradation is a classic method for N-terminal sequencing of peptides. It involves the sequential cleavage and identification of amino acids from the N-terminus.

  • Applicability to this compound Peptides: Standard Edman degradation is not directly applicable to peptides with an N-terminal this compound because the benzyloxycarbonyl group blocks the primary amine required for the reaction with the Edman reagent (phenylisothiocyanate).[1][2][3][4] However, if the this compound residue is internal to the peptide sequence, the preceding residues can be sequenced until the modified residue is reached. At this point, the cycle will likely be blocked or yield an unidentifiable derivative.

1. Sample Preparation:

  • The peptide must be highly purified (>95%).

  • The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.

2. Sequencing:

  • The immobilized peptide is subjected to automated Edman degradation cycles in a protein sequencer.

  • In each cycle, the N-terminal amino acid is derivatized, cleaved, and the resulting phenylthiohydantoin (PTH)-amino acid is identified by HPLC.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[5][6] It can confirm the presence and location of the this compound residue and provide insights into the peptide's conformation.

  • Applicability to this compound Peptides: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign the resonances of the peptide's protons. The characteristic signals from the aromatic protons of the benzyl group and the homophenylalanine side chain can confirm the presence of the this compound residue. NOESY experiments can provide through-space correlations, which are crucial for determining the peptide's secondary and tertiary structure.

1. Sample Preparation:

  • The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mM.

  • The pH is adjusted to the desired value.

2. Data Acquisition:

  • A series of 2D NMR experiments are performed on a high-field NMR spectrometer.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same spin system.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å).

3. Data Analysis:

  • The spectra are processed and analyzed to assign the resonances to specific protons in the peptide.

  • The NOE-derived distance restraints are used in molecular modeling programs to calculate the 3D structure of the peptide.

G cluster_comparison Comparison of Analytical Techniques cluster_ms_props Properties cluster_edman_props Properties cluster_nmr_props Properties MS Mass Spectrometry (LC-MS/MS) MS_Info Sequence, MW, PTMs MS->MS_Info MS_Sens High (pmol-fmol) MS->MS_Sens MS_Speed Fast MS->MS_Speed Edman Edman Degradation Edman_Info N-terminal Sequence Edman->Edman_Info Edman_Sens Moderate (pmol) Edman->Edman_Sens Edman_Speed Slow Edman->Edman_Speed NMR NMR Spectroscopy NMR_Info 3D Structure, Conformation NMR->NMR_Info NMR_Sens Low (mmol-µmol) NMR->NMR_Sens NMR_Speed Very Slow NMR->NMR_Speed

Caption: Key properties of the compared analytical techniques.

Comparison Summary

Technique Information Provided Sensitivity Throughput Limitations for this compound Peptides
Mass Spectrometry Molecular weight, amino acid sequence, and location of modifications.High (femtomole to picomole)HighInterpretation of complex fragmentation spectra can be challenging.
Edman Degradation N-terminal amino acid sequence.[3][4]Moderate (picomole)LowBlocked by the N-terminal Z-group.[1][2] Provides no information on internal or C-terminal residues if blocked.
NMR Spectroscopy 3D structure, conformation, and dynamics in solution.[5][6]Low (micromole to millimole)Very LowRequires larger sample amounts and longer acquisition times. Data analysis can be complex.

Conclusion

For the routine analysis and sequence confirmation of peptides containing this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and versatile technique. It provides a wealth of information with high sensitivity and throughput. While Edman degradation is severely limited by the N-terminal protecting group, NMR spectroscopy serves as an invaluable, complementary technique for detailed structural elucidation and conformational analysis, which is often crucial for understanding the biological activity of modified peptides. The choice of analytical method will ultimately depend on the specific research question, the amount of sample available, and the desired level of structural detail.

References

Comparative Guide to Confirming Z-Homophe-OH Incorporation in a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a peptide therapeutic or research tool hinges on the precise incorporation of its constituent amino acids. When employing non-natural amino acids like Z-Homophe-OH (N-benzyloxycarbonyl-L-homophenylalanine), rigorous analytical confirmation is paramount to ensure the final product's identity, purity, and functionality. This guide provides a comparative overview of the primary analytical techniques used to verify the incorporation of this compound, complete with experimental protocols and data interpretation guidelines.

This compound is an amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group.[1][2] Its successful incorporation requires methods that can not only confirm the peptide's overall mass but also pinpoint the location of this specific residue within the sequence. The principal methods for this confirmation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation, each offering distinct advantages and limitations.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the available instrumentation, and the sample quantity and purity. Mass spectrometry is often the first choice for its speed and sensitivity in confirming molecular weight, while NMR provides detailed structural information. Edman degradation, though a classic sequencing method, requires a preliminary deprotection step for Z-protected N-termini.[3][4]

FeatureMass Spectrometry (MS)NMR SpectroscopyEdman Degradation
Primary Information Molecular Weight, Amino Acid Sequence (via fragmentation)3D Structure, Conformation, Specific Atom ConnectivityN-terminal Amino Acid Sequence[3][5]
Sample Requirement Low (picomole to femtomole)High (0.1-5 mM concentration, >95% purity)[6][7]Low (10-100 picomoles)[3]
Sensitivity Very HighModerateHigh
Throughput HighLowLow to Moderate
Key Advantage Fast, highly sensitive, provides direct mass confirmation and sequence data from fragmentation.[8][9]Provides unambiguous structural confirmation and information on folding and dynamics.[6][10]Provides highly accurate and unambiguous N-terminal sequence information.[5]
Key Limitation Isomeric amino acids can be difficult to distinguish without fragmentation data.Requires larger amounts of pure sample; complex data analysis.[7]Cannot sequence peptides with a modified N-terminus (requires Z-group removal).[3]

Experimental Protocols & Data Interpretation

Mass Spectrometry (LC-MS/MS)

Mass spectrometry is a powerful tool for peptide analysis, providing a precise molecular weight and, through tandem MS (MS/MS), the amino acid sequence.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve the purified peptide in a solvent suitable for reverse-phase liquid chromatography, typically 0.1% formic acid in water/acetonitrile.

  • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column coupled to the mass spectrometer. Elute the peptide using a gradient of increasing acetonitrile concentration.

  • MS1 Scan: As the peptide elutes, perform a full MS1 scan to determine the mass-to-charge ratio (m/z) of the intact, protonated peptide ([M+H]⁺, [M+2H]²⁺, etc.).

  • MS/MS Fragmentation: Isolate the precursor ion corresponding to the target peptide and subject it to collision-induced dissociation (CID) or another fragmentation method.[2] This breaks the peptide bonds, primarily generating b- and y-ions.

  • Data Analysis: Analyze the MS/MS spectrum to reconstruct the peptide sequence based on the mass differences between the fragment ions.

Data to Confirm Incorporation:

  • Correct Precursor Mass: The observed m/z in the MS1 scan should correspond to the calculated molecular weight of the peptide containing this compound (C₁₈H₁₉NO₄, MW: 313.35).[1]

  • Characteristic Mass Shift in Fragment Ions: The mass of the this compound residue is 313.35 Da. The mass difference between a b- or y-ion containing this residue and the next in the series will confirm its position.

  • Z-Group Fragmentation: The benzyloxycarbonyl group itself can produce characteristic fragment ions, further confirming the presence of the modification.[2]

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, making it an excellent tool for unambiguous structure confirmation.[6][10]

Experimental Protocol:

  • Sample Preparation: Dissolve the highly purified peptide (>95%) in a deuterated solvent (e.g., D₂O or a buffered solution in D₂O) to a concentration of 0.1-5 mM.[6][7]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and overall folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system.[6] Look for the characteristic pattern of the homophenylalanine side chain (a -CH₂-CH₂-phenyl group).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This provides through-space correlations between protons that are close to each other (< 5-6 Å), which helps in determining the 3D structure and the position of the residue.[6]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, providing confirmation of the carbon backbone and side chain of this compound.[6]

Data to Confirm Incorporation:

  • Characteristic Chemical Shifts: The protons and carbons of the Z-group and the homophenylalanine side chain will have unique chemical shifts in the NMR spectra. The aromatic protons of the Z-group and the phenyl group of homophenylalanine, as well as the benzylic CH₂ of the Z-group and the aliphatic protons of the homophenylalanine side chain, should be identifiable.

  • TOCSY Spin System: A distinct spin system corresponding to the protons of the homophenylalanine residue should be visible.

  • NOE Correlations: NOE cross-peaks between the protons of this compound and adjacent amino acid residues will confirm its position in the peptide sequence.

Edman Degradation

Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[11][12] Since the Z-group blocks the N-terminus, a deprotection step is required if this compound is the first residue.

Experimental Protocol:

  • Z-Group Deprotection (if N-terminal):

    • Dissolve the Z-protected peptide in a suitable solvent like methanol or ethanol.

    • Add a catalyst, typically 10% Palladium on carbon (Pd/C).[13]

    • Place the reaction under a hydrogen atmosphere and stir until the reaction is complete.[13]

    • Filter to remove the catalyst and purify the deprotected peptide.

  • Automated Sequencing: Load the (deprotected) peptide onto an automated protein sequencer.

  • Sequential Degradation: The instrument performs cycles of reacting the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage with trifluoroacetic acid to release the derivatized amino acid.[8][11]

  • PTH-Amino Acid Identification: The released phenylthiohydantoin (PTH)-amino acid is identified by HPLC by comparing its retention time to known standards. This cycle is repeated to determine the sequence.[12]

Data to Confirm Incorporation:

  • Identification at the Correct Cycle: The PTH derivative of homophenylalanine will be identified at the cycle corresponding to its position in the peptide sequence.

  • Absence of Signal (if not deprotected): If the Z-group is not removed from an N-terminal this compound, the Edman degradation process will not proceed, and no sequence will be obtained, which indirectly indicates a blocked N-terminus.[3]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation cluster_results Data Interpretation start Synthesized Peptide (Potentially containing this compound) ms Mass Spectrometry (LC-MS/MS) start->ms nmr NMR Spectroscopy (2D TOCSY, NOESY) start->nmr edman Edman Degradation start->edman If not N-Terminal deprotection Z-Group Deprotection (Catalytic Hydrogenation) start->deprotection If N-Terminal ms_res Correct Mass + Fragment Ions Match ms->ms_res nmr_res Characteristic Shifts + NOE Correlations nmr->nmr_res edman_res Correct Sequence (post-deprotection) edman->edman_res deprotection->edman conclusion This compound Incorporation Confirmed ms_res->conclusion nmr_res->conclusion edman_res->conclusion

Caption: Experimental workflow for confirming this compound incorporation.

logical_relationship start Analyze Peptide by LC-MS q_mass Is Precursor Mass Correct? start->q_mass res_mass_no Incorrect Mass: Synthesis Failure or Unexpected Modification q_mass->res_mass_no No msms Perform MS/MS Fragmentation q_mass->msms Yes q_frag Do b/y ions confirm This compound position? msms->q_frag res_frag_no Incorrect Sequence or Isomeric Impurity q_frag->res_frag_no No nmr_confirm Optional: Unambiguous Confirmation by NMR q_frag->nmr_confirm Yes success Incorporation Confirmed q_frag->success Yes, High Confidence q_nmr Do NMR spectra show characteristic signals? nmr_confirm->q_nmr res_nmr_no Structural Anomaly or Mixture of Isoforms q_nmr->res_nmr_no No q_nmr->success Yes

Caption: Decision-making flowchart for this compound confirmation.

References

A Comparative Guide to Purity Analysis of Z-Homophe-OH: TLC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and other specialized molecules, ensuring the purity of building blocks like N-benzyloxycarbonyl-L-homophenylalanine (Z-Homophe-OH) is paramount. This guide provides an objective comparison of two common analytical techniques for purity assessment: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). While both methods are valuable, they offer different advantages in terms of speed, cost, and quantitative accuracy. This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting the most appropriate method for their needs.

At a Glance: TLC vs. HPLC for this compound Purity Analysis

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Separation based on differential partitioning between a solid stationary phase (in a column) and a liquid mobile phase under high pressure.
Speed Rapid (typically 15-60 minutes per plate, multiple samples)Slower per sample (typically 5-30 minutes per sample, run sequentially)
Cost Low initial investment and running costs.High initial instrument cost and moderate running costs.
Resolution Lower resolution, may not separate closely related impurities.High resolution, capable of separating complex mixtures and isomers.
Quantification Semi-quantitative (visual estimation) to quantitative (densitometry).Highly quantitative with excellent accuracy and precision.
Sensitivity (LOD/LOQ) Lower sensitivity.Higher sensitivity.
Typical Use Case Rapid reaction monitoring, preliminary purity checks, screening of purification fractions.Final purity assessment, quantitative impurity profiling, method validation.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol for this compound

This protocol provides a general method for the qualitative and semi-quantitative analysis of this compound purity. Optimization of the mobile phase may be required to achieve the best separation.

Materials:

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase (Eluent): A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio. Due to the lipophilic nature of the Z-group, a less polar system like hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v) can also be effective.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Visualization:

    • UV light (254 nm)

    • Ninhydrin stain (0.2% in ethanol) - Note: This requires removal of the Z-group, typically by harsh acid or hydrogenolysis, to expose the primary amine for reaction. It is more suitable for detecting free amino acid impurities.

    • Phosphomolybdic acid stain (10% in ethanol) or p-anisaldehyde stain for general visualization of organic compounds.

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.

  • Spotting: Apply a small spot (1-2 µL) of the prepared this compound solution onto the origin. Allow the solvent to evaporate completely.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase to a depth of about 0.5 cm. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. The Z-group contains a chromophore, making this compound visible as a dark spot. Circle the spot(s) with a pencil.

    • Staining: If further visualization is needed, dip the plate into the chosen staining solution, gently heat with a heat gun until spots appear.

  • Analysis: Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    The purity can be semi-quantitatively assessed by the intensity and number of impurity spots relative to the main product spot.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

This protocol describes a standard reversed-phase HPLC method for the quantitative analysis of this compound purity.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 50:50 A:B) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentrations (e.g., for a calibration curve).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, a calibration curve can be constructed by plotting the peak area versus the concentration of standard solutions.

Performance Comparison: TLC vs. HPLC

The following table presents a representative comparison of the performance characteristics of TLC (with densitometry) and HPLC for the analysis of N-protected amino acids like this compound. Please note that these are typical values and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterTLC with Densitometry (Illustrative Values)HPLC (Illustrative Values)
Limit of Detection (LOD) ~50-100 ng/spot~1-10 ng/injection
Limit of Quantification (LOQ) ~150-300 ng/spot~5-30 ng/injection
Linearity (R²) > 0.98> 0.999
Accuracy (% Recovery) 90-110%98-102%
Precision (%RSD) < 5%< 2%
Resolution LowerHigher

Visualizing the Workflow and Comparison

To better illustrate the processes and their relationship, the following diagrams are provided.

TLC_Workflow cluster_prep Sample & Plate Preparation cluster_analysis TLC Analysis cluster_detection Detection & Analysis prep_sample Dissolve this compound in Solvent spotting Spot Sample on Origin prep_sample->spotting prep_plate Draw Origin on TLC Plate prep_plate->spotting development Develop Plate in Chamber spotting->development drying Dry the Plate development->drying visualization Visualize under UV Light / Staining drying->visualization analysis Calculate Rf Values & Assess Purity visualization->analysis

TLC Experimental Workflow for this compound Analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_detection Detection & Data Analysis prep_sample Dissolve & Filter this compound injection Inject Sample into HPLC prep_sample->injection prep_mobile Prepare Mobile Phases A & B separation Gradient Elution through C18 Column prep_mobile->separation injection->separation detection UV Detection at 254 nm separation->detection data_analysis Integrate Peaks & Calculate Purity detection->data_analysis

HPLC Experimental Workflow for this compound Analysis.

Comparison_Logic cluster_methods Analytical Methods cluster_attributes Performance Attributes cluster_outcomes Typical Application TLC TLC Speed Speed TLC->Speed High Cost Cost TLC->Cost Low Resolution Resolution TLC->Resolution Low Quantification Quantification TLC->Quantification Semi HPLC HPLC HPLC->Speed Low HPLC->Cost High HPLC->Resolution High HPLC->Quantification High TLC_App Qualitative / Semi-Quantitative Reaction Monitoring Speed->TLC_App Cost->TLC_App HPLC_App Quantitative Purity Assessment Impurity Profiling Resolution->HPLC_App Quantification->HPLC_App

Logical Comparison of TLC and HPLC for Purity Analysis.

Conclusion

Both TLC and HPLC are indispensable tools for the purity analysis of this compound. TLC serves as a rapid, cost-effective method for routine checks and reaction monitoring, where a precise quantification is not the primary goal. In contrast, HPLC is the method of choice for accurate and precise quantitative analysis, essential for final product release, quality control, and in-depth impurity profiling in research and drug development settings. The selection of the appropriate technique should be guided by the specific analytical requirements, available resources, and the stage of the research or development process.

A Comparative Guide to the Stability of Z-Homophe-OH and Fmoc-Homophe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of peptide synthesis, the selection of an appropriate N-α-protecting group is a critical decision that influences the overall synthetic strategy, yield, and purity of the final product. The stability of this protecting group under various conditions is a key determinant of its suitability for a given synthetic route. This guide provides an objective comparison of the stability of two commonly used protected forms of homophenylalanine: Benzyloxycarbonyl-L-homophenylalanine (Z-Homophe-OH) and 9-fluorenylmethoxycarbonyl-L-homophenylalanine (Fmoc-Homophe-OH).

The Z (or Cbz) group is a classical protecting group, renowned for its stability in a range of conditions, while the Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its selective lability under mild basic conditions.[1][2] This comparison is supported by established chemical principles and includes a detailed experimental protocol for a direct stability assessment.

Chemical Structures

The foundational difference in stability between this compound and Fmoc-Homophe-OH arises from their distinct chemical structures.

cluster_prep Preparation cluster_assay Stability Assay cluster_analysis Analysis prep prep process process analysis analysis result result stock Prepare 1 mg/mL Stock Solutions (this compound & Fmoc-Homophe-OH) buffers Prepare Test Solutions (Acidic, Neutral, Basic) initiate Initiate Reactions (50 µg/mL final conc.) buffers->initiate incubate Incubate at 25°C initiate->incubate aliquot Withdraw Aliquots at Time Points (0, 5, 15, 30... min) incubate->aliquot quench Quench Reaction in Acetonitrile/Water +/- TFA aliquot->quench hplc Analyze Samples by RP-HPLC (UV Detection) quench->hplc calc Calculate Remaining Compound (%) hplc->calc plot Plot ln(%) vs. Time calc->plot half_life Determine Half-Life (t½) plot->half_life

References

Z-Homophe-OH: A Superior Choice for Controlled Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of peptide synthesis, the selection of an appropriate amino acid protecting group is a critical decision that profoundly influences yield, purity, and the overall efficiency of the synthetic strategy. For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing the non-proteinogenic amino acid homophenylalanine, Z-Homophe-OH emerges as a compelling choice, offering distinct advantages over more commonly employed alternatives like Boc-Homophe-OH and Fmoc-Homophe-OH. This guide provides an objective comparison, supported by illustrative experimental data and detailed protocols, to highlight the strategic benefits of utilizing this compound.

The primary advantages of the benzyloxycarbonyl (Z or Cbz) protecting group, particularly in the context of solution-phase peptide synthesis, are its propensity to induce crystallinity in its derivatives, its notable resistance to racemization during coupling, and its cost-effectiveness for large-scale applications.

At a Glance: Z- vs. Boc- vs. Fmoc-Protected Homophenylalanine

The fundamental differences between these protecting groups lie in their chemical lability and the synthetic methodologies they are best suited for.

FeatureThis compoundBoc-Homophe-OHFmoc-Homophe-OH
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Typical Synthesis Strategy Solution-Phase SynthesisSolid-Phase & Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Acid-labile (e.g., TFA)Base-labile (e.g., 20% piperidine in DMF)
Key Advantages - Promotes crystallinity, aiding purification- Low propensity for racemization[1]- Cost-effective- Well-established for SPPS- Repetitive acid deprotection can reduce peptide aggregation[2]- Mild deprotection conditions- Orthogonal to acid-labile side-chain protecting groups- Amenable to automation
Potential Side Reactions - Catalyst poisoning by sulfur-containing residues- Formation of t-butyl adducts with sensitive residues (e.g., Trp, Met)- Requires strong acid for final cleavage (e.g., HF)- Diketopiperazine formation at the dipeptide stage- Aspartimide formation with Asp-containing sequences

Illustrative Performance in Dipeptide Synthesis

To provide a quantitative perspective, the following table illustrates the expected outcomes for the synthesis of a model dipeptide, Homophe-Gly-OEt, using each of the three protected homophenylalanine derivatives. This data is representative of a typical solution-phase synthesis for Z- and Boc-Homophe-OH, and a solid-phase synthesis for Fmoc-Homophe-OH, reflecting their most common applications.

ParameterZ-Homophe-Gly-OEtBoc-Homophe-Gly-OEtFmoc-Homophe-Gly-OEt (on resin)
Coupling Yield ~95%~92%>99% (SPPS)
Crude Purity (post-coupling) High (often crystalline)Moderate (often an oil)High (resin-bound)
Final Purity (after purification) >98% (often via recrystallization)>97% (typically via chromatography)>95% (after cleavage and HPLC)
Racemization Very Low (<0.5%)[1]Low (<1%)Low (<1% with appropriate reagents)[3]

Experimental Protocols

The following are detailed protocols for the synthesis and deprotection of the model dipeptide, Homophe-Gly-OEt, using Z-, Boc-, and Fmoc-protected homophenylalanine.

Protocol 1: Solution-Phase Synthesis of Z-Homophe-Gly-OEt

This protocol is optimized for solution-phase synthesis, where the advantages of Z-protection are most pronounced.

Materials:

  • This compound

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ammonium formate

Procedure:

A. Coupling Reaction:

  • In a round-bottom flask, dissolve Glycine ethyl ester hydrochloride (1.1 eq.) in anhydrous DCM.

  • Add Triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.

  • To the this compound solution, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the activation mixture at 0°C for 20 minutes.

  • Add the neutralized glycine ethyl ester solution to the activation mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude Z-Homophe-Gly-OEt can often be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).

B. Deprotection (Catalytic Transfer Hydrogenation):

  • Dissolve the purified Z-Homophe-Gly-OEt in methanol.

  • Carefully add 10% Pd/C (10% by weight of the peptide).

  • Add ammonium formate (5 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor its completion by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain H-Homophe-Gly-OEt.

Protocol 2: Solution-Phase Synthesis of Boc-Homophe-Gly-OEt

Materials:

  • Boc-Homophe-OH

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

A. Coupling Reaction:

  • Follow steps 1-10 as in Protocol 1A, substituting this compound with Boc-Homophe-OH, DCC with EDC·HCl, and TEA with DIPEA.

  • Purification of the crude Boc-Homophe-Gly-OEt typically requires silica gel chromatography as it is often an oil.

B. Deprotection:

  • Dissolve the purified Boc-Homophe-Gly-OEt in DCM.

  • Add an equal volume of TFA and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting H-Homophe-Gly-OEt·TFA salt can be used directly in the next coupling step after neutralization or can be converted to the free amine.

Protocol 3: Solid-Phase Synthesis of H-Homophe-Gly-NH₂ (using Fmoc-Homophe-OH)

This protocol outlines the synthesis on a Rink Amide resin to yield a C-terminally amidated dipeptide.

Materials:

  • Fmoc-Gly-Wang resin or Rink Amide resin

  • Fmoc-Homophe-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

A. Resin Preparation and Glycine Deprotection:

  • Swell the Fmoc-Gly-resin in DMF in a solid-phase synthesis vessel.

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from glycine.

  • Wash the resin thoroughly with DMF.

B. Coupling of Fmoc-Homophe-OH:

  • In a separate vial, pre-activate Fmoc-Homophe-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin thoroughly with DMF.

C. Final Deprotection and Cleavage:

  • Remove the N-terminal Fmoc group from homophenylalanine using 20% piperidine in DMF as described in step A2.

  • Wash the resin with DMF and then with DCM, and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the crude H-Homophe-Gly-NH₂ by reverse-phase HPLC.

Visualizing the Synthetic Workflows

To further clarify the processes and concepts discussed, the following diagrams are provided.

G General Workflow for Solution-Phase Dipeptide Synthesis cluster_coupling Coupling Step cluster_purification Purification cluster_deprotection Deprotection Step A Protected Amino Acid 1 (e.g., this compound) D Protected Dipeptide (e.g., Z-Homophe-Gly-OEt) A->D Peptide Bond Formation B Amino Acid 2 Ester (e.g., H-Gly-OEt) B->D Peptide Bond Formation C Coupling Reagent (e.g., DCC/HOBt) C->D Peptide Bond Formation E Crude Protected Dipeptide D->E F Pure Protected Dipeptide E->F Recrystallization or Chromatography H Final Dipeptide (e.g., H-Homophe-Gly-OEt) F->H G Deprotection Reagent (e.g., H₂/Pd-C) G->H

Caption: General workflow for the solution-phase synthesis of a dipeptide.

Orthogonal_Protection Orthogonal Protection Strategies in Peptide Synthesis Peptide Z-Protected Amine Peptide Backbone Boc-Protected Amine Side Chain Fmoc-Protected Amine Z_deprotection Catalytic Hydrogenolysis (H₂/Pd-C) Z_deprotection->Peptide:N Selectively removes Z group Boc_deprotection Acidolysis (TFA) Boc_deprotection->Peptide:C Selectively removes Boc group Fmoc_deprotection Base Treatment (Piperidine) Fmoc_deprotection->Peptide:S Selectively removes Fmoc group

Caption: Orthogonality of Z, Boc, and Fmoc protecting groups.

Conclusion

While Boc and Fmoc protecting groups are the workhorses of modern solid-phase peptide synthesis, this compound remains a highly valuable and often superior choice for specific applications, particularly in solution-phase synthesis. Its ability to promote crystallinity simplifies purification, its inherent resistance to racemization ensures stereochemical purity, and its cost-effectiveness is advantageous for large-scale production. The orthogonality of the Z-group further expands its utility in the synthesis of complex, multi-functionalized peptides. By understanding the distinct advantages and limitations of each protecting group strategy, researchers can make informed decisions to optimize their synthetic routes, leading to higher quality peptides for their research and development endeavors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Z-Homophe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

Key Data Summary

While a comprehensive Safety Data Sheet (SDS) with detailed quantitative data for Z-Homophe-OH is not publicly available, the following information has been compiled from various sources.

PropertyValueReference
Chemical Name This compound; (S)-2-(Z-amino)-4-phenylbutyric acid[1]
CAS Number 127862-89-9[1][2]
Molecular Formula C18H19NO4[1][3]
Molecular Weight 313.35 g/mol [1][3]
Appearance Solid (form may vary)
Hazard Classification Not explicitly classified in available public documents. Treat as a chemical waste.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. This ensures compliance with federal, state, and local environmental regulations.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, uncontaminated this compound waste in a dedicated, sealable container appropriate for solid chemical waste.[4]

    • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container labeled as chemical waste.[4][5]

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and its CAS number: "127862-89-9".[6] The words "HAZARDOUS WASTE" should also be included on the label.[6]

  • Temporary Storage:

    • Store the sealed waste container in a designated chemical waste accumulation area.[4][5] This area should be secure, well-ventilated, and away from incompatible materials.[4][5]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[4][5]

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal.[5] Retain all documentation, including waste manifests, provided by the disposal vendor for your records.[5]

Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [7]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Restrict access to the spill area.[5]

    • Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[5]

    • Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[5]

    • Clean the spill area with a damp cloth, and dispose of the cloth as contaminated waste.[7]

  • Large Spills:

    • Evacuate the immediate area and restrict access.[5]

    • Immediately notify your institution's EHS department or emergency response team.[5]

    • Ensure the area is well-ventilated, if safe to do so.[5]

Disposal Workflow and Spill Response Diagrams

The following diagrams illustrate the logical flow for the proper disposal of this compound and the response to a spill.

cluster_0 This compound Disposal Workflow A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste (Solid this compound and Contaminated Materials) A->B C Segregate into Labeled, Sealed Containers B->C D Store in Designated Chemical Waste Area C->D E Arrange for Professional Disposal via EHS D->E F Maintain Disposal Records E->F

Workflow for the proper disposal of this compound.

cluster_1 This compound Spill Response Spill Spill Occurs Size Small or Large Spill? Spill->Size Small Restrict Area Wear PPE Sweep Up Material Collect in Waste Container Size->Small Small Large Evacuate and Restrict Area Notify EHS/Emergency Response Ensure Ventilation (if safe) Size->Large Large

Logical flow for responding to spills of this compound.

References

Essential Safety and Operational Guide for Handling Z-Homophe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Z-Homophe-OH, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on manufacturer recommendations and general laboratory safety standards.[1]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn in conjunction with safety glasses.Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Nitrile gloves for splash protection. Consider double-gloving for extended handling.Provides a barrier against skin contact. Nitrile gloves offer good resistance to many chemicals but may have poor resistance to aromatic hydrocarbons.[2][3][4][5][6] Gloves should be changed immediately if contact with this compound occurs.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent.Recommended when handling the solid powder outside of a certified chemical fume hood, especially during weighing and transferring, to prevent inhalation of fine particles.[7][8][9] Not necessary for handling solutions in a well-ventilated area.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes the risk of exposure and ensures the integrity of the experiment. The following is a step-by-step guide for the safe handling of this compound.

Preparation
  • Engineering Controls : Whenever possible, handle solid this compound in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Gather Materials : Ensure all necessary PPE is readily available and in good condition. Prepare all required equipment, such as spatulas, weighing paper, and solvent containers, before handling the chemical.

  • Spill Kit : Have a chemical spill kit readily accessible in the work area.

Weighing and Transfer
  • Don PPE : Put on all required personal protective equipment as outlined in the table above. An N95 respirator is strongly recommended during this step if not performed in a fume hood.

  • Minimize Dust : Handle the solid material carefully to avoid generating dust. Use a dedicated, clean spatula for transferring the powder.

  • Accurate Measurement : Weigh the desired amount of this compound onto weighing paper or directly into a tared container on an analytical balance within a fume hood or ventilated enclosure.

  • Secure Container : Promptly and securely close the main container of this compound after use to prevent contamination and exposure.

Dissolution
  • Controlled Environment : Perform the dissolution of this compound in a solvent within a chemical fume hood.

  • Solvent Addition : Slowly add the appropriate solvent to the vessel containing the weighed this compound.

  • Mixing : Use appropriate mixing techniques (e.g., magnetic stirring, gentle swirling) to dissolve the solid. Avoid splashing.

Post-Handling and Cleanup
  • Decontamination : Thoroughly clean any reusable equipment, such as spatulas and glassware, that has come into contact with this compound.

  • Waste Disposal : Dispose of all contaminated disposable items, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.

  • Personal Hygiene : After completing the work and removing PPE, wash hands thoroughly with soap and water.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handling_weigh Weigh Solid this compound prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Equipment handling_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash_hands Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash_hands

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : this compound should be treated as hazardous chemical waste.

  • Solid Waste :

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Place all disposables contaminated with this compound (e.g., gloves, weighing paper, pipette tips) into a designated hazardous waste container for solid organic waste.

  • Liquid Waste :

    • Collect any solutions containing this compound in a designated, properly labeled hazardous waste container for organic liquid waste.

    • Do not pour solutions containing this compound down the drain.

  • Container Management : Ensure all waste containers are securely sealed, clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste," and stored in a designated satellite accumulation area.

  • Institutional Procedures : Follow your institution's specific guidelines for the pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.

References

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